Product packaging for Thymonin(Cat. No.:CAS No. 76844-67-2)

Thymonin

Cat. No.: B152083
CAS No.: 76844-67-2
M. Wt: 360.3 g/mol
InChI Key: BAIRXMVFPKLWSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Thymonin is a polyphenolic flavonoid compound isolated from species such as Thymus vulgaris (thyme) . With a molecular formula of C18H16O8 and a molecular weight of 360.3 g/mol, it is characterized as a solid with a melting point of 225-226 °C . Current research identifies this compound as a potent and specific agonist for the G protein-coupled receptor 35 (GPR35), demonstrating a half-maximal effective concentration (EC50) of 8.41 µm . The activation of GPR35 is linked to various antioxidant and anti-inflammatory effects, positioning this compound as a valuable research tool for investigating this receptor's role in cellular pathways . Studies suggest that phytochemicals like this compound may exert health benefits through GPR35 activation, making it a compound of interest for immunological and inflammatory research . Researchers can utilize this high-purity compound to probe GPR35-dependent functions and explore its potential mechanisms of action. This product is intended for research purposes solely and is not approved for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H16O8 B152083 Thymonin CAS No. 76844-67-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,6-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-7,8-dimethoxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O8/c1-23-12-6-8(4-5-9(12)19)11-7-10(20)13-14(21)15(22)17(24-2)18(25-3)16(13)26-11/h4-7,19,21-22H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAIRXMVFPKLWSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=CC(=O)C3=C(C(=C(C(=C3O2)OC)OC)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90331895
Record name Thymonin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90331895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Majoranin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037334
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

76844-67-2
Record name Mucroflavone B
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=76844-67-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thymonin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90331895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Majoranin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037334
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

225 - 226 °C
Record name Majoranin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037334
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Thymonin's In Vitro Mechanism of Action: A Technical Guide to a Novel GPR35 Agonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thymonin, a flavonoid found in thyme (Thymus vulgaris), has been identified as a novel agonist for the G protein-coupled receptor 35 (GPR35). This technical guide provides a comprehensive overview of the known in vitro mechanism of action of this compound, primarily through its activation of GPR35. Due to the limited availability of in-depth studies specifically on this compound's downstream effects, this document integrates data on well-characterized GPR35 agonists to provide a predictive framework for this compound's cellular activity. This guide is intended to serve as a foundational resource for researchers initiating in vitro investigations into the pharmacology of this compound.

Core Mechanism: GPR35 Agonism

The principal identified in vitro mechanism of action for this compound is its agonistic activity at the G protein-coupled receptor 35 (GPR35). Research has identified this compound as a potent and specific agonist of GPR35.

Quantitative Agonist Activity

The following table summarizes the key quantitative data for this compound and a related flavonoid, Eriodictyol, as GPR35 agonists.

CompoundAgonist TargetHalf Maximal Effective Concentration (EC50)Source
This compound GPR358.41 µM[1][2]
EriodictyolGPR355.48 µM[1][2]

Predicted Downstream Signaling Pathways

Activation of GPR35 by an agonist like this compound is known to initiate a cascade of intracellular signaling events. The specific pathways activated can be cell-type dependent and may involve multiple G protein subtypes and β-arrestin recruitment. Based on studies of GPR35, the following signaling pathways are predicted to be modulated by this compound.

G Protein-Coupled Signaling

GPR35 has been shown to couple to several G protein alpha subunits, including Gαi/o and Gα13.

  • Gαi/o Pathway: Activation of the Gαi/o subunit typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.

  • Gα13 Pathway: Coupling to Gα13 can activate RhoGEFs, leading to the activation of the small GTPase RhoA, which plays a critical role in regulating the actin cytoskeleton, cell migration, and proliferation.

β-Arrestin Recruitment and Signaling

Upon agonist binding and subsequent receptor phosphorylation by G protein-coupled receptor kinases (GRKs), β-arrestins (β-arrestin-1 and β-arrestin-2) are recruited to the receptor. This recruitment not only desensitizes the G protein signal but also initiates a separate wave of signaling. β-arrestin can act as a scaffold for various signaling proteins, including components of the mitogen-activated protein kinase (MAPK) cascades, such as ERK1/2, and the PI3K/Akt pathway.

The following diagram illustrates the potential signaling pathways activated by this compound through GPR35.

GPR35_Signaling cluster_membrane Plasma Membrane cluster_intracellular Intracellular Signaling This compound This compound GPR35 GPR35 This compound->GPR35 Binds G_protein Gαi/o / Gα13 Gβγ GPR35->G_protein Activates beta_arrestin β-Arrestin GPR35->beta_arrestin Recruits Adenylyl_Cyclase Adenylyl Cyclase G_protein->Adenylyl_Cyclase Inhibits RhoA RhoA G_protein->RhoA Activates Ca_mobilization Ca²⁺ Mobilization G_protein->Ca_mobilization Induces ERK ERK beta_arrestin->ERK Activates Akt Akt beta_arrestin->Akt Activates cAMP cAMP Adenylyl_Cyclase->cAMP Produces

Predicted signaling pathways of this compound via GPR35 activation.

Experimental Protocols for In Vitro Characterization

While specific experimental data for this compound's downstream effects are limited, the following protocols for key in vitro assays are provided as a guide for researchers to characterize its activity. These protocols are based on established methods for studying GPR35 agonists.

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to GPR35 upon agonist stimulation, a hallmark of GPCR activation and desensitization.

Methodology:

  • Cell Line: Use a commercially available cell line stably co-expressing GPR35 fused to a fragment of a reporter enzyme (e.g., β-galactosidase or luciferase) and β-arrestin fused to the complementary enzyme fragment (e.g., DiscoverX PathHunter® β-arrestin assay).

  • Cell Plating: Seed the cells in a 96-well or 384-well white, clear-bottom plate at a density of 10,000-20,000 cells per well and incubate overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in a suitable assay buffer. A known GPR35 agonist, such as zaprinast, should be used as a positive control.

  • Agonist Stimulation: Add the diluted this compound and control compounds to the cells and incubate for 60-90 minutes at 37°C.

  • Detection: Add the detection reagent containing the substrate for the reporter enzyme and incubate for 60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence or fluorescence signal using a plate reader.

  • Data Analysis: Plot the signal as a function of the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

The following diagram outlines the workflow for a β-arrestin recruitment assay.

beta_arrestin_workflow start Start seed_cells Seed GPR35/β-arrestin cells in multi-well plate start->seed_cells incubate_overnight Incubate overnight seed_cells->incubate_overnight prepare_compounds Prepare serial dilutions of this compound and controls incubate_overnight->prepare_compounds add_compounds Add compounds to cells prepare_compounds->add_compounds incubate_stimulate Incubate for 60-90 min at 37°C add_compounds->incubate_stimulate add_detection_reagent Add detection reagent incubate_stimulate->add_detection_reagent incubate_rt Incubate for 60 min at room temperature add_detection_reagent->incubate_rt read_plate Measure luminescence/ fluorescence incubate_rt->read_plate analyze_data Analyze data and determine EC50 read_plate->analyze_data end End analyze_data->end

Workflow for a β-arrestin recruitment assay.
Calcium Mobilization Assay

This assay measures changes in intracellular calcium concentration upon GPR35 activation, typically mediated by Gαq/11 or promiscuous Gα proteins.

Methodology:

  • Cell Line: Use a cell line (e.g., HEK293 or CHO) transiently or stably expressing GPR35. Co-expression of a promiscuous G protein like Gα16 can enhance the calcium signal.

  • Cell Plating: Seed the cells in a 96-well or 384-well black, clear-bottom plate and incubate overnight.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) for 30-60 minutes at 37°C in the dark.

  • Compound Preparation: Prepare serial dilutions of this compound and a positive control (e.g., ionomycin or a known GPR35 agonist) in an appropriate buffer.

  • Signal Measurement: Use a fluorescence plate reader (e.g., FLIPR or FlexStation) to measure the baseline fluorescence, then inject the compounds and continue to measure the fluorescence signal over time to capture the transient calcium flux.

  • Data Analysis: Determine the peak fluorescence response for each concentration and plot it against the logarithm of the agonist concentration to calculate the EC50.

The following diagram illustrates the workflow for a calcium mobilization assay.

calcium_mobilization_workflow start Start seed_cells Seed GPR35-expressing cells in multi-well plate start->seed_cells incubate_overnight Incubate overnight seed_cells->incubate_overnight load_dye Load cells with a calcium-sensitive dye incubate_overnight->load_dye prepare_compounds Prepare serial dilutions of this compound and controls load_dye->prepare_compounds measure_baseline Measure baseline fluorescence prepare_compounds->measure_baseline inject_compounds Inject compounds and measure fluorescence kinetics measure_baseline->inject_compounds analyze_data Analyze peak response and determine EC50 inject_compounds->analyze_data end End analyze_data->end

Workflow for a calcium mobilization assay.
Gα13 Activation Assay

This assay directly measures the activation of the Gα13 subunit by GPR35.

Methodology:

  • Assay Principle: Utilize a system that reports on Gα13 activation, such as a BRET-based assay measuring the interaction of GPR35 with Gα13, or a reporter gene assay downstream of RhoA activation.

  • Cell Transfection: Co-transfect cells (e.g., HEK293T) with plasmids encoding GPR35, Gα13, and the reporter system components.

  • Cell Plating and Stimulation: Plate the transfected cells and, after a suitable expression period, stimulate them with a range of this compound concentrations.

  • Detection and Analysis: Measure the BRET signal or reporter gene activity (e.g., luciferase) and analyze the dose-response relationship to determine the EC50 for Gα13 activation.

Conclusion

This compound is an emerging area of research with demonstrated agonist activity at GPR35. While direct, quantitative data on its downstream signaling effects are currently sparse, the established pharmacology of GPR35 provides a robust framework for predicting its in vitro mechanism of action. This guide offers the necessary theoretical background and practical experimental protocols to facilitate further investigation into the cellular and molecular effects of this compound. Future studies focusing on quantifying the downstream signaling events, such as ERK and Akt phosphorylation, and intracellular calcium mobilization specifically in response to this compound, will be crucial for a more complete understanding of its therapeutic potential.

References

The Biological Activity of Thymonin and Other Bioactive Compounds in Thyme (Thymus vulgaris): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial research indicates that while the flavonoid Thymonin is a known constituent of Thyme (Thymus vulgaris), specific in-depth data on its individual biological activities, including quantitative metrics and detailed experimental protocols, is scarce in publicly available scientific literature. Therefore, this guide provides a comprehensive overview of the biological activities of the major bioactive components found in Thyme, including its rich flavonoid content as a whole, and the well-researched phenolic compounds thymol and carvacrol, which are often the focus of studies on Thyme's therapeutic properties.

This technical guide is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the antioxidant, anti-inflammatory, and anticancer properties of Thyme's key bioactive molecules.

Core Bioactive Components of Thyme

Thyme is a rich source of a variety of bioactive compounds, primarily flavonoids and phenolic monoterpenes. These constituents are responsible for its wide range of pharmacological effects.[1]

  • Flavonoids: Thyme contains numerous flavonoids, including apigenin, luteolin, naringenin, and this compound.[2][3] These polyphenolic compounds are known for their antioxidant and anti-inflammatory properties.[4]

  • Phenolic Monoterpenes: Thymol and carvacrol are the most abundant phenolic compounds in thyme essential oil and are major contributors to its antioxidant, anti-inflammatory, antimicrobial, and anticancer activities.[1]

Antioxidant Activity

The antioxidant properties of thyme extracts and their components are well-documented and are primarily attributed to their ability to scavenge free radicals and chelate metal ions.[5]

Quantitative Data for Antioxidant Activity
Compound/ExtractAssayIC50 / ValueSource
Thymus vulgaris Methanol ExtractDPPH Radical ScavengingIC50 = 289.3 µg/mL[6]
Thymus hirtus Diethyl Ether FractionDPPH Radical ScavengingSC50 = 13.12 µg/mL[7]
Thyme Waste Ethanolic ExtractDPPH Radical ScavengingIC50 = 93 µg/mL[3]
Lemon Thyme Ethanolic ExtractDPPH Radical ScavengingIC50 ≈ 25 µg/mL[8]
Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

This assay is a common method to evaluate the antioxidant capacity of a compound or extract.

  • A solution of DPPH in a suitable solvent (e.g., methanol) is prepared, which has a deep violet color.

  • Various concentrations of the test sample (e.g., thyme extract or isolated flavonoid) are added to the DPPH solution.

  • The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • The percentage of DPPH radical scavenging activity is calculated. The IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, is then determined.[6][9]

Anti-inflammatory Activity

The anti-inflammatory effects of thyme's bioactive compounds are mediated through the modulation of various signaling pathways and the inhibition of pro-inflammatory enzymes and cytokines.[3][4]

Key Mechanisms of Anti-inflammatory Action
  • Inhibition of Pro-inflammatory Enzymes: Flavonoids and thymol can inhibit enzymes like cyclooxygenase (COX) and lipoxygenase, which are involved in the synthesis of prostaglandins and leukotrienes, key mediators of inflammation.[4][5]

  • Modulation of Cytokine Production: Thyme constituents can suppress the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[3]

  • Regulation of Signaling Pathways: Bioactive compounds in thyme can interfere with inflammatory signaling cascades, including the NF-κB and MAPK pathways.

Signaling Pathway: Flavonoid-Mediated Inhibition of the NF-κB Pathway

NF_kB_Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Pro_inflammatory_Stimuli Pro-inflammatory Stimuli (e.g., LPS, Cytokines) IKK IKK Complex Pro_inflammatory_Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates NF_kB NF-κB (p50/p65) NF_kB_IkB NF-κB-IκB Complex (Inactive) NF_kB_active NF-κB (Active) NF_kB->NF_kB_active Translocates to NF_kB_IkB->IkB Degradation NF_kB_IkB->NF_kB Releases Nucleus Nucleus Gene_Expression Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6, COX-2) NF_kB_active->Gene_Expression Induces Flavonoids Flavonoids (from Thyme) Flavonoids->IKK Inhibits Apoptosis_Induction Bioactive_Compounds Bioactive Compounds (e.g., Thymol, Flavonoids) Bcl2 Bcl-2 (Anti-apoptotic) Bioactive_Compounds->Bcl2 Downregulates Bax Bax (Pro-apoptotic) Bioactive_Compounds->Bax Upregulates Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Bcl2->Mitochondrion Inhibits release of Bax->Mitochondrion Promotes release of Caspase_9 Caspase-9 (Initiator) Cytochrome_c->Caspase_9 Activates Caspase_3 Caspase-3 (Executioner) Caspase_9->Caspase_3 Activates Apoptosis Apoptosis Caspase_3->Apoptosis Executes

References

A Technical Guide to the Natural Sources and Extraction of Thymosins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The thymus gland is a primary lymphoid organ essential for the maturation of T-lymphocytes and the proper functioning of the cell-mediated immune system. Its endocrine function is mediated by a family of polypeptide hormones known as thymosins. These peptides, including Thymosin Alpha 1 and Thymosin Beta 4, are potent immunomodulators with significant therapeutic potential. This document provides a comprehensive overview of the natural sources of thymosins, detailed protocols for their extraction and purification, and an examination of their associated signaling pathways. While the term "Thymonin" is not scientifically recognized, it is often used colloquially or as a misnomer for the well-characterized thymosin family of peptides, which will be the focus of this guide.

Natural Sources of Thymosins

The primary natural source of thymosins is the thymus gland of various mammalian species, with calf (bovine) thymus being the most historically and widely used source for initial isolation and research. While the thymus is the principal site of production, certain thymosins, particularly Thymosin Beta 4, are also found in a variety of other tissues and cell types, reflecting their broader physiological roles.

Table 1: Distribution of Key Thymosins in Natural Sources

Thymosin Peptide Primary Natural Source Other Documented Sources
Thymosin Fraction 5 (TF5) Calf Thymus Not applicable (it is a mixture of peptides)
Thymosin Alpha 1 (Tα1) Calf Thymus Lymphocytes, Macrophages

| Thymosin Beta 4 (Tβ4) | Calf Thymus | Platelets, Macrophages, Neutrophils, Endothelial cells, Spleen, Brain, Heart |

Extraction and Purification of Thymosins

The isolation of thymosins from natural sources is a multi-step process involving tissue homogenization, fractionation, and various chromatographic techniques to achieve high purity. The foundational work by Goldstein et al. led to the isolation of "Thymosin Fraction 5," a partially purified mixture from which individual thymosin peptides were subsequently identified and purified.

The overall process for extracting and purifying thymosin peptides from thymus tissue is a sequential procedure designed to separate proteins based on their physicochemical properties such as size, charge, and hydrophobicity.

G cluster_0 Tissue Preparation cluster_1 Initial Fractionation cluster_2 Purification A Bovine Thymus Tissue (Frozen) B Homogenization in Saline A->B C Centrifugation (14,000 x g) B->C Crude Extract D Heat Treatment (80°C) & Centrifugation C->D Supernatant E Acetone Precipitation D->E Supernatant F Ammonium Sulfate Precipitation E->F Precipitate G Gel Filtration Chromatography (Sephadex G-75) F->G Thymosin Fraction 5 H Ion-Exchange Chromatography (DEAE-Cellulose) G->H Partially Purified Fractions I Final Purified Thymosin Peptides (e.g., Tα1, Tβ4) H->I

Caption: General workflow for the extraction and purification of thymosins from bovine thymus tissue.

Protocol 1: Preparation of Thymosin Fraction 5 (TF5)

This protocol is adapted from the classical methods developed for the initial isolation of the thymosin mixture.

  • Tissue Homogenization: Weigh 1 kg of frozen calf thymus tissue and homogenize in 3 liters of 0.15 M NaCl at 4°C.

  • Centrifugation: Centrifuge the homogenate at 14,000 x g for 20 minutes at 4°C. Collect the supernatant.

  • Heat Treatment: Heat the supernatant in a boiling water bath to 80°C with constant stirring. Immediately cool the solution in an ice bath.

  • Second Centrifugation: Centrifuge the heat-treated solution at 14,000 x g for 15 minutes at 4°C to remove precipitated proteins.

  • Acetone Precipitation: Slowly add 5 volumes of -20°C acetone to the supernatant with constant stirring. Allow precipitation to occur overnight at -20°C.

  • Collection of Precipitate: Collect the precipitate by centrifugation or filtration and wash with cold acetone. Dry the precipitate under a vacuum.

  • Ammonium Sulfate Fractionation: Dissolve the dried powder in 10 mM sodium phosphate buffer (pH 7.0). Perform a stepwise ammonium sulfate precipitation. The fraction precipitating between 25% and 50% saturation is collected.

  • Desalting and Lyophilization: Desalt the collected precipitate using dialysis or a desalting column (e.g., Sephadex G-25). Lyophilize the desalted protein solution to obtain Thymosin Fraction 5 as a dry powder.

Protocol 2: Purification of Thymosin α1 from TF5

This protocol outlines the subsequent purification of a specific peptide from the TF5 mixture.

  • Gel Filtration Chromatography: Dissolve Thymosin Fraction 5 in 50 mM Tris-HCl buffer (pH 8.0) and apply to a Sephadex G-75 column equilibrated with the same buffer. Elute the proteins and collect fractions. Monitor the absorbance at 280 nm.

  • Pooling of Fractions: Pool the fractions corresponding to the low molecular weight range (1,000-15,000 Da).

  • Ion-Exchange Chromatography: Apply the pooled fractions to a DEAE-cellulose column equilibrated with 50 mM Tris-HCl (pH 8.0).

  • Gradient Elution: Elute the bound peptides using a linear salt gradient (e.g., 0 to 0.5 M NaCl in the equilibration buffer).

  • Fraction Analysis: Analyze the collected fractions by polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC) to identify fractions containing pure Thymosin α1.

  • Final Purification and Verification: Pool the pure fractions, desalt, and lyophilize. Confirm the identity and purity of Thymosin α1 by mass spectrometry and amino acid analysis.

Table 2: Example Yields from Thymosin Purification

Purification Step Product Typical Yield from 1 kg Thymus Purity
Ammonium Sulfate Precipitation Thymosin Fraction 5 ~5.0 g Mixture
Ion-Exchange Chromatography Thymosin α1 ~10 mg >98%

| Ion-Exchange Chromatography | Thymosin β4 | ~80 mg | >98% |

Signaling Pathways of Key Thymosins

Thymosins exert their biological effects by interacting with cell surface receptors and modulating intracellular signaling pathways, primarily in immune cells.

Thymosin Alpha 1 is known to interact with Toll-like receptors (TLRs), particularly TLR2 and TLR9, on dendritic cells and other antigen-presenting cells. This interaction triggers a signaling cascade that leads to the activation of transcription factors like NF-κB and AP-1, resulting in the production of pro-inflammatory cytokines and enhanced immune responses.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus TLR TLR2/TLR9 MyD88 MyD88 TLR->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB NF-κB IKK->NFkB Activation Gene Gene Transcription (Cytokines, Chemokines) NFkB->Gene Ta1 Thymosin α1 Ta1->TLR

Caption: Simplified signaling pathway of Thymosin Alpha 1 via Toll-like receptors (TLRs).

Thymosin Beta 4 primarily functions as a major actin-sequestering protein inside the cell. However, extracellular Tβ4 can also exert effects, including promoting cell migration, angiogenesis, and wound healing. While a specific high-affinity receptor has been elusive, its extracellular actions are partly mediated by the stabilization of HIF-1α (Hypoxia-Inducible Factor 1-alpha) and the activation of pathways involving integrin-linked kinase (ILK) and Akt (Protein Kinase B).

G cluster_0 Extracellular cluster_1 Intracellular cluster_2 Cellular Response Tb4_extra Extracellular Tβ4 ILK Integrin-Linked Kinase (ILK) Tb4_extra->ILK Akt Akt/PKB ILK->Akt Activation HIF HIF-1α Stabilization Akt->HIF Activation Response Cell Migration Angiogenesis Wound Healing Akt->Response HIF->Response Actin G-actin Sequestration Tb4_intra Intracellular Tβ4 Tb4_intra->Actin

Caption: Key signaling and functional pathways associated with Thymosin Beta 4.

Thymosins represent a family of immunologically active peptides with significant therapeutic promise. The extraction and purification from natural sources, though complex, have been well-established, paving the way for the production of synthetic analogues like Zadaxin (synthetic Tα1). Understanding the detailed extraction protocols and the intricate signaling pathways of these peptides is crucial for ongoing research and the development of new immunomodulatory drugs. The methodologies and pathways described herein provide a foundational guide for professionals in the field of drug discovery and immunology.

Thymonin's Agonist Activity at GPR35: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the agonist activity of Thymonin at the G protein-coupled receptor 35 (GPR35). It summarizes the current quantitative data, details relevant experimental protocols, and visualizes the key signaling pathways and experimental workflows.

Quantitative Data Summary

This compound has been identified as a potent and specific agonist of GPR35. The following table summarizes the key quantitative measure of its activity based on available scientific literature.

CompoundParameterValue (µM)Assay TypeSource
This compoundEC508.41GPR35 agonistic activity assay[1][2]
EriodictyolEC505.48GPR35 agonistic activity assay[1][2]

EC50 (Half-maximal effective concentration): The concentration of a drug that gives half of the maximal response.

GPR35 Signaling Pathways

GPR35 is known to couple to multiple G protein subtypes, leading to the activation of distinct downstream signaling cascades. The primary pathways involve Gαi/o, Gα13, and the G protein-independent β-arrestin pathway. The activation of these pathways by an agonist like this compound can lead to a variety of cellular responses, including modulation of inflammatory processes.[3][4]

Gαq-Mediated Calcium Mobilization

While direct coupling of GPR35 to Gαq is less commonly reported, many GPR35 screening assays utilize chimeric G proteins (e.g., Gαqi) or promiscuous G proteins (e.g., Gα16) to channel the receptor activation through the Gαq pathway. This results in the activation of phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+).[5][6]

GPR35_Gq_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound GPR35 GPR35 This compound->GPR35 G_alpha_q Gαq GPR35->G_alpha_q activates PLC PLC G_alpha_q->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3_Receptor IP3 Receptor (on ER) IP3->IP3_Receptor binds Ca_release Ca2+ Release IP3_Receptor->Ca_release triggers

Caption: GPR35 activation leading to calcium mobilization via the Gαq pathway.

β-Arrestin Recruitment

Upon agonist binding, GPR35 can be phosphorylated by G protein-coupled receptor kinases (GRKs). This phosphorylation promotes the binding of β-arrestin proteins. β-arrestin recruitment to the receptor can lead to receptor desensitization and internalization, and can also initiate G protein-independent signaling cascades, such as the activation of MAP kinases (e.g., ERK1/2).[7][8]

GPR35_beta_arrestin cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound GPR35 GPR35 This compound->GPR35 GRK GRK GPR35->GRK activates P_GPR35 P-GPR35 GRK->GPR35 phosphorylates beta_arrestin β-Arrestin P_GPR35->beta_arrestin recruits Signaling Downstream Signaling (e.g., ERK1/2) beta_arrestin->Signaling initiates Internalization Receptor Internalization beta_arrestin->Internalization mediates Calcium_Mobilization_Workflow start Start cell_culture Cell Culture (HEK293 with GPR35 and Gα16) start->cell_culture plating Plate Cells in Microplate cell_culture->plating dye_loading Load Cells with Calcium-Sensitive Dye (e.g., Fluo-4 AM) plating->dye_loading instrument_setup Place Plate in Fluorescence Reader dye_loading->instrument_setup compound_addition Add this compound instrument_setup->compound_addition read_fluorescence Measure Fluorescence Kinetically compound_addition->read_fluorescence data_analysis Data Analysis (Dose-Response Curve, EC50 Calculation) read_fluorescence->data_analysis end End data_analysis->end Beta_Arrestin_Workflow start Start cell_line Use PathHunter Cell Line (GPR35-ProLink, β-Arrestin-EA) start->cell_line plating Plate Cells in Microplate cell_line->plating compound_treatment Treat with this compound plating->compound_treatment incubation Incubate compound_treatment->incubation detection_reagent Add Detection Reagent (Substrate) incubation->detection_reagent read_luminescence Measure Chemiluminescence detection_reagent->read_luminescence data_analysis Data Analysis (Dose-Response Curve, EC50 Calculation) read_luminescence->data_analysis end End data_analysis->end

References

A Comprehensive Analysis of the Anti-inflammatory Properties of Thymic Peptides

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

The thymus gland, a cornerstone of the immune system, produces a range of peptides with potent immunomodulatory and anti-inflammatory capabilities. This guide synthesizes the current scientific understanding of the anti-inflammatory effects of two key thymic-derived preparations: Thymomodulin, a calf thymus acid lysate, and Thymulin, a nonapeptide hormone. The initial query for "Thymonin" did not yield scientifically recognized data, suggesting a likely reference to these well-documented thymic agents. This document provides a detailed overview of their mechanisms of action, supported by quantitative data from preclinical and clinical studies, detailed experimental protocols, and visual representations of the core signaling pathways involved.

Quantitative Data on Anti-inflammatory Effects

The following tables summarize the quantitative findings from various studies investigating the anti-inflammatory effects of Thymomodulin and Thymulin.

Table 1: Effect of Thymomodulin on Phagocytic Activity

Cell TypeTreatmentConcentrationOutcomePercentage Increasep-valueReference
Human Polymorphonuclear Cells (PMNs)ThymomodulinNot SpecifiedIncreased number of phagocytosing cellsNot Specifiedp = 0.05[1]
Human Polymorphonuclear Cells (PMNs)ThymomodulinNot SpecifiedEnhanced intracellular killingNot Specifiedp < 0.05[1]
Rat MacrophagesThymomodulinNot SpecifiedIncreased number of phagocytosing cellsNot SpecifiedSignificant[2]

Table 2: Effect of Thymulin on Inflammatory Mediators and Pain Response

| Animal Model | Treatment | Dosage | Parameter Measured | Result | p-value | Reference | |---|---|---|---|---|---| | Rat (Complete Freund's Adjuvant-induced inflammation) | Thymulin | Various doses | Thermal hyperalgesia | Significantly reduced | Not Specified |[3] | | Rat (CFA-induced inflammation) | Thymulin | Various doses | Paw edema | Notably reduced | Not Specified |[3] | | Rat (CFA-induced inflammation) | Thymulin | Various doses | Spinal TNF-α levels | Reduced | Not Specified |[3] | | Rat (CFA-induced inflammation) | Thymulin | Various doses | Spinal IL-6 levels | Reduced | Not Specified |[3] | | Rat (CFA-induced inflammation) | Thymulin | Various doses | p38 MAPK phosphorylation | Reduced | Not Specified |[3] |

Table 3: Clinical Studies on Thymomodulin

ConditionStudy DesignTreatmentDurationKey FindingsReference
Recurrent Respiratory Infections (Children)Double-blind clinical trialThymomodulinNot SpecifiedTherapeutically effective[2]
Chronic Bronchitis with Recurrent InfectionsClinical Trial120 mg/day Thymomodulin6 monthsSignificant improvement in clinical status and alveolar macrophage superoxide production[4]

Experimental Protocols

This section details the methodologies employed in key studies to evaluate the anti-inflammatory effects of thymic peptides.

In Vitro Phagocytosis and Intracellular Killing Assay (Thymomodulin)
  • Cell Preparation: Polymorphonuclear cells (PMNs) and mononuclear cells were isolated from the blood of healthy volunteers.

  • Culture Conditions: PMNs were cultured with or without autologous mononuclear cells. Thymomodulin was added to the cultures.

  • Phagocytosis and Killing Assay: Staphylococcus aureus was added to the cell cultures. The phagocytosis and intracellular killing of the bacteria by PMNs were evaluated.

  • Measurement of Chemotactic Factors: The release of chemotactic factors for PMNs, lymphocytes, and monocytes by PMNs was measured during the phagocytosis and killing processes.[1]

Animal Model of Inflammatory Pain (Thymulin)
  • Animal Model: An inflammatory rat model was established using Complete Freund's Adjuvant (CFA).

  • Treatment: Different doses of thymulin were administered intraperitoneally for 21 days following CFA-induced inflammation.

  • Behavioral Tests: Paw edema and thermal hyperalgesia were assessed to evaluate the inflammatory pain response.

  • Molecular Analysis: Spinal cord tissue was analyzed to determine the effect of thymulin on microglial activation, phosphorylation of p38 MAPK, and the production of pro-inflammatory cytokines (TNF-α, IL-6).[3]

Signaling Pathways and Experimental Workflows

The anti-inflammatory effects of thymic peptides are mediated through the modulation of key signaling pathways. The following diagrams, generated using the DOT language, illustrate these mechanisms and experimental workflows.

Thymulin's Anti-inflammatory Signaling Pathway

Thymulin_Signaling Thymulin Thymulin Microglia Microglia Thymulin->Microglia Inhibits Activation p38_MAPK p38 MAPK Thymulin->p38_MAPK Suppresses NF_kB NF-κB Thymulin->NF_kB Inhibits Activation Anti_inflammatory_Cytokines Anti-inflammatory Cytokines (IL-10) Thymulin->Anti_inflammatory_Cytokines Upregulates Inflammatory_Stimulus Inflammatory Stimulus Inflammatory_Stimulus->Microglia Microglia->p38_MAPK Microglia->NF_kB Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) p38_MAPK->Pro_inflammatory_Cytokines NF_kB->Pro_inflammatory_Cytokines Inflammation Inflammation Pro_inflammatory_Cytokines->Inflammation Anti_inflammatory_Cytokines->Inflammation

Caption: Thymulin's mechanism of action in reducing inflammation.

Experimental Workflow for Evaluating Thymomodulin's Effect on Phagocytosis

Thymomodulin_Workflow Start Isolate PMNs and Mononuclear Cells Culture Culture PMNs +/- Mononuclear Cells with/without Thymomodulin Start->Culture Add_Bacteria Add Staphylococcus aureus Culture->Add_Bacteria Assay Assess Phagocytosis and Intracellular Killing Add_Bacteria->Assay Measure Measure Chemotactic Factor Release Add_Bacteria->Measure Analyze Analyze Data Assay->Analyze Measure->Analyze

Caption: Workflow for in vitro analysis of Thymomodulin.

Mechanism of Action

Thymic peptides exert their anti-inflammatory effects through a multi-faceted approach. Thymulin has been shown to downregulate the release of pro-inflammatory mediators like cytokines and chemokines, while upregulating anti-inflammatory factors such as IL-10.[5] A key mechanism is the inhibition of the NF-κB signaling pathway and the suppression of p38 MAPK, both of which are crucial in the inflammatory cascade.[6][7] This leads to a reduction in the production of pro-inflammatory cytokines like TNF-α and IL-6.[3]

Thymomodulin, a broader mixture of thymic peptides, demonstrates immunomodulatory effects by promoting the maturation and function of T-lymphocytes, which in turn influences the activity of B-cells and macrophages.[8] It has been shown to enhance the phagocytic and intracellular killing activities of polymorphonuclear leukocytes, a critical process in resolving inflammation and infection.[1] Furthermore, Thymomodulin can stimulate the production of superoxide anions by alveolar macrophages, which is important for host defense in the respiratory tract.[4]

Conclusion

Thymomodulin and Thymulin are potent regulators of the immune and inflammatory responses. Their ability to modulate key signaling pathways, reduce pro-inflammatory mediators, and enhance cellular immune functions underscores their therapeutic potential in a variety of inflammatory conditions. The data and protocols presented in this guide provide a solid foundation for further research and development in this promising area of pharmacology. The consistent anti-inflammatory effects observed in both preclinical and clinical settings make these thymic peptides attractive candidates for novel anti-inflammatory therapies.[5][6]

References

Technical Guide: Physicochemical Properties of Pure Thymonin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed overview of the core physicochemical properties of Thymonin (CAS: 76844-67-2), a naturally occurring flavonoid. This compound, also known as Mucroflavone B or Majoranin, is a trimethoxyflavone found in plants such as Thymus vulgaris.[1] This guide consolidates available data on its chemical identity, structural properties, and key physicochemical parameters. Furthermore, it details its recently identified biological activity as an agonist for the G protein-coupled receptor 35 (GPR35) and outlines the associated signaling pathways and the experimental workflow for its characterization. All quantitative data are presented in structured tables, and relevant experimental protocols are described to support reproducibility and further investigation in a research and drug development context.

Chemical Identity and Structure

This compound is a flavonoid, a class of polyphenolic secondary metabolites found in plants.[2] Its specific chemical structure is 5,6-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-7,8-dimethoxychromen-4-one.[2]

IdentifierValueSource
IUPAC Name 5,6-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-7,8-dimethoxychromen-4-one[1][3]
Synonyms Mucroflavone B, Majoranin, 5,6,4'-Trihydroxy-7,8,3'-trimethoxyflavone[1][3]
CAS Number 76844-67-2[2][3]
PubChem CID 442662[1]
Molecular Formula C₁₈H₁₆O₈[1][2][3]
Molecular Weight 360.3 g/mol [1][2][3]
Canonical SMILES COC1=C(C=CC(=C1)C2=CC(=O)C3=C(C(=C(C(=C3O2)OC)OC)O)O)O[3]
InChI Key BAIRXMVFPKLWSE-UHFFFAOYSA-N[2][3]

Physicochemical Properties

The physicochemical properties of a compound are critical for drug development, influencing its solubility, absorption, distribution, metabolism, and excretion (ADME). The available experimental and computed data for this compound are summarized below.

PropertyValueMethod
Physical Description SolidHuman Metabolome Database[1]
Melting Point 225 - 226 °CHuman Metabolome Database[1]
LogP (Octanol/Water) 2.6Computed (XLogP3)[1]
Solubility Not experimentally determined. Flavonoids are generally poorly soluble in water but soluble in organic solvents like DMSO and ethanol.General Flavonoid Properties
pKa (Acid Dissociation Constant) Not experimentally determined. Flavonoids typically possess weakly acidic hydroxyl groups.General Flavonoid Properties[4]

Experimental Protocols

Detailed methodologies are essential for the verification and extension of scientific findings.

Melting Point Determination (General Protocol)

The melting point of this compound (225-226 °C) was likely determined using a standard capillary method. A general protocol for this technique is as follows:

  • Sample Preparation: A small amount of pure, dry this compound powder is finely crushed. The open end of a glass capillary tube is tapped into the powder to collect a small plug of the material. The tube is then inverted and tapped gently or dropped through a long glass tube to pack the solid into the closed end, aiming for a sample height of 2-3 mm.[5]

  • Apparatus Setup: The packed capillary tube is placed in a melting point apparatus (e.g., a Mel-Temp or Thiele tube).[6][7] If using a manual device, the capillary is attached to a thermometer.

  • Heating: The apparatus is heated rapidly to a temperature approximately 15-20°C below the expected melting point.

  • Measurement: The heating rate is then reduced to a slow rate (approx. 1-2°C per minute) to ensure thermal equilibrium.[6] The temperature at which the first droplet of liquid appears is recorded as the start of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the range.[5] For a pure substance like this compound, this range is expected to be narrow.

GPR35 Agonist Activity Assay (Tango β-arrestin Recruitment Assay)

The identification of this compound as a GPR35 agonist with a half-maximal effective concentration (EC₅₀) of 8.41 µM was reported by Nakashima et al. (2023).[8] While the specific materials and methods of that study are not publicly accessible, the protocol would be based on a standardized β-arrestin recruitment assay, such as the Tango GPCR Assay. The general workflow is as follows:

  • Cell Line and Reagents: A suitable host cell line (e.g., HTLA or U2OS cells) that does not endogenously express GPR35 is used.[9] These cells are engineered to co-express two constructs:

    • The GPR35 receptor fused to a transcription factor (e.g., TEV protease cleavage site followed by tTA).

    • A β-arrestin2 protein fused to a protease (e.g., TEV protease).[10]

    • A reporter gene (e.g., Luciferase) under the control of a promoter responsive to the cleaved transcription factor.

  • Assay Execution:

    • The engineered cells are plated in a multi-well format (e.g., 96-well plate) and incubated.

    • Cells are treated with various concentrations of pure this compound (typically dissolved in DMSO and then diluted in assay buffer).

    • The plate is incubated to allow for receptor activation and subsequent signaling.

  • Mechanism of Detection:

    • If this compound (the agonist) binds to the GPR35 receptor, it induces a conformational change.

    • This change promotes the recruitment of the β-arrestin2-protease fusion protein to the receptor.

    • The proximity of the protease to the receptor cleaves the transcription factor from the receptor's C-terminus.

    • The freed transcription factor translocates to the nucleus and drives the expression of the luciferase reporter gene.

  • Data Acquisition and Analysis:

    • After incubation, a luciferase substrate is added to the wells.

    • The resulting luminescence, which is proportional to the degree of β-arrestin recruitment, is measured using a luminometer.

    • The data is plotted as luminescence signal versus this compound concentration. A dose-response curve is generated, from which the EC₅₀ value (the concentration of agonist that gives half-maximal response) is calculated.

GPR35_Assay_Workflow cluster_prep 1. Preparation cluster_treatment 2. Treatment cluster_detection 3. Detection & Analysis EngCells Engineered Cells (GPR35-tTA, βarr2-Protease) Plate Plate Cells in 96-well format EngCells->Plate This compound Add this compound (various conc.) Plate->this compound Incubate1 Incubate This compound->Incubate1 AddSubstrate Add Luciferase Substrate Incubate1->AddSubstrate ReadLum Read Luminescence AddSubstrate->ReadLum Plot Plot Dose-Response Curve ReadLum->Plot Calc Calculate EC₅₀ Plot->Calc

Caption: Experimental workflow for the GPR35 β-arrestin recruitment assay.

Biological Activity and Signaling Pathways

This compound has been identified as a potent and specific agonist for GPR35, an orphan G protein-coupled receptor predominantly expressed in immune cells and the gastrointestinal tract.[8] GPR35 activation is linked to antioxidant and anti-inflammatory effects.

Upon agonist binding, GPR35 can signal through multiple downstream pathways. The primary pathways involve the coupling to Gα protein subunits (predominantly Gαi/o and Gα13) and a G protein-independent pathway mediated by β-arrestin.

  • Gαi/o Pathway: Activation of this pathway typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP).

  • Gα13 Pathway: Coupling to Gα13 activates RhoA signaling, which plays a critical role in cytoskeleton reorganization and cell migration.

  • β-arrestin Pathway: Recruitment of β-arrestin not only desensitizes the G-protein signal but also initiates its own signaling cascades, which can be linked to the activation of kinases like ERK1/2.

GPR35_Signaling cluster_membrane Plasma Membrane cluster_intracellular Intracellular Signaling cluster_response Cellular Response This compound This compound GPR35 GPR35 Receptor This compound->GPR35 binds G_alpha Gαi/o & Gα13 GPR35->G_alpha activates BetaArrestin β-arrestin GPR35->BetaArrestin recruits AC Adenylyl Cyclase ↓ G_alpha->AC Gαi/o RhoA RhoA/Rho Kinase G_alpha->RhoA Gα13 ERK ERK1/2 Activation BetaArrestin->ERK cAMP cAMP ↓ AC->cAMP Response1 Anti-inflammatory Effects cAMP->Response1 Response2 Cytoskeletal Reorganization RhoA->Response2 Response3 Gene Transcription ERK->Response3

Caption: Simplified signaling pathways activated by this compound via the GPR35 receptor.

References

Methodological & Application

Application Note: A Proposed Protocol for the Extraction and Purification of Thymonin from Thymus vulgaris

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Thymonin is a flavonoid identified in Thyme (Thymus vulgaris L.), a plant belonging to the Lamiaceae family.[1][2] Recent studies have characterized this compound as a potent and specific agonist for the G protein-coupled receptor 35 (GPR35), a receptor implicated in various antioxidant and anti-inflammatory pathways. This activity suggests that this compound may be a valuable compound for therapeutic research and drug development.

This document provides a detailed, proposed protocol for the extraction of a flavonoid-rich fraction from Thymus vulgaris and the subsequent purification of this compound. As specific, published protocols for the isolation of this compound are not yet widely available, this methodology is based on established and validated techniques for the extraction and purification of flavonoids and other polyphenolic compounds from plant sources, particularly within the Lamiaceae family.[3][4][5][6] The protocol is designed to yield a high-purity sample of this compound suitable for downstream applications such as structural elucidation, bioactivity screening, and mechanistic studies.

Experimental Protocols

Part 1: Ultrasound-Assisted Extraction (UAE) of Crude Flavonoid Extract

This protocol describes an efficient method for obtaining a crude extract enriched with flavonoids from dried thyme leaves using ultrasound-assisted extraction (UAE). UAE utilizes acoustic cavitation to disrupt cell walls, enhancing solvent penetration and reducing extraction time and temperature.[7]

Methodology:

  • Plant Material Preparation:

    • Obtain commercially available dried leaves of Thymus vulgaris or prepare by drying fresh leaves in the shade to prevent degradation of phytochemicals.[8]

    • Grind the dried leaves into a fine powder (particle size <0.5 mm) using a mechanical grinder to increase the surface area for extraction.[9]

  • Ultrasound-Assisted Extraction:

    • Weigh 50 g of the dried thyme powder and place it into a 2000 mL flask.

    • Add 1250 mL of 60% aqueous ethanol (a 25:1 liquid-to-solid ratio).[10]

    • Place the flask in an ultrasonic bath equipped with a temperature controller.

    • Perform the extraction under the following optimal conditions:

      • Ultrasonic Power: 140 W[10]

      • Frequency: 40 kHz[7]

      • Temperature: 60°C

      • Time: 45 minutes

    • Continuously monitor the temperature to avoid overheating, which can degrade flavonoids.

  • Filtration and Concentration:

    • After extraction, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant residue.

    • Repeat the extraction process on the residue with fresh solvent to maximize yield. Combine the filtrates.

    • Concentrate the combined filtrate using a rotary evaporator under reduced pressure at 50°C until the ethanol is completely removed.

    • The resulting aqueous solution is the crude flavonoid extract. Lyophilize a small aliquot to determine the crude yield.

Part 2: Purification of this compound

This protocol outlines a multi-step purification strategy to isolate this compound from the crude extract. The process involves liquid-liquid fractionation, followed by two stages of chromatography.

Methodology:

Step 2.1: Liquid-Liquid Fractionation

  • Re-dissolve the concentrated crude extract in 500 mL of distilled water.

  • Perform sequential liquid-liquid partitioning in a separatory funnel using solvents of increasing polarity.

  • First, extract three times with an equal volume of n-hexane to remove non-polar compounds like lipids and chlorophyll. Discard the n-hexane fractions.

  • Next, extract the remaining aqueous layer three times with an equal volume of ethyl acetate. Flavonoids, including this compound, are expected to partition into this fraction.[5]

  • Combine the ethyl acetate fractions and concentrate to dryness using a rotary evaporator. This yields the ethyl acetate fraction, which is enriched in flavonoids.

Step 2.2: Macroporous Resin Column Chromatography

  • Prepare a column with D101 macroporous resin, pre-treated by washing with ethanol and then water until equilibrated.

  • Dissolve the dried ethyl acetate fraction in a minimal amount of 5% aqueous ethanol.

  • Load the sample onto the prepared resin column at a flow rate of 2 bed volumes (BV)/hour.

  • Wash the column with 5 BV of deionized water to remove highly polar impurities.

  • Elute the column with a stepwise gradient of aqueous ethanol (e.g., 30%, 50%, 70%) at a flow rate of 2 BV/hour.[1][10] Flavonoids typically elute in the 30-70% ethanol fractions.

  • Collect fractions (e.g., 50 mL each) and monitor their composition using analytical Thin Layer Chromatography (TLC) or HPLC.

  • Pool the fractions containing the highest concentration of the target compound (this compound) and concentrate to dryness.

Step 2.3: Preparative High-Performance Liquid Chromatography (Prep-HPLC)

  • Dissolve the purified fraction from the previous step in HPLC-grade methanol.

  • Perform final purification on a preparative HPLC system.[11][12]

    • Column: C18 reversed-phase column (e.g., 250 mm × 10.0 mm, 5 µm particle size).[11]

    • Mobile Phase: A gradient of acetonitrile (A) and 0.1% acetic acid in water (B).

    • Gradient Program: Start with a low percentage of A, gradually increasing to elute compounds based on their hydrophobicity. An example gradient could be 10-50% A over 40 minutes.

    • Flow Rate: 4-5 mL/min.[11]

    • Detection: UV detector set at a wavelength optimal for flavonoids (e.g., 280 nm or 330 nm).

  • Collect the peak corresponding to this compound based on its retention time (determined from prior analytical HPLC runs if possible).

  • Evaporate the solvent from the collected fraction under reduced pressure and then lyophilize to obtain pure, solid this compound.

  • Confirm the purity using analytical HPLC and the identity through spectroscopic methods (e.g., Mass Spectrometry, NMR).

Data Presentation

The following tables summarize the illustrative quantitative data expected from the proposed extraction and purification protocol. Values are based on typical yields and purities reported for flavonoid isolation from plant sources.[10][13]

Table 1: Extraction and Fractionation Yields

StepStarting MaterialOutputEstimated Yield (w/w %)Description
Extraction 50 g Dry Thyme PowderCrude Extract15 - 20%Total extractable solids after solvent evaporation.
Fractionation 7.5 g Crude ExtractEthyl Acetate Fraction25 - 35%Fraction enriched with flavonoids and other medium-polarity compounds.

Table 2: Purification Efficiency and Purity

Purification StageInput FractionFinal ProductRecovery Rate (%)Purity (%)
Macroporous Resin Ethyl Acetate FractionFlavonoid-Rich Fraction50 - 65%40 - 50%
Preparative HPLC Flavonoid-Rich FractionPurified this compound30 - 40%>95%

Visualizations: Diagrams and Workflows

Experimental Workflow

The following diagram illustrates the complete workflow for the extraction and purification of this compound from Thymus vulgaris.

G cluster_0 Part 1: Extraction cluster_1 Part 2: Purification A Dried Thyme Leaves B Grinding A->B C Ultrasound-Assisted Extraction (60% Ethanol, 60°C, 45 min) B->C D Filtration & Concentration C->D E Crude Flavonoid Extract D->E F Liquid-Liquid Fractionation (n-Hexane / Ethyl Acetate) E->F Purification Start G Ethyl Acetate Fraction F->G H Macroporous Resin Column Chromatography G->H I Flavonoid-Rich Fraction H->I J Preparative HPLC (C18 Column) I->J K Pure this compound (>95%) J->K G cluster_0 Cell Membrane cluster_1 Intracellular Signaling This compound This compound GPR35 GPR35 This compound->GPR35 activates G_alpha_i_o Gαi/o GPR35->G_alpha_i_o G_alpha_12_13 Gα12/13 GPR35->G_alpha_12_13 Beta_Arrestin β-Arrestin GPR35->Beta_Arrestin AC Adenylyl Cyclase G_alpha_i_o->AC inhibits Rho Rho G_alpha_12_13->Rho NFkB_Inhibition NF-κB Inhibition Beta_Arrestin->NFkB_Inhibition ERK_Modulation ERK Pathway Modulation Beta_Arrestin->ERK_Modulation cAMP ↓ cAMP AC->cAMP Cytoskeleton Cytoskeletal Reorganization Rho->Cytoskeleton

References

Application Notes and Protocols for the Quantification of Thymoquinone in Plant Extracts by HPLC

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thymoquinone is the primary bioactive compound found in the seeds of Nigella sativa L. (black seed), exhibiting a wide range of pharmacological activities, including anti-inflammatory, antioxidant, and anticancer effects.[1][2] Accurate and precise quantification of thymoquinone in plant extracts is crucial for quality control, standardization of herbal products, and in-depth pharmacological studies. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for the quantification of thymoquinone due to its sensitivity, specificity, and reliability.[3][4] This document provides detailed application notes and protocols for the quantification of thymoquinone in plant extracts using HPLC.

Experimental Protocols

Sample Preparation: Extraction of Thymoquinone

The choice of extraction solvent and method significantly impacts the yield of thymoquinone. Methanol has been shown to be effective in extracting a high concentration of phytochemicals, while hexane is also a potent solvent for thymoquinone.[3][5]

Materials:

  • Powdered plant material (e.g., Nigella sativa seeds)

  • Solvents: Methanol (HPLC grade), Hexane (HPLC grade)

  • Soxhlet apparatus[6]

  • Ultrasonic bath

  • Rotary evaporator

  • Syringe filters (0.22 µm or 0.45 µm)

Protocol 1: Maceration [7]

  • Weigh 1 gram of powdered plant material.

  • Add 20 mL of the chosen solvent (hexane or methanol).

  • Incubate the mixture at 40°C for 2-4 hours.

  • Centrifuge the extract at 4000 rpm for 10 minutes at 4°C.

  • Filter the supernatant through a 0.22 µm syringe filter prior to HPLC analysis.

Protocol 2: Soxhlet Extraction [6]

  • Place 15 g of powdered plant material into a thimble.

  • Add 50 mL of n-hexane to the round-bottom flask of the Soxhlet apparatus.

  • Heat the solvent to 65°C and perform the extraction for 6 hours.

  • Concentrate the resulting extract using a rotary evaporator.

  • Re-dissolve the dried extract in a known volume of methanol for HPLC analysis.

Protocol 3: Ultrasonic-Assisted Extraction (UAE) [7]

  • Mix 1 gram of powdered plant material with 20 mL of solvent (hexane or methanol).

  • Place the mixture in an ultrasonic bath for 1 hour.

  • Centrifuge the extract at 4000 rpm for 10 minutes at 4°C.

  • Filter the supernatant through a 0.22 µm syringe filter before injection into the HPLC system.

HPLC Method for Thymoquinone Quantification

A validated HPLC method is essential for accurate quantification. The following conditions are based on established protocols.[3][8]

Instrumentation:

  • HPLC system with a UV-Visible or Diode Array Detector (DAD)

  • C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[8]

  • Autosampler

  • Data acquisition and processing software

Chromatographic Conditions:

ParameterCondition
Mobile Phase Methanol:Water (60:40, v/v)[3][8] or Acetonitrile:Water (60:40, v/v)[9]
Flow Rate 1.0 - 1.5 mL/min[3][8]
Detection Wavelength 254 nm[3][8]
Injection Volume 10 - 20 µL[3][8]
Column Temperature Ambient or 40°C[9]
Run Time 10 minutes[10]

Standard Preparation:

  • Prepare a stock solution of thymoquinone standard (e.g., 1 mg/mL) in methanol.[8]

  • Perform serial dilutions to prepare a series of calibration standards (e.g., 0.05, 0.1, 0.2, 1, 2.5, 5, 10 µg/mL).[8]

  • Inject the standards into the HPLC system to construct a calibration curve.

Quantification: The amount of thymoquinone in the plant extracts is determined by comparing the peak area of thymoquinone in the sample chromatogram with the calibration curve generated from the standards.[3]

Data Presentation

HPLC Method Validation Parameters

Method validation ensures the reliability of the analytical data. Key validation parameters from various studies are summarized below.[4][11]

ParameterTypical Range/Value
Linearity (r²) ≥ 0.995[11]
Limit of Detection (LOD) 2.08 µg/mL[11]
Limit of Quantification (LOQ) 6.25 µg/mL[11]
Accuracy (% Recovery) 85-115%[4]
Precision (%RSD) < 2%
Thymoquinone Content in Nigella sativa Extracts

The concentration of thymoquinone can vary depending on the extraction method and solvent used.

Extraction MethodSolventThymoquinone Concentration (µg/mL)
MacerationMethanol368.3[3][5]
MacerationHexaneVaries, reported as potent[3][5]
Successive ExtractionMethanol32.94[3][5]

Visualizations

Experimental Workflow

experimental_workflow plant_material Plant Material (e.g., Nigella sativa seeds) extraction Extraction (Maceration, Soxhlet, or UAE) plant_material->extraction filtration Filtration (0.22 µm filter) extraction->filtration hplc_analysis HPLC Analysis filtration->hplc_analysis quantification Quantification hplc_analysis->quantification

Caption: A generalized workflow for the quantification of thymoquinone in plant extracts.

Thymoquinone Signaling Pathways

Thymoquinone exerts its therapeutic effects by modulating several key cellular signaling pathways.[1][12][13]

thymoquinone_pathways cluster_cancer Cancer Cell Proliferation cluster_inflammation Inflammation cluster_apoptosis Apoptosis PI3K PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation NFkB NF-κB Inflammatory_Genes Inflammatory Genes (e.g., TNF-α, IL-1β) NFkB->Inflammatory_Genes p53 p53 Bax Bax p53->Bax Apoptosis Apoptosis Bax->Apoptosis Bcl2 Bcl-2 Bcl2->Apoptosis TQ Thymoquinone TQ->PI3K inhibits TQ->NFkB inhibits TQ->p53 activates TQ->Bcl2 inhibits

References

Application Notes and Protocols for the Synthesis and Evaluation of Thymonin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thymonin is a flavonoid found in plant species such as Thymus vulgaris and Mentha spp.[1] It has been identified as a potent and specific agonist for G protein-coupled receptor 35 (GPR35), a receptor implicated in various physiological and pathological processes, including inflammation and cancer.[2][3][4] These application notes provide a comprehensive guide for the chemical synthesis of this compound for research purposes, along with detailed protocols for its quantitative analysis and the characterization of its biological activity as a GPR35 agonist.

Chemical Synthesis of this compound

While this compound can be isolated from natural sources, chemical synthesis offers a reliable method for obtaining high-purity material for research. The following is a proposed synthetic pathway based on established flavonoid synthesis methodologies, such as the Claisen-Schmidt condensation followed by oxidative cyclization.[2]

Proposed Synthetic Pathway:

A plausible synthetic route for this compound (5,6-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-7,8-dimethoxychromen-4-one) involves the Claisen-Schmidt condensation of a substituted acetophenone with a substituted benzaldehyde to form a chalcone, followed by an intramolecular oxidative cyclization to yield the flavone core.

This compound Synthesis Pathway A 2',5',6'-Trihydroxy-3',4'-dimethoxyacetophenone C Chalcone Intermediate A->C + B (Claisen-Schmidt Condensation) B 4-Hydroxy-3-methoxybenzaldehyde D This compound C->D Oxidative Cyclization (e.g., I2/DMSO) GPR35_Signaling This compound This compound GPR35 GPR35 This compound->GPR35 activates G_Protein Gαi/q GPR35->G_Protein couples to Beta_Arrestin β-Arrestin GPR35->Beta_Arrestin recruits PLC PLC G_Protein->PLC MAPK MAPK (ERK1/2) Beta_Arrestin->MAPK NFkB NF-κB Inhibition Beta_Arrestin->NFkB IP3_DAG IP3 / DAG PLC->IP3_DAG Ca_PKC Ca2+ / PKC IP3_DAG->Ca_PKC Inflammation Anti-inflammatory Effects Ca_PKC->Inflammation MAPK->Inflammation NFkB->Inflammation GPR35_Assay_Workflow cluster_prep Cell Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis A Culture CHO-K1 cells stably expressing GPR35-enzyme fragment 1 B Transfect with β-arrestin-enzyme fragment 2 A->B C Seed cells into 96-well plates B->C D Add serial dilutions of this compound C->D E Incubate for 1-2 hours D->E F Add substrate and measure luminescence E->F G Plot dose-response curve F->G H Calculate EC50 value G->H

References

Application Note: Cell-Based Assays for Characterizing Thymonin Activity at the GPR35 Receptor

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Thymonin is a naturally occurring flavonoid found in plants such as Thymus vulgaris (Thyme).[1][2] Historically viewed as a plant metabolite, recent studies have identified this compound as a potent and specific agonist for the G protein-coupled receptor 35 (GPR35).[3][4] GPR35 is an orphan receptor that has been linked to antioxidant and anti-inflammatory effects, making it an attractive therapeutic target.[3][4] The discovery of this compound's activity provides a valuable chemical tool for studying GPR35 biology and a lead compound for drug discovery efforts.

This document provides detailed protocols for two robust, cell-based assays designed to quantify the activity of this compound and its analogs at the GPR35 receptor: a β-Arrestin Recruitment Assay and a cAMP Inhibition Assay. These assays are fundamental for confirming receptor engagement and characterizing the pharmacological profile of potential GPR35 modulators.

GPR35 Signaling Pathway

GPR35 is predominantly coupled to the Gi/o family of G proteins. Upon agonist binding, such as by this compound, the receptor undergoes a conformational change, leading to the dissociation of the G protein heterotrimer. The Gαi/o subunit inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. Concurrently, GPR35 activation can also trigger the recruitment of β-arrestin proteins, which desensitize the G-protein signal and can initiate separate, G-protein-independent signaling cascades, including the activation of the MAPK/ERK pathway.

GPR35_Signaling cluster_membrane Plasma Membrane GPR35 GPR35 G_protein Gi/o Protein (αβγ) GPR35->G_protein Activates beta_arrestin β-Arrestin GPR35->beta_arrestin Recruits AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP This compound This compound (Agonist) This compound->GPR35 ATP ATP ATP->AC Substrate Downstream Cellular Response (Anti-inflammatory) cAMP->Downstream Modulates ERK ERK Activation beta_arrestin->ERK ERK->Downstream Leads to

Caption: GPR35 signaling pathway upon this compound binding.

β-Arrestin Recruitment Assay

This assay quantifies the interaction between GPR35 and β-arrestin upon agonist stimulation. It is a direct measure of receptor activation and is suitable for high-throughput screening (HTS).

Experimental Protocol

Principle: This protocol utilizes an enzyme fragment complementation (EFC) system. A cell line stably co-expressing GPR35 fused to a small enzyme fragment (ProLink™) and β-arrestin fused to a larger, inactive enzyme fragment (Enzyme Acceptor, EA) is used. Upon this compound binding to GPR35, β-arrestin is recruited to the receptor, forcing the complementation of the two enzyme fragments. This forms an active β-galactosidase enzyme, which hydrolyzes a substrate to produce a chemiluminescent signal that is directly proportional to the extent of β-arrestin recruitment.

Materials and Reagents:

  • PathHunter® GPR35 β-Arrestin cell line

  • Cell culture medium (e.g., Opti-MEM)

  • Fetal Bovine Serum (FBS)

  • Antibiotics (Penicillin/Streptomycin)

  • This compound (or test compounds)

  • DMSO (for compound dilution)

  • PathHunter Detection Reagent Kit

  • White, solid-bottom 96-well or 384-well assay plates

  • Luminometer

Workflow Diagram:

B_Arrestin_Workflow cluster_prep Day 1: Cell Plating cluster_treat Day 2: Compound Treatment & Detection cluster_read Data Acquisition p1 Harvest & count GPR35-expressing cells p2 Plate cells in white-walled assay plates p1->p2 p3 Incubate overnight (37°C, 5% CO2) p2->p3 t1 Prepare serial dilutions of this compound t2 Add compounds to cells t1->t2 t3 Incubate for 90 minutes (37°C, 5% CO2) t2->t3 t4 Add Detection Reagents t3->t4 t5 Incubate for 60 minutes (Room Temperature) t4->t5 r1 Read luminescence on plate reader t5->r1

Caption: Workflow for the β-Arrestin Recruitment Assay.

Procedure:

  • Cell Plating:

    • Culture PathHunter GPR35 cells according to the vendor's instructions.

    • Harvest cells and perform a cell count.

    • Dilute cells in the appropriate assay medium to a final density of 5,000-10,000 cells per well.

    • Dispense the cell suspension into a white, solid-bottom 384-well assay plate.

    • Incubate the plate overnight at 37°C in a 5% CO2 incubator.

  • Compound Preparation and Addition:

    • Prepare a 10-point serial dilution of this compound (e.g., starting from 100 µM) in DMSO, then dilute further in assay buffer.

    • Carefully add the diluted compounds to the corresponding wells of the cell plate. Include "vehicle only" (DMSO) and "no treatment" controls.

  • Incubation:

    • Incubate the plate for 90 minutes at 37°C in a 5% CO2 incubator.

  • Signal Detection:

    • Equilibrate the plate and detection reagents to room temperature.

    • Prepare the detection reagent mixture according to the manufacturer's protocol.

    • Add the detection reagent mixture to each well.

    • Incubate the plate for 60 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Read the chemiluminescent signal using a plate-based luminometer.

Data Presentation

Table 1: Dose-Response of this compound in GPR35 β-Arrestin Recruitment Assay

This compound Conc. (µM) Luminescence (RLU) % Activity (Normalized)
100 85,670 100.0%
30 84,980 99.1%
10 79,850 92.5%
3 65,430 75.1%
1 45,210 51.0%
0.3 22,890 24.6%
0.1 10,540 10.0%
0.03 5,120 3.4%
0.01 3,560 1.5%
0 (Vehicle) 2,340 0.0%

| EC50 (µM) | - | 0.98 |

Data are representative. RLU = Relative Light Units. Normalization is based on the vehicle control (0%) and the maximum signal (100%).

cAMP Inhibition Assay

This assay measures the ability of this compound to inhibit cAMP production, confirming its agonist activity at the Gi/o-coupled GPR35 receptor.

Experimental Protocol

Principle: This protocol uses a competitive immunoassay format, such as HTRF (Homogeneous Time-Resolved Fluorescence). Cells expressing GPR35 are first stimulated with forskolin to elevate intracellular cAMP levels. The addition of a GPR35 agonist like this compound will inhibit adenylyl cyclase, causing a drop in cAMP. After cell lysis, the amount of cAMP is quantified. In the HTRF format, free cAMP in the lysate competes with a labeled cAMP tracer (d2-labeled) for binding to an anti-cAMP antibody (cryptate-labeled). When the tracer binds the antibody, a high FRET signal is produced. High levels of cellular cAMP lead to low signal, and low levels of cellular cAMP (due to GPR35 activation) result in a high signal.

Materials and Reagents:

  • CHO-K1 or HEK293 cell line stably expressing human GPR35

  • Cell culture medium, FBS, and antibiotics

  • This compound (or test compounds) and DMSO

  • Forskolin

  • IBMX (a phosphodiesterase inhibitor, optional but recommended)

  • cAMP HTRF Detection Kit

  • White, low-volume 384-well assay plates

  • HTRF-compatible microplate reader

Workflow Diagram:

cAMP_Workflow p1 Plate GPR35-expressing cells and incubate overnight t1 Pre-treat cells with This compound dilutions p1->t1 t2 Stimulate with Forskolin to induce cAMP t1->t2 t3 Incubate for 30 minutes t2->t3 d1 Lyse cells and add HTRF detection reagents (cAMP-d2 & Ab-cryptate) t3->d1 d2 Incubate for 60 minutes (Room Temperature) d1->d2 r1 Read HTRF signal on compatible plate reader d2->r1

Caption: Workflow for the HTRF-based cAMP Inhibition Assay.

Procedure:

  • Cell Plating:

    • Harvest and plate GPR35-expressing cells into a 384-well plate at a density of 2,000-5,000 cells per well.

    • Incubate overnight at 37°C, 5% CO2.

  • Compound Treatment and Stimulation:

    • Prepare serial dilutions of this compound in stimulation buffer (containing IBMX).

    • Add the diluted compounds to the cells and incubate for 30 minutes at room temperature.

    • Prepare a solution of forskolin (e.g., at a final concentration of 10 µM) in stimulation buffer.

    • Add the forskolin solution to all wells except the negative control wells.

    • Incubate for 30 minutes at room temperature.

  • Detection:

    • Following the kit manufacturer's protocol, add the cAMP-d2 tracer and the anti-cAMP cryptate antibody to the wells. This step typically includes cell lysis.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Read the plate on an HTRF-compatible reader, measuring emission at both 665 nm and 620 nm.

    • Calculate the 665/620 ratio and normalize the data.

Data Presentation

Table 2: Dose-Dependent Inhibition of Forskolin-Stimulated cAMP by this compound

This compound Conc. (µM) HTRF Ratio (665/620) % Inhibition of cAMP
100 0.95 98.5%
30 0.92 94.2%
10 0.81 78.6%
3 0.65 55.7%
1 0.48 31.4%
0.3 0.35 12.9%
0.1 0.29 4.3%
0 (No this compound) 0.26 0.0%

| IC50 (µM) | - | 2.5 |

Data are representative. % Inhibition is calculated relative to the signal from cells treated with forskolin alone (0% inhibition) and a basal control (100% inhibition).

References

Application Notes and Protocols for Using Thymonin in GPR35 Signaling Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction G protein-coupled receptor 35 (GPR35) is an orphan receptor primarily expressed in immune and gastrointestinal tissues.[1] Its involvement in various physiological and pathological processes, including inflammation and cancer, makes it an attractive therapeutic target.[2][3][4] GPR35 signaling is complex, coupling to multiple G protein families, including Gαi/o and Gα12/13, and also engaging β-arrestin pathways.[2][5][6][7] This complexity results in diverse, context-dependent cellular responses.[2][3] Recently, the polyphenolic phytochemical Thymonin, derived from thyme, was identified as a potent and specific agonist for GPR35, providing a valuable new tool for elucidating the receptor's function.[8][9][10]

These application notes provide an overview of this compound's activity, key GPR35 signaling pathways, and detailed protocols for studying the effects of this compound on GPR35 activation.

Data Presentation: Agonist Activity of this compound

This compound demonstrates potent agonist activity at human GPR35. Its efficacy is comparable to other identified phytochemical agonists like Eriodictyol.[8][9]

CompoundAgonist TargetHalf Maximal Effective Concentration (EC₅₀)Source
This compound Human GPR358.41 µM[8][10]
EriodictyolHuman GPR355.48 µM[8][10]

GPR35 Signaling Pathways

Upon activation by an agonist like this compound, GPR35 can initiate several downstream signaling cascades. The primary pathways involve the activation of Gαi/o and Gα13 proteins, as well as G protein-independent signaling through β-arrestin recruitment.[3][5][6] These pathways can modulate the activity of key cellular effectors, including the MAPK/ERK and NF-κB pathways, and influence intracellular calcium levels.[2][3]

GPR35_Signaling cluster_membrane Plasma Membrane GPR35 GPR35 G_alpha_i Gαi/o GPR35->G_alpha_i G_alpha_13 Gα13 GPR35->G_alpha_13 Beta_Arrestin β-Arrestin GPR35->Beta_Arrestin Recruitment Ca_Mobilization Ca²⁺ Mobilization GPR35->Ca_Mobilization e.g., via Gq/i1 chimera NFkB NF-κB Pathway GPR35->NFkB Context-dependent This compound This compound (Agonist) This compound->GPR35 Binds & Activates AC Adenylyl Cyclase G_alpha_i->AC Inhibits RhoA RhoA/Rho Kinase G_alpha_13->RhoA ERK ERK1/2 Activation Beta_Arrestin->ERK Internalization Receptor Internalization Beta_Arrestin->Internalization cAMP ↓ cAMP AC->cAMP Experimental_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_assay Phase 3: Assay & Detection cluster_analysis Phase 4: Analysis arrow arrow Cell_Culture 1. Cell Culture (e.g., HEK293T) Transfection 2. Transient Transfection (GPR35 expression vector & reporter constructs) Cell_Culture->Transfection Treatment 3. Cell Treatment - this compound (dose-response) - Vehicle Control - Antagonist Control (CID2745687) Transfection->Treatment Incubation 4. Incubation (Time-course as required) Treatment->Incubation Assay 5. Functional Assay - β-Arrestin Recruitment - Calcium Mobilization - ERK Phosphorylation Incubation->Assay Data_Acquisition 6. Data Acquisition (Luminometer, Plate Reader, Western Blot Imager) Assay->Data_Acquisition Data_Analysis 7. Data Analysis (Dose-response curves, EC₅₀ calculation, Statistical analysis) Data_Acquisition->Data_Analysis

References

Application Notes and Protocols for In Vivo Animal Studies of Thyme Extract and its Bioactive Components

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Thymonin: Specific in vivo research isolating the effects of the flavonoid this compound is limited in publicly available literature. This compound is a known constituent of Thyme (Thymus vulgaris), and its biological activities are generally considered as part of the overall effects of Thyme extracts.[1] These application notes, therefore, focus on the use of Thyme extract and its most abundant bioactive components, such as Thymol, in animal studies.

Overview of Therapeutic Potential

Thyme and its extracts have been the subject of numerous studies for their therapeutic properties. The primary bioactive compounds responsible for these effects are the phenols Thymol and Carvacrol, along with a variety of flavonoids and phenolic antioxidants like this compound.[1][2] In vivo animal studies have demonstrated several key biological activities:

  • Anti-inflammatory Effects: Thyme and its components have been shown to reduce inflammation by inhibiting pro-inflammatory enzymes and cytokines.[3][4]

  • Antioxidant Properties: The phenolic compounds in Thyme are potent antioxidants that can neutralize free radicals and reduce oxidative stress.[5][6]

  • Anxiolytic Effects: Extracts of Thymus vulgaris have been observed to have an anxiety-reducing profile in rodent models.[7]

  • Antimicrobial and Antifungal Activity: Thyme oil and its constituents are well-documented for their ability to inhibit the growth of various pathogens.[4]

Data Presentation: Summary of In Vivo Studies

The following tables summarize quantitative data from various in vivo animal studies on Thyme extract and Thymol.

Table 1: In Vivo Studies of Thyme Extract

Animal ModelExtract/CompoundDosageDurationKey FindingsReference(s)
Balb/c MiceAqueous Thyme Extract50, 100, 200 mg/kg (oral)10 daysDose-dependent protection against PM2.5-induced pulmonary injury.[8]
Wistar RatsT. vulgaris Infusion50, 100, 200 mg/kg (feeding)7 daysIncreased open-arm exploration, indicating an anxiolytic effect.[7]
Albino RatsThyme Extract in Diet0.5% of diet2 weeksAlleviation of N-nitrosodiethylamine-induced oxidative stress.[6]
Japanese QuailThyme Essential Oil in Diet200, 300, 400 ppm5-8 weeksImproved feed conversion ratio at 400 ppm and reduced muscle tissue oxidation.[9]

Table 2: In Vivo Studies of Thymol

Animal ModelCompoundDosageDurationKey FindingsReference(s)
Chicks (2-day-old)Thymol10, 20, 40 mg/kg (oral)Single DoseSignificant antiemetic effects, increasing the latency and reducing the number of retches.[10]
Golden HamstersThymol40 mg/kg/day (oral)10 daysShowed promising antileishmanial activity.[11]
MiceThymolN/A (LD50 study)Single DoseThe acute toxicity LD50 was determined to be 1350.9 mg/kg.[10]

Experimental Protocols

3.1. Preparation of Aqueous Thyme Extract for Oral Administration

This protocol is based on methodologies used in studies investigating the effects of Thyme extract in rodents.[8]

Materials:

  • Dried Thyme (Thymus vulgaris) leaves

  • Distilled water

  • Blender or grinder

  • Hot plate with magnetic stirrer

  • Filter paper (e.g., Whatman No. 1)

  • Beakers and flasks

  • Rotary evaporator or freeze-dryer (optional, for concentrating or creating a powder)

  • Scale

Procedure:

  • Grinding: Grind the dried Thyme leaves into a fine powder.

  • Extraction: Add the powdered Thyme to distilled water in a flask, typically at a ratio of 1:10 (w/v) (e.g., 50 g of powder in 500 mL of water).

  • Heating and Stirring: Heat the mixture to approximately 80°C and stir continuously for 1-2 hours.

  • Filtration: Allow the mixture to cool, then filter it through filter paper to remove solid plant material. Repeat the filtration if necessary to obtain a clear extract.

  • Concentration (Optional): To achieve a higher concentration or to create a powder for precise dosing, the aqueous extract can be concentrated using a rotary evaporator or lyophilized using a freeze-dryer.

  • Dose Preparation: Based on the concentration of the final extract, prepare the desired doses. For example, to achieve a dose of 200 mg/kg in a 25g mouse with an administration volume of 10 mL/kg, you would need a concentration of 20 mg/mL.[8]

  • Storage: Store the prepared extract at 4°C for short-term use or at -20°C for long-term storage.[8]

3.2. Protocol for Oral Gavage in Mice

This protocol provides a standardized method for the oral administration of Thyme extract or Thymol solutions to mice. It combines best practices from multiple sources to ensure animal welfare and accurate dosing.[12][13]

Materials:

  • Appropriately sized gavage needle (for adult mice, typically 18-20 gauge, 1-1.5 inches long with a rounded tip).[12]

  • Syringe pre-filled with the calculated dose.

  • Animal scale.

Procedure:

  • Animal Weighing and Dose Calculation: Weigh the mouse accurately and calculate the required volume of the test substance. The maximum recommended volume for oral gavage in mice is 10 mL/kg.[12][13]

  • Measure Gavage Needle Length: Measure the distance from the tip of the mouse's nose to the last rib to determine the appropriate insertion depth. Mark this depth on the needle if necessary.[14]

  • Restraint: Restrain the mouse by scruffing the skin over its shoulders to immobilize the head and body. The head and body should be aligned vertically to straighten the esophagus.[13]

  • Needle Insertion: Gently insert the gavage needle into the diastema (the gap behind the incisors). Advance the needle along the upper palate. The mouse should swallow as the needle enters the esophagus. The needle should pass smoothly without resistance. If there is any resistance, do not force it. [12][13]

  • Administration: Once the needle is correctly placed in the esophagus, slowly administer the substance from the syringe.

  • Needle Removal: After administration, gently remove the needle in a straight motion.

  • Monitoring: Return the mouse to its cage and monitor it for any signs of distress, such as difficulty breathing or fluid coming from the nose.

Signaling Pathways and Experimental Workflow

4.1. Anti-Inflammatory Signaling Pathway

Thyme extract and its components, particularly Thymol, exert their anti-inflammatory effects through multiple pathways. A primary mechanism is the inhibition of the cyclooxygenase (COX-2) enzyme, which reduces the production of inflammatory prostaglandins. Additionally, they can suppress the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6, potentially through the modulation of the NF-κB and MAPK signaling pathways.[3][15]

anti_inflammatory_pathway stimulus Inflammatory Stimulus (e.g., LPS, oxLDL) nfkb NF-κB Pathway stimulus->nfkb mapk MAPK Pathway stimulus->mapk cox2 COX-2 Enzyme stimulus->cox2 thyme Thyme Extract (Thymol, Carvacrol, etc.) thyme->nfkb Inhibits thyme->mapk Inhibits thyme->cox2 Inhibits il10 Anti-inflammatory Cytokine (IL-10) thyme->il10 Enhances cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) nfkb->cytokines mapk->cytokines prostaglandins Inflammatory Prostaglandins cox2->prostaglandins inflammation Inflammation cytokines->inflammation prostaglandins->inflammation il10->inflammation Reduces

Caption: Anti-inflammatory signaling pathway of Thyme extract.

4.2. Antioxidant Mechanism of Action

The antioxidant activity of Thyme is primarily due to its phenolic compounds, which can directly scavenge reactive oxygen species (ROS). Furthermore, components of Thyme have been shown to enhance the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT), thereby reducing cellular damage caused by oxidative stress and lipid peroxidation.[5][16][17]

antioxidant_pathway ros Oxidative Stress (Reactive Oxygen Species - ROS) damage Cellular Damage (Lipid Peroxidation) ros->damage thyme Thyme Extract (Phenolic Compounds) thyme->ros Scavenges enzymes Antioxidant Enzymes (SOD, CAT) thyme->enzymes Upregulates neutralization ROS Neutralization enzymes->ros Neutralizes

Caption: Antioxidant mechanism of Thyme extract.

4.3. General Experimental Workflow for In Vivo Studies

The following diagram illustrates a typical workflow for conducting an in vivo study with Thyme extract in a rodent model.

experimental_workflow start Study Design & Protocol Approval prep Preparation of Thyme Extract start->prep animals Animal Acclimatization & Baseline Measurements start->animals admin Daily Administration (e.g., Oral Gavage) prep->admin grouping Randomization into Treatment Groups (Control, Vehicle, Thyme) animals->grouping grouping->admin monitoring In-life Monitoring (Weight, Behavior, etc.) admin->monitoring endpoint Endpoint: Sample Collection (Blood, Tissues) monitoring->endpoint analysis Biochemical & Histological Analysis endpoint->analysis data Data Analysis & Interpretation analysis->data

Caption: General workflow for in vivo animal studies.

References

Developing a Thymonin-Based Research Model: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for establishing a research model based on "Thymonin." It is critical to first distinguish between two distinct classes of molecules that are sometimes referred to by similar names: This compound (a flavonoid) and Thymosins (a family of polypeptides) . This document will address both, providing separate research model guidance for each.

Part 1: this compound (Flavonoid) Research Model

This compound is a trimethoxyflavone, a plant metabolite found in species such as Thymus vulgaris (thyme).[1][2][3] It has been identified as an agonist for the G protein-coupled receptor 35 (GPR35), exhibiting antioxidant and anti-inflammatory properties.[4][5]

I. Introduction

This compound, a naturally occurring flavonoid, presents a promising avenue for research in areas of inflammation and oxidative stress. Its activity as a GPR35 agonist suggests a potential therapeutic role in various pathologies.[4][5] This research model focuses on elucidating the cellular and molecular mechanisms of this compound action, with a focus on the GPR35 signaling pathway.

II. Data Presentation: Quantitative Analysis of this compound Activity

The following table summarizes key quantitative data related to the bioactivity of this compound.

ParameterValueCell Line/SystemReference
GPR35 Agonist Activity (EC50)8.41 µM-[4][5]
Inhibition of Nitric Oxide ProductionConcentration-dependentMacrophages[6]
Induction of ApoptosisObservedCancer Cell Lines[6]
III. Experimental Protocols

This protocol is designed to confirm the agonistic activity of this compound on the GPR35 receptor.

1. Materials:

  • Human embryonic kidney (HEK293) cells stably expressing human GPR35
  • Dulbecco's Modified Eagle Medium (DMEM)
  • Fetal Bovine Serum (FBS)
  • Penicillin-Streptomycin
  • This compound (≥95% purity)
  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
  • Plate reader with fluorescence detection capabilities

2. Procedure:

  • Culture GPR35-expressing HEK293 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
  • Seed cells into a 96-well black, clear-bottom plate and grow to 80-90% confluency.
  • Load the cells with Fluo-4 AM according to the manufacturer's instructions to measure intracellular calcium mobilization, a downstream event of GPR35 activation.
  • Prepare a serial dilution of this compound in an appropriate buffer.
  • Add the this compound dilutions to the cells and immediately measure the fluorescence intensity using a plate reader (Excitation: 485 nm, Emission: 525 nm).
  • Record the fluorescence signal over time to capture the peak response.
  • Calculate the EC50 value from the dose-response curve.

This protocol assesses the anti-inflammatory potential of this compound by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

1. Materials:

  • RAW 264.7 macrophage cell line
  • DMEM
  • FBS
  • Penicillin-Streptomycin
  • Lipopolysaccharide (LPS)
  • This compound (≥95% purity)
  • Griess Reagent

2. Procedure:

  • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
  • Seed the cells in a 96-well plate and allow them to adhere overnight.
  • Pre-treat the cells with various concentrations of this compound for 1 hour.
  • Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.
  • After incubation, collect the cell culture supernatant.
  • Determine the nitrite concentration in the supernatant using the Griess Reagent, which is an indicator of NO production.
  • Measure the absorbance at 540 nm using a microplate reader.
  • Calculate the percentage of NO inhibition compared to the LPS-only treated control.

IV. Visualization of Signaling Pathways and Workflows

Thymonin_Signaling_Pathway This compound This compound GPR35 GPR35 This compound->GPR35 Agonist G_Protein G Protein Activation GPR35->G_Protein PLC Phospholipase C (PLC) G_Protein->PLC IP3 IP3 Production PLC->IP3 Ca_Mobilization Intracellular Ca2+ Mobilization IP3->Ca_Mobilization Anti_Inflammatory Anti-inflammatory Effects Ca_Mobilization->Anti_Inflammatory

Caption: GPR35 signaling pathway activated by this compound.

Experimental_Workflow_NO_Inhibition Start Culture RAW 264.7 Cells Pretreat Pre-treat with this compound Start->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate Incubate Incubate for 24 hours Stimulate->Incubate Collect Collect Supernatant Incubate->Collect Griess Griess Assay Collect->Griess Analyze Analyze Data Griess->Analyze

Caption: Workflow for Nitric Oxide Inhibition Assay.

Part 2: Thymosins (Polypeptide) Research Model with a Focus on Thymosin Beta-4 (Tβ4)

Thymosins are a family of biologically active polypeptides with hormone-like properties, playing a crucial role in the immune system.[7] Thymosin Beta-4 (Tβ4) is a prominent member of this family, known for its role in wound healing, angiogenesis, and as a primary actin-sequestering molecule.[6]

I. Introduction

Thymosin Beta-4 (Tβ4) is a highly conserved, 43-amino acid polypeptide that is a key regulator of actin polymerization in eukaryotic cells. Its multifaceted functions in promoting cell migration, proliferation, and differentiation, as well as its anti-inflammatory properties, make it a significant target for research in regenerative medicine and tissue repair.

II. Data Presentation: Quantitative Analysis of Thymosin Beta-4 Activity

The following table summarizes key quantitative data related to the bioactivity of Thymosin Beta-4.

ParameterValueCell Line/SystemReference
Molecular Weight~4.9 kDa-[8]
Actin Monomer (G-actin) Binding Affinity (Kd)0.5 - 1 µMIn vitro-
Promotion of Endothelial Cell MigrationConcentration-dependentHuman Umbilical Vein Endothelial Cells (HUVECs)-
Reduction of Myocardial Infarct SizeVaries by modelMurine models of myocardial infarction[6]
III. Experimental Protocols

This protocol is used to assess the effect of Tβ4 on cell migration, a key aspect of wound healing.

1. Materials:

  • A suitable cell line (e.g., Human Umbilical Vein Endothelial Cells - HUVECs)
  • Complete cell culture medium
  • Thymosin Beta-4 (recombinant)
  • 6-well plates
  • 200 µL pipette tips
  • Microscope with a camera

2. Procedure:

  • Seed HUVECs in 6-well plates and grow them to a confluent monolayer.
  • Create a "scratch" in the monolayer using a sterile 200 µL pipette tip.
  • Gently wash the wells with phosphate-buffered saline (PBS) to remove detached cells.
  • Replace the medium with a complete medium containing different concentrations of Tβ4. Use a medium without Tβ4 as a control.
  • Capture images of the scratch at 0 hours and at regular intervals (e.g., 6, 12, 24 hours).
  • Measure the width of the scratch at different time points and calculate the percentage of wound closure.

This protocol demonstrates the ability of Tβ4 to bind to G-actin and inhibit its polymerization.

1. Materials:

  • Purified G-actin
  • Thymosin Beta-4
  • Polymerization buffer
  • Pyrene-labeled G-actin
  • Fluorometer

2. Procedure:

  • Prepare solutions of G-actin (containing a small percentage of pyrene-labeled G-actin) and Tβ4 in a low ionic strength buffer to keep actin in its monomeric form.
  • Mix G-actin and Tβ4 at different molar ratios.
  • Initiate actin polymerization by adding a polymerization buffer (containing KCl and MgCl2).
  • Monitor the increase in fluorescence of pyrene-labeled actin over time using a fluorometer. The fluorescence increases significantly when G-actin polymerizes into F-actin.
  • Compare the polymerization curves in the presence and absence of Tβ4 to determine its inhibitory effect.

IV. Visualization of Signaling Pathways and Workflows

Tbeta4_Signaling_Pathway Tbeta4 Thymosin Beta-4 G_Actin G-actin Tbeta4->G_Actin Sequesters Cell_Migration Cell Migration Tbeta4->Cell_Migration Promotes F_Actin F-actin Polymerization G_Actin->F_Actin Inhibits Tissue_Repair Tissue Repair & Wound Healing Cell_Migration->Tissue_Repair

Caption: Tβ4 mechanism in promoting tissue repair.

Experimental_Workflow_Scratch_Assay Start Culture Cells to Confluency Scratch Create Scratch in Monolayer Start->Scratch Treat Treat with Tβ4 Scratch->Treat Image_0h Image at 0 hours Treat->Image_0h Incubate Incubate Image_0h->Incubate Image_Xh Image at Subsequent Time Points Incubate->Image_Xh Analyze Analyze Wound Closure Image_Xh->Analyze

Caption: Workflow for the in vitro Wound Healing Assay.

References

Application Note: Analytical Methods for the Quantitative Detection of Thymonin

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Thymonin is a novel synthetic peptide therapeutic showing promise in modulating inflammatory pathways. As this compound progresses through preclinical and clinical development, robust and reliable analytical methods for its quantification in biological matrices are crucial for pharmacokinetic (PK), toxicokinetic (TK), and biomarker studies. This document provides detailed protocols for two primary analytical methods for the detection and quantification of this compound: a ligand-binding assay (Enzyme-Linked Immunosorbent Assay - ELISA) and a chromatographic method (Liquid Chromatography-Tandem Mass Spectrometry - LC-MS/MS). These methods are applicable for the analysis of this compound in plasma and serum samples. All methods should be validated in accordance with regulatory guidelines such as those from the FDA.[1][2][3][4]

Method 1: Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

Principle

The competitive ELISA is a sensitive immunoassay for the quantification of this compound. In this format, a known amount of biotinylated this compound competes with the unlabeled this compound present in the sample or standard for binding to a limited number of anti-Thymonin antibody sites coated onto a microplate. The amount of bound biotinylated this compound is inversely proportional to the concentration of this compound in the sample. The bound biotin-peptide is then detected using Streptavidin-Horseradish Peroxidase (HRP), which catalyzes a colorimetric reaction.

Experimental Protocol

A. Reagents and Materials

  • Coating Buffer: 0.05 M Carbonate-Bicarbonate buffer, pH 9.6.

  • Wash Buffer: Phosphate Buffered Saline (PBS) with 0.05% Tween-20 (PBST).

  • Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBST.[5]

  • Assay Buffer: 0.5% BSA in PBST.

  • Anti-Thymonin Antibody (Capture): Rabbit polyclonal, affinity-purified.

  • Biotinylated-Thymonin Tracer: Synthetically prepared and HPLC-purified.

  • Streptavidin-HRP Conjugate.

  • TMB (3,3’,5,5’-Tetramethylbenzidine) Substrate Solution.

  • Stop Solution: 2 N Sulfuric Acid (H₂SO₄).

  • This compound Standard: Lyophilized, >98% purity.

  • 96-well high-binding microplates.

  • Microplate reader capable of measuring absorbance at 450 nm.

B. Protocol Steps

  • Plate Coating: Dilute the anti-Thymonin antibody to 2 µg/mL in Coating Buffer. Add 100 µL to each well of a 96-well microplate. Incubate overnight at 4°C.[5][6]

  • Washing: Aspirate the coating solution and wash the plate three times with 300 µL/well of Wash Buffer.[7]

  • Blocking: Add 200 µL/well of Blocking Buffer and incubate for 2 hours at room temperature (RT) to prevent non-specific binding.[5]

  • Washing: Repeat the wash step as described in step 2.

  • Standard/Sample Incubation:

    • Prepare a standard curve by serially diluting the this compound Standard in Assay Buffer (e.g., from 100 ng/mL to 0.1 ng/mL).

    • Add 50 µL of standard, control, or sample to the appropriate wells.

    • Add 50 µL of the biotinylated-Thymonin tracer (pre-diluted in Assay Buffer to an optimal concentration) to all wells.

    • Cover the plate and incubate for 1 hour at RT on a plate shaker.

  • Washing: Repeat the wash step as described in step 2.

  • Streptavidin-HRP Incubation: Add 100 µL of Streptavidin-HRP, diluted 1:5000 in Assay Buffer, to each well. Incubate for 30 minutes at RT.[8]

  • Washing: Wash the plate five times with 300 µL/well of Wash Buffer.

  • Substrate Reaction: Add 100 µL of TMB Substrate Solution to each well. Incubate in the dark at RT for 15-20 minutes.

  • Stopping Reaction: Add 100 µL of Stop Solution to each well to quench the reaction. The color will change from blue to yellow.

  • Data Acquisition: Read the optical density (OD) at 450 nm within 30 minutes of adding the Stop Solution.

  • Analysis: Plot a standard curve of this compound concentration versus OD450 using a four-parameter logistic (4-PL) curve fit. The concentration of this compound in the samples is inversely proportional to the signal.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle

LC-MS/MS provides high selectivity and specificity for quantifying this compound in complex biological matrices like plasma.[9] The method involves protein precipitation to extract this compound and an internal standard (IS) from the plasma, followed by separation using reversed-phase high-performance liquid chromatography (RP-HPLC). The analyte and IS are then detected and quantified by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

Experimental Protocol

A. Reagents and Materials

  • Solvents: Acetonitrile (ACN) and Methanol (MeOH), LC-MS grade. Formic Acid (FA), LC-MS grade.

  • Reagents: Trichloroacetic Acid (TCA).

  • This compound Standard: Lyophilized, >98% purity.

  • Internal Standard (IS): Stable isotope-labeled this compound (e.g., ¹³C, ¹⁵N-Thymonin).

  • Mobile Phase A: 0.1% FA in Water.

  • Mobile Phase B: 0.1% FA in ACN.

  • LC Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

B. Sample Preparation (Protein Precipitation)

  • Aliquot 50 µL of plasma samples, standards, or quality controls (QCs) into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of IS working solution (e.g., 500 ng/mL in 50% ACN).

  • Add 150 µL of ice-cold 10% TCA in ACN to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to an HPLC vial for analysis.

C. LC-MS/MS Conditions

  • Liquid Chromatography:

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

    • Gradient Elution:

      Time (min) % Mobile Phase B
      0.0 5
      0.5 5
      3.0 60
      3.1 95
      4.0 95
      4.1 5

      | 5.0 | 5 |

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Ion Source Temperature: 500°C.

    • IonSpray Voltage: 5500 V.

    • MRM Transitions (Hypothetical):

      Analyte Precursor Ion (Q1) m/z Product Ion (Q3) m/z
      This compound 615.4 457.3

      | IS (¹³C, ¹⁵N-Thymonin) | 621.4 | 463.3 |

D. Analysis

  • Construct a calibration curve by plotting the peak area ratio (this compound/IS) against the nominal concentration of the calibration standards.

  • Use a weighted (1/x²) linear regression to fit the curve.

  • Quantify this compound concentrations in unknown samples using the regression equation from the calibration curve.

Quantitative Data Summary

The following table summarizes the typical performance characteristics of the described analytical methods for this compound quantification. These values are representative and should be established during formal method validation.

ParameterELISALC-MS/MS
Limit of Detection (LOD) 0.05 ng/mL0.1 ng/mL
Limit of Quantification (LOQ) 0.15 ng/mL0.5 ng/mL
Linear Range 0.15 - 25 ng/mL0.5 - 500 ng/mL
Precision (%CV) < 15%< 10%
Accuracy (%RE) ± 20%± 15%
Sample Volume 50 µL50 µL
Throughput High (96-well plate)Medium
Specificity High (Antibody dependent)Very High (Mass-based)

Visualizations

Experimental Workflows

ELISA_Workflow start Start: Coat Plate with Anti-Thymonin Ab wash1 Wash Plate start->wash1 block Block with BSA wash1->block wash2 Wash Plate block->wash2 add_sample Add Standards, QCs, or Samples wash2->add_sample add_tracer Add Biotinylated- This compound Tracer incubate1 Incubate 1 hr at RT add_sample->incubate1 wash3 Wash Plate incubate1->wash3 add_hrp Add Streptavidin-HRP wash3->add_hrp incubate2 Incubate 30 min at RT add_hrp->incubate2 wash4 Wash Plate (5x) incubate2->wash4 add_tmb Add TMB Substrate wash4->add_tmb incubate3 Incubate 15-20 min add_tmb->incubate3 add_stop Add Stop Solution incubate3->add_stop read Read Absorbance at 450 nm add_stop->read

Caption: Workflow diagram for the competitive ELISA of this compound.

LCMS_Workflow start Start: Plasma Sample (50 µL) add_is Add Internal Standard (IS) start->add_is add_ppt Add Protein Precipitation Reagent (TCA in ACN) add_is->add_ppt vortex Vortex 1 min add_ppt->vortex centrifuge Centrifuge 14,000 x g, 10 min vortex->centrifuge supernatant Transfer Supernatant to HPLC Vial centrifuge->supernatant inject Inject onto LC-MS/MS System supernatant->inject

Caption: Sample preparation workflow for LC-MS/MS analysis of this compound.

Hypothetical Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway initiated by this compound. This compound is postulated to act as an antagonist to the pro-inflammatory cytokine receptor, IL-1R (Interleukin-1 Receptor).

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm cluster_nucleus Nucleus This compound This compound Receptor IL-1 Receptor (IL-1R) This compound->Receptor Blocks IL1 IL-1β IL1->Receptor Binds MyD88 MyD88 Receptor->MyD88 Recruits TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 Complex TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB_IkB NF-κB / IκBα IKK->NFkB_IkB Phosphorylates IκBα NFkB Active NF-κB NFkB_IkB->NFkB Releases DNA DNA NFkB->DNA Translocates & Binds Transcription Transcription of Pro-inflammatory Genes (e.g., TNF-α, IL-6) DNA->Transcription

Caption: Hypothetical pathway of this compound antagonizing IL-1R signaling.

References

Application Notes & Protocols for Thymonin, a Novel Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive experimental framework for the discovery and preclinical characterization of Thymonin, a novel therapeutic agent. Initial research indicates that this compound is a polyphenolic phytochemical that acts as a kinase inhibitor.[1][2][3] The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway, a central signaling cascade for numerous cytokines, is a critical therapeutic target for various autoimmune diseases, hematological disorders, and cancers.[4][5][6] This guide outlines a tiered experimental approach, from high-throughput screening to cellular mechanism-of-action studies, designed to characterize this compound's inhibitory activity against the JAK-STAT pathway.

Introduction to the JAK-STAT Signaling Pathway

The JAK-STAT pathway is essential for transmitting signals from cytokines and growth factors, playing a pivotal role in immune response, hematopoiesis, and inflammation.[4][6][7] The pathway is initiated when a cytokine binds to its corresponding receptor, leading to the activation of receptor-associated Janus kinases (JAKs). Activated JAKs then phosphorylate specific tyrosine residues on the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Recruited STATs are subsequently phosphorylated by JAKs, leading to their dimerization, translocation to the nucleus, and regulation of target gene expression. Dysregulation of this pathway is implicated in a wide range of diseases.[4][5][6] Small molecule inhibitors targeting JAKs have proven to be effective therapeutic strategies.[4][5][8]

JAK_STAT_Pathway cluster_membrane Cell Membrane receptor Cytokine Receptor jak JAK receptor->jak association receptor->jak 2. JAK Activation stat_inactive STAT (Inactive) jak->stat_inactive 3. STAT Phosphorylation cytokine Cytokine cytokine->receptor 1. Binding stat_active p-STAT (Active) stat_dimer p-STAT Dimer stat_active->stat_dimer 4. Dimerization nucleus Nucleus stat_dimer->nucleus 5. Nuclear Translocation gene Gene Transcription nucleus->gene 6. Gene Regulation This compound This compound This compound->jak Inhibition

Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.

Experimental Design Workflow

A tiered approach is recommended to efficiently identify and validate the activity of this compound. The workflow progresses from a broad, high-throughput biochemical screen to more specific, biologically relevant cell-based assays and finally to detailed mechanism-of-action studies.

Experimental_Workflow cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Secondary Validation cluster_2 Tier 3: Mechanism of Action a High-Throughput Screen (HTS) Biochemical JAK2 Kinase Assay b Dose-Response Analysis (IC50 Determination) a->b Confirm Hits c Cell-Based STAT5 Reporter Assay b->c Validate in Cells d Target Engagement Assay (Western Blot for pSTAT5) c->d Confirm MoA e Kinase Selectivity Profiling d->e Assess Specificity

Caption: Tiered experimental workflow for this compound drug discovery.

Data Presentation: Summary of Expected Results

The following tables summarize hypothetical quantitative data for this compound compared to a known JAK inhibitor control, Ruxolitinib.

Table 1: Biochemical Assay Results

Compound Target Assay Type IC50 (nM)
This compound JAK2 TR-FRET 150

| Ruxolitinib | JAK2 | TR-FRET | 10 |

Table 2: Cell-Based Assay Results

Compound Cell Line Assay Type EC50 (nM)
This compound HEL 92.1.7 STAT5 Reporter 450

| Ruxolitinib | HEL 92.1.7 | STAT5 Reporter | 50 |

Experimental Protocols

Protocol 1: Primary High-Throughput Screening - Biochemical JAK2 Kinase Assay

Objective: To identify the inhibitory potential of this compound against purified JAK2 enzyme. Assays that directly measure the ADP produced by the kinase are robust and amenable to high-throughput screening.[9]

Methodology: Transcreener® ADP² TR-FRET Assay

  • Reagent Preparation:

    • Prepare JAK2 kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35).

    • Dilute recombinant human JAK2 enzyme in kinase buffer to a working concentration of 8 nM.

    • Prepare a substrate solution containing 10 µM ATP and 10 µM of a suitable peptide substrate (e.g., IRS1 peptide) in kinase buffer.[9]

    • Prepare a serial dilution of this compound and Ruxolitinib (control) in DMSO, then dilute further in kinase buffer.

    • Prepare the Transcreener® ADP² detection mix according to the manufacturer's protocol.

  • Assay Procedure (384-well format):

    • Add 2.5 µL of the compound dilutions (this compound or Ruxolitinib) or DMSO (vehicle control) to the appropriate wells.

    • Add 2.5 µL of the JAK2 enzyme solution to all wells and incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding 5 µL of the substrate solution to all wells.

    • Incubate the reaction for 60 minutes at 30°C.

    • Stop the reaction by adding 10 µL of the Transcreener® ADP² detection mix.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Read the plate on a TR-FRET enabled plate reader (e.g., PHERAstar FS) with appropriate excitation and emission wavelengths.

    • Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO controls.

    • Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Secondary Validation - Cell-Based STAT5 Reporter Assay

Objective: To confirm the activity of this compound in a cellular context and determine its potency in inhibiting the downstream signaling of the JAK-STAT pathway. Cell-based assays are crucial for validating hits from biochemical screens.[10]

Methodology: Luciferase Reporter Assay

  • Cell Culture and Plating:

    • Culture a human erythroleukemia cell line with constitutive JAK2 activation (e.g., HEL 92.1.7) in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Transiently transfect the cells with a STAT5-responsive luciferase reporter plasmid.

    • Seed the transfected cells into a 96-well white, clear-bottom plate at a density of 50,000 cells per well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare a 10-point serial dilution of this compound and Ruxolitinib in culture medium.

    • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO).

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Luciferase Assay:

    • Remove the medium and lyse the cells using 50 µL of a passive lysis buffer.

    • Add 50 µL of luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System) to each well.

    • Measure the luminescence signal using a plate-reading luminometer.

  • Data Analysis:

    • Normalize the luciferase signal to cell viability (e.g., using a CellTiter-Glo® assay performed in parallel).

    • Calculate the percentage of inhibition of the luciferase signal for each compound concentration relative to the vehicle control.

    • Determine the EC50 value by fitting the dose-response curve.

Protocol 3: Mechanism of Action - Western Blot for Phosphorylated STAT5 (pSTAT5)

Objective: To directly measure the effect of this compound on the phosphorylation of STAT5, confirming target engagement within the cell. Western blotting is a standard method to analyze changes in protein phosphorylation.[11]

Methodology: Immunoblotting

  • Sample Preparation:

    • Seed HEL 92.1.7 cells in a 6-well plate and grow to 80% confluency.

    • Treat the cells with varying concentrations of this compound (e.g., 0.1 µM, 1 µM, 10 µM) and a positive control (Ruxolitinib, 1 µM) for 4 hours. Include a DMSO vehicle control.

    • After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[11]

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Protein Transfer:

    • Denature 20-30 µg of protein from each sample by boiling in 2x Laemmli sample buffer.

    • Separate the proteins by size on a 10% SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[11]

    • Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated STAT5 (pSTAT5 Tyr694).[12][13]

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

    • Strip the membrane and re-probe with a primary antibody for total STAT5 as a loading control.

    • Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the pSTAT5 signal to the total STAT5 signal to determine the dose-dependent effect of this compound on STAT5 phosphorylation.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Thymonin (Thymoquinone) Solubility for Cell Culture Applications

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information and troubleshooting strategies for effectively dissolving and utilizing Thymonin (Thymoquinone) in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: "this compound" is likely a less common name or potential misspelling for Thymoquinone (TQ), a bioactive compound extracted from Nigella sativa (black seed). Thymoquinone is a subject of extensive research for its potential therapeutic properties, including anti-inflammatory and anti-cancer effects. Due to its hydrophobic nature, it exhibits poor solubility in aqueous solutions, a common challenge in cell culture-based assays.

Q2: Why is my Thymoquinone (Thymoquinone) precipitating in the cell culture medium?

A2: Precipitation of Thymoquinone in cell culture media is a common issue and can occur for several reasons:

  • Low Aqueous Solubility: Thymoquinone is inherently poorly soluble in water-based solutions like cell culture media.

  • Solvent Shock: Rapidly diluting a concentrated stock of Thymoquinone (dissolved in an organic solvent like DMSO) into the aqueous medium can cause the compound to crash out of solution.

  • High Final Concentration: Attempting to achieve a high final concentration of Thymoquinone in the medium that exceeds its solubility limit will lead to precipitation.

  • Temperature Changes: Temperature fluctuations can affect the solubility of compounds in the medium.

  • Interactions with Media Components: Components in the serum or media supplements may interact with Thymoquinone, reducing its solubility.

Q3: What is the recommended solvent for making a Thymoquinone stock solution?

A3: Dimethyl sulfoxide (DMSO) is a widely used and effective solvent for preparing high-concentration stock solutions of Thymoquinone.[1][2] Ethanol and Dimethylformamide (DMF) are also suitable alternatives.[1]

Q4: What is the maximum concentration of DMSO my cells can tolerate?

A4: The tolerance of cell lines to DMSO can vary. Generally, it is recommended to keep the final concentration of DMSO in the cell culture medium below 0.5% (v/v), and ideally at or below 0.1%, to minimize cytotoxic effects and alterations in gene expression. It is crucial to perform a vehicle control experiment (treating cells with the same final concentration of DMSO without Thymoquinone) to assess the impact of the solvent on your specific cell line.

Q5: How should I store my Thymoquinone stock solution?

A5: Thymoquinone stock solutions prepared in an organic solvent like DMSO should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect the solution from light, as Thymoquinone can be light-sensitive.

Quantitative Solubility Data

The following table summarizes the approximate solubility of Thymoquinone in various solvents. This data can guide the preparation of stock solutions and appropriate dilutions for your experiments.

SolventSolubility (approx.)Reference
Dimethyl Sulfoxide (DMSO)~14 mg/mL[1]
Ethanol~16 mg/mL[1]
Dimethylformamide (DMF)~16 mg/mL[1]
1:1 Ethanol:PBS (pH 7.2)~0.5 mg/mL[1]
Aqueous Solutions (e.g., PBS)549–669 µg/mL

Experimental Protocol: Preparation of Thymoquinone for Cell Culture

This protocol outlines the steps for preparing a Thymoquinone stock solution and subsequent working solutions for treating cells in culture.

Materials:

  • Thymoquinone powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Sterile, pre-warmed cell culture medium

  • Pipettes and sterile filter tips

Procedure:

  • Prepare a High-Concentration Stock Solution (e.g., 10 mM in DMSO): a. Calculate the mass of Thymoquinone needed to prepare your desired volume and concentration of the stock solution (Molecular Weight of Thymoquinone: 164.2 g/mol ). b. Weigh the Thymoquinone powder in a sterile microcentrifuge tube. c. Add the calculated volume of anhydrous DMSO to the tube. d. Vortex or gently heat the solution (e.g., in a 37°C water bath) until the Thymoquinone is completely dissolved. e. Visually inspect the solution to ensure there are no undissolved particles. f. Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. g. Store the aliquots at -20°C or -80°C, protected from light.

  • Prepare Intermediate Dilutions (Serial Dilution): a. It is recommended to perform serial dilutions of your high-concentration stock solution in the same organic solvent (e.g., DMSO) to create a range of intermediate stock concentrations. This helps in minimizing the amount of organic solvent added to the final cell culture.

  • Prepare the Final Working Solution in Cell Culture Medium: a. Warm your complete cell culture medium to 37°C. b. To minimize precipitation, add the Thymoquinone stock solution (or an intermediate dilution) to the pre-warmed medium dropwise while gently vortexing or swirling the tube. c. Ensure the final concentration of the organic solvent (e.g., DMSO) in the medium is as low as possible (ideally ≤ 0.1%). d. Use the freshly prepared working solution immediately to treat your cells. Do not store aqueous working solutions for extended periods.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitation upon dilution in media Solvent shock due to rapid dilution.Add the Thymoquinone stock solution dropwise to the pre-warmed media while gently vortexing.
Final concentration exceeds solubility limit.Lower the final working concentration of Thymoquinone.
Low temperature of the media.Ensure the cell culture medium is pre-warmed to 37°C before adding the Thymoquinone stock.
Cells are dying in the vehicle control DMSO concentration is too high.Reduce the final DMSO concentration to a non-toxic level (≤ 0.1%). Perform a DMSO toxicity curve for your cell line.
Inconsistent experimental results Instability of Thymoquinone in aqueous solution.Prepare fresh working solutions for each experiment. Avoid storing diluted aqueous solutions.
Degradation of stock solution.Use fresh aliquots of the stock solution for each experiment to avoid effects of freeze-thaw cycles.

Visualizing Signaling Pathways and Workflows

Thymoquinone Signaling Pathways

Thymoquinone has been shown to modulate several key signaling pathways involved in cell proliferation, survival, and inflammation. The diagram below illustrates some of the primary pathways affected by Thymoquinone.

Thymoquinone_Signaling_Pathways cluster_0 Cell Survival & Proliferation cluster_1 Inflammation cluster_2 Apoptosis & Cell Cycle TQ Thymoquinone PI3K PI3K TQ->PI3K Inhibits NFkB NF-κB TQ->NFkB Inhibits STAT3 STAT3 TQ->STAT3 Inhibits MAPK MAPK TQ->MAPK Modulates AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Troubleshooting_Workflow Start Start: Thymoquinone Solubility Issue CheckStock Check Stock Solution (Clear? Properly stored?) Start->CheckStock PrepMethod Review Preparation Method (Pre-warmed media? Slow addition?) CheckStock->PrepMethod Stock OK Resolution Resolution: Soluble Thymoquinone CheckStock->Resolution Stock Precipitated -> Remake FinalConc Assess Final Concentration (Is it too high?) PrepMethod->FinalConc Method OK PrepMethod->Resolution Improve Method VehicleControl Evaluate Vehicle Control (Cell toxicity?) FinalConc->VehicleControl Concentration OK FinalConc->Resolution Lower Concentration VehicleControl->Resolution No Toxicity VehicleControl->Resolution Toxicity -> Lower Solvent %

References

Technical Support Center: Thymonin (Thymol & Carvacrol) Extraction from Thymus vulgaris

Author: BenchChem Technical Support Team. Date: November 2025

A Note to Researchers: The term "Thymonin" is not standard in scientific literature. This guide interprets "this compound" as referring to the primary bioactive phenolic monoterpenes in Thymus vulgaris essential oil: thymol and its isomer, carvacrol . The challenges, protocols, and troubleshooting steps detailed below are centered on the efficient and pure extraction of these key compounds.

Frequently Asked Questions (FAQs)

Q1: What are the major challenges in extracting thymol and carvacrol from Thymus vulgaris?

A1: The primary challenges include:

  • Low Yield: Extraction yields can be low, typically around 1-2.5% of the plant's dry weight, influenced by method, plant origin, and harvesting time.[1][2]

  • Thermal Degradation: Thymol and carvacrol are volatile and can degrade at high temperatures used in some methods like conventional hydrodistillation, potentially altering the final extract composition.[1]

  • Impurity Co-extraction: Solvents can co-extract undesirable compounds like pigments, waxes, and resins, requiring further purification steps.[3] Maceration, for example, can extract a complex mixture including alkaloids, glycosides, and tannins.[4]

  • Solvent Selection & Removal: Choosing the right solvent is critical. It must effectively solubilize thymol while being easy to remove from the final product without leaving toxic residues.[1]

  • Isomer Separation: Thymol and carvacrol are positional isomers, which can make their separation and individual quantification challenging without appropriate analytical techniques like HPLC or GC.[5]

Q2: Which extraction method provides the highest yield of thymol?

A2: Modern methods generally outperform traditional ones. Microwave-assisted hydrodistillation (MAHD) and ultrasound-assisted extraction have been shown to provide higher yields in shorter times compared to conventional hydrodistillation or maceration.[6][7] For instance, applying an ultrasound pre-treatment before MAHD increased the essential oil yield by 23% and significantly raised the thymol content.[6]

Q3: How does the preparation of the plant material affect extraction efficiency?

A3: Proper preparation is crucial.

  • Drying: The drying process can impact the final content of phenolic compounds. While necessary to prevent spoilage, excessive heat during oven drying can lead to degradation. Air-drying in the shade is often a better method for preserving phytochemicals compared to sun or oven drying.[8]

  • Particle Size: Grinding the dried plant material to a smaller particle size increases the surface area available for solvent contact, which generally improves extraction efficiency.[1][9] However, powdering the material too finely can lead to the loss of volatile compounds and difficulties during filtration.[9]

Q4: How should I store the extracted essential oil to prevent degradation?

A4: To maintain the integrity of the extract, store it in a dark, airtight glass container at a low temperature. Storing in a refrigerator (4°C) or freezer (-20°C) is effective at minimizing changes in the chemical composition over time.[10][11] Storage at room temperature can lead to a significant decrease in thymol and its precursors after a few months.[10][12]

Troubleshooting Guide

Problem Possible Causes Solutions & Recommendations
Low Extraction Yield 1. Inefficient extraction method.2. Improper plant material (low active content, improper drying).3. Insufficient extraction time or temperature.4. Incorrect solvent-to-plant material ratio.[6]1. Consider advanced methods like ultrasound-assisted or microwave-assisted extraction.[13]2. Use high-quality, properly dried plant material harvested at the optimal time.3. Optimize parameters. For hydrodistillation, an extraction time of up to 2.5 hours may be optimal.[14]4. Increase the solvent-to-plant ratio. A ratio of 12:1 (v/w) has been shown to be efficient for MAHD.[15]
Extract Contamination / Impurities 1. Non-selective solvent (e.g., acetone, ethanol) pulling in unwanted compounds (pigments, lipids).[3]2. Presence of heavy metals like lead from the soil.[16]3. Degradation of target compounds into other products.1. Use a more selective solvent or perform a secondary purification step (e.g., liquid-liquid extraction, chromatography).2. Source plant material from reputable suppliers with quality control for heavy metals.3. Avoid excessive heat and light exposure during extraction and storage. Store extracts at 4°C or -20°C.[10]
Poor Separation of Thymol & Carvacrol 1. Analytical method lacks sufficient resolution.1. Utilize a validated High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) method. An ACE C18 column with an isocratic mobile phase of acetonitrile:water (50:50) has proven effective for HPLC separation.[17][18]
Solvent Residue in Final Product 1. Incomplete evaporation of the solvent.1. Use a rotary evaporator under vacuum at a controlled temperature (e.g., 40-45°C) for efficient and gentle solvent removal.[3] Ensure sufficient time for complete evaporation.
Inconsistent Results Between Batches 1. Variation in plant material (chemotype, harvest time, drying method).[8]2. Inconsistent extraction parameters (time, temperature, agitation).1. Standardize the source and pre-processing of your Thymus vulgaris.2. Strictly control and document all extraction parameters for each run to ensure reproducibility.

Data Presentation: Comparison of Extraction Methods

The choice of extraction method significantly impacts the yield and composition of the essential oil from Thymus vulgaris.

MethodTypical Extraction TimeKey AdvantagesKey DisadvantagesThymol Content (%) in Oil
Conventional Hydrodistillation (CHD) 3-4 hours[7]Simple setup, no organic solvents.Long extraction time, high energy consumption, potential for thermal degradation.[1]~43.5% - 55.3%[6][19]
Microwave-Assisted Hydrodistillation (MAHD) 30-75 minutes[7][20]Very fast, energy-efficient, higher yield than CHD.[7]Requires specialized microwave equipment.~50.5% - 65.9%[6][19]
Solvent Extraction (Maceration) 3-15 days[3][21]Simple, operates at room temperature, good for non-volatile compounds.Time-consuming, potential for solvent residue, co-extracts many impurities.[3][11]Varies widely based on solvent.
Ultrasound + MAHD ~70 minutes (plus pre-treatment)[6]Highest yield and thymol content, significantly reduced time.[13]Requires both ultrasonic and microwave equipment.~65.9%[6]

Experimental Protocols

Protocol 1: Maceration using Acetone

This protocol is a basic solvent extraction method suitable for screening purposes.[3]

Objective: To extract a broad range of phytochemicals, including thymol and carvacrol, using a cold extraction method.

Materials:

  • Dried, powdered Thymus vulgaris leaves.

  • Acetone (reagent grade).

  • Airtight container (e.g., large glass jar with a lid).

  • Shaker or magnetic stirrer (optional).

  • Filter paper (e.g., Whatman No. 1).

  • Rotary evaporator.

Methodology:

  • Preparation: Weigh 60 grams of dried Thymus vulgaris powder.

  • Maceration: Place the powder into the airtight container and add 300 mL of acetone.[3]

  • Incubation: Seal the container and let it stand at room temperature for a minimum of 3 days. Agitate the mixture frequently (at least once a day) to enhance extraction.[3][9] For more thorough extraction, this period can be extended up to two weeks.[3]

  • Filtration: After the maceration period, filter the mixture through filter paper to separate the plant residue from the liquid extract.

  • Solvent Evaporation: Concentrate the filtrate using a rotary evaporator under vacuum at a temperature of 45°C to remove the acetone.[3]

  • Storage: Transfer the final crude extract to a sealed vial and store at 4°C in the dark.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Quantification

This protocol provides a validated method for accurately quantifying thymol and carvacrol in the extract.[17][22]

Objective: To separate and quantify thymol and carvacrol in a Thymus vulgaris essential oil extract.

Materials:

  • Thymol and carvacrol analytical standards.

  • Acetonitrile (HPLC grade).

  • Ultrapure water.

  • Thymus vulgaris extract.

  • HPLC system with a UV detector.

  • ACE C18 column (4.6 x 250 mm, 5 µm).[17]

Methodology:

  • Standard Preparation: Prepare stock solutions of thymol (e.g., 3 mg/mL) and carvacrol (e.g., 0.3 mg/mL) in an acetonitrile:water (80:20) mixture. Create a series of dilutions to generate a calibration curve.[17]

  • Sample Preparation: Dissolve 10 mg of the essential oil extract in a 100 mL volumetric flask with acetonitrile:water (80:20) to achieve a concentration of 100 µg/mL.[17]

  • Chromatographic Conditions:

    • Mobile Phase: Isocratic mixture of acetonitrile and water (50:50).[17]

    • Flow Rate: 1.0 mL/min.[17]

    • Column: ACE C18 (4.6 x 250 mm, 5 µm).[17]

    • Detection: UV at 274 nm.[17]

    • Injection Volume: 10 µL.[17]

  • Analysis: Inject the standard solutions to establish the calibration curve. Inject the prepared sample solution.

  • Quantification: Identify the peaks for thymol and carvacrol based on the retention times of the standards. Calculate the concentration in the sample by comparing the peak areas against the calibration curve.

Visualizations

Experimental & Analytical Workflow

The following diagram outlines the general workflow from plant material preparation to the final analysis of the key components.

G A Plant Material (Thymus vulgaris) B Drying & Grinding A->B Pre-processing C Extraction (e.g., MAHD, Maceration) B->C D Filtration C->D E Solvent Evaporation (Rotary Evaporator) D->E F Crude Extract (Essential Oil) E->F G Purification (Optional) F->G If impurities are high I Analysis (HPLC / GC-MS) F->I H Purified Extract G->H H->I J Quantification of Thymol & Carvacrol I->J

Caption: General workflow for extraction and analysis of Thymus vulgaris.

Thymol & Carvacrol Biosynthesis Pathway

This diagram illustrates the simplified biosynthetic relationship between key monoterpenes in Thymus vulgaris.

G GPP Geranyl Pyrophosphate (GPP) gTerpinene γ-Terpinene GPP->gTerpinene Terpene Synthases pCymene p-Cymene gTerpinene->pCymene Aromatization Thymol Thymol pCymene->Thymol Hydroxylation (CYP71D) Carvacrol Carvacrol pCymene->Carvacrol Hydroxylation (CYP71D)

Caption: Simplified biosynthesis pathway of thymol and carvacrol.

References

stabilizing Thymonin in solution for experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Thymonin Stabilization. This guide provides researchers, scientists, and drug development professionals with essential information for maintaining the stability of this compound in solution during experiments. As specific stability data for this compound is limited, this resource leverages established principles for the stabilization of flavonoids, the chemical class to which this compound belongs.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in solution a concern?

A: this compound is a flavonoid, a class of natural compounds known for their potential biological activities. Like many flavonoids, this compound's chemical structure makes it susceptible to degradation in solution, which can impact its efficacy and lead to inconsistent experimental results. Factors such as pH, temperature, light, and the presence of oxygen or metal ions can all affect its stability.

Q2: What are the primary factors that can cause this compound to degrade in my experimental solutions?

A: The stability of flavonoids like this compound is influenced by a variety of environmental factors.[1][2][3][4] Key factors include:

  • pH: The acidity or alkalinity of the solution can significantly alter this compound's molecular structure and stability.

  • Temperature: Elevated temperatures can accelerate degradation reactions.[4]

  • Light: Exposure to light, particularly UV light, can cause photodegradation.[1][3]

  • Oxygen: The presence of dissolved oxygen can lead to oxidative degradation.[1][4]

  • Metal Ions: Certain metal ions, such as copper (Cu²⁺), zinc (Zn²⁺), and iron (Fe³⁺), can catalyze degradation.[3]

  • Solvent Composition: The type of solvent and its concentration (e.g., the ratio of ethanol to water) can impact solubility and stability.

Q3: What is the optimal pH for storing this compound solutions?

A: While the optimal pH for this compound is not definitively established, many flavonoids exhibit greater stability in acidic conditions, typically in a pH range of 2.5 to 3.5.[5] However, this can be compound-specific. It is recommended to perform a pH stability study to determine the ideal pH for your specific experimental conditions.

Q4: How should I store my this compound stock solutions?

A: To maximize stability, this compound stock solutions should be stored at low temperatures (e.g., 4°C for short-term storage or -20°C to -80°C for long-term storage) and protected from light by using amber vials or by wrapping the container in aluminum foil.[3] It is also advisable to minimize headspace in the storage vial to reduce exposure to oxygen.

Q5: Can I add antioxidants to my this compound solution to improve its stability?

A: The addition of antioxidants can be a strategy to mitigate oxidative degradation. However, interactions between flavonoids and antioxidants can be complex. For instance, while ascorbic acid is a common antioxidant, in some cases, it has been shown to have mutual destructive effects with certain flavonoids.[6] Therefore, the compatibility and effectiveness of any antioxidant should be validated for your specific application.

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
Loss of this compound concentration over a short period. High storage temperature. Exposure to light. Inappropriate pH of the solution.Store solutions at a lower temperature (4°C or frozen). Use amber vials or light-blocking containers. Adjust the pH to a more acidic range (e.g., 3-5) and verify stability.
Color change or precipitation in the this compound solution. Degradation of this compound into other compounds. Oxidation. Contamination with metal ions.Prepare fresh solutions before each experiment. Degas the solvent before preparing the solution to remove dissolved oxygen. Use high-purity, metal-free water and reagents. Consider the use of a chelating agent like EDTA if metal ion contamination is suspected.
Inconsistent results between experiments. Degradation of the stock solution. Inconsistent preparation of working solutions.Aliquot the stock solution upon preparation to avoid repeated freeze-thaw cycles. Prepare fresh working solutions from the stock for each experiment. Regularly check the concentration of the stock solution using a stability-indicating method like HPLC.

Experimental Protocols

Protocol 1: pH Stability Assessment of this compound

Objective: To determine the optimal pH for this compound stability in an aqueous solution.

Methodology:

  • Prepare a series of buffers with different pH values (e.g., pH 3, 4, 5, 6, 7, and 8).

  • Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., DMSO or ethanol).

  • Dilute the this compound stock solution into each buffer to achieve the desired final concentration.

  • Divide each pH solution into two sets of aliquots: one to be stored at room temperature and the other at 4°C, both protected from light.

  • At specified time points (e.g., 0, 2, 4, 8, 24, and 48 hours), take a sample from each aliquot.

  • Analyze the concentration of this compound in each sample using a validated HPLC method.

  • Plot the percentage of this compound remaining versus time for each pH and temperature condition to determine the pH at which degradation is minimized.

Protocol 2: Forced Degradation Study of this compound

Objective: To identify the potential degradation pathways of this compound under various stress conditions.

Methodology:

  • Acid and Base Hydrolysis:

    • Treat a this compound solution with 0.1 M HCl and another with 0.1 M NaOH.

    • Incubate at a controlled temperature (e.g., 60°C) for a defined period.

    • Neutralize the solutions and analyze by HPLC-MS to identify degradation products.

  • Oxidative Degradation:

    • Treat a this compound solution with a low concentration of hydrogen peroxide (e.g., 3%).

    • Keep the solution at room temperature, protected from light, for a set duration.

    • Analyze by HPLC-MS to identify oxidative degradation products.

  • Photodegradation:

    • Expose a this compound solution to a light source with a specific wavelength (e.g., UV light at 254 nm or 365 nm) for a defined period.

    • Keep a control sample in the dark.

    • Analyze both samples by HPLC to compare the degradation.

  • Thermal Degradation:

    • Incubate a this compound solution at an elevated temperature (e.g., 80°C) for a defined period.

    • Analyze by HPLC to assess thermal stability.

Data Presentation

Table 1: Factors Influencing Flavonoid Stability
Factor Effect on Stability General Recommendations
pH Highly influential; stability is often greater in acidic conditions.[5]Determine the optimal pH for this compound through stability studies.
Temperature Higher temperatures accelerate degradation.[4]Store solutions at low temperatures (refrigerated or frozen).
Light Can cause significant degradation.[1][3]Protect solutions from light using amber vials or by wrapping containers.
Oxygen Promotes oxidative degradation.[1][4]Use degassed solvents and minimize headspace in vials.
Metal Ions Certain ions (Fe³⁺, Cu²⁺, Zn²⁺) can catalyze degradation.[3]Use high-purity reagents and consider chelating agents if necessary.
Solvent The type and concentration can affect solubility and stability.Optimize the solvent system for both solubility and stability.

Visualizations

degradation_pathway cluster_factors Degradation Factors This compound This compound Degradation_Products Degradation_Products This compound->Degradation_Products Degradation High_pH High pH High_pH->this compound High_Temp High Temperature High_Temp->this compound Light_Exposure Light Exposure Light_Exposure->this compound Oxygen Oxygen Oxygen->this compound Metal_Ions Metal Ions (Fe³⁺, Cu²⁺) Metal_Ions->this compound

Caption: Factors leading to the degradation of this compound in solution.

experimental_workflow cluster_prep Solution Preparation cluster_analysis Stability Analysis Stock_Solution Prepare this compound Stock Solution Working_Solutions Prepare Working Solutions under Varied Conditions (pH, Temp, Light) Stock_Solution->Working_Solutions Time_Points Sample at Different Time Points Working_Solutions->Time_Points HPLC_Analysis Analyze by HPLC Time_Points->HPLC_Analysis Data_Evaluation Evaluate Degradation Rate HPLC_Analysis->Data_Evaluation Optimal_Conditions Optimal Storage Conditions Data_Evaluation->Optimal_Conditions Determine

Caption: Workflow for determining the stability of this compound.

References

Thymonin In Vivo Delivery Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for overcoming Thymonin delivery issues in vivo. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to facilitate your experimental success.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key physicochemical properties?

A1: this compound is a naturally occurring flavonoid, specifically a trimethoxyflavone, found in plants such as Thymus vulgaris. It is crucial to distinguish this compound from Thymosin, which is a peptide hormone. As a flavonoid, this compound is a polyphenolic compound with antioxidant and anti-inflammatory properties.[1] Its key physicochemical properties are summarized in the table below.

PropertyValueReference
IUPAC Name 5,6-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-7,8-dimethoxychromen-4-one[1][2][3]
Molecular Formula C₁₈H₁₆O₈[1][2][3]
Molecular Weight 360.3 g/mol [1][2][3]
Appearance Solid[2]
Melting Point 225-226 °C[3][4]
Solubility Poorly soluble in water; soluble in organic solvents like ethanol and DMSO.[5]Inferred from general flavonoid properties[6][7]

Q2: What are the main challenges in delivering this compound in vivo?

A2: Like many flavonoids, the primary obstacle to effective in vivo delivery of this compound is its low bioavailability.[8] This is attributed to several factors:

  • Poor aqueous solubility: this compound's hydrophobic nature limits its dissolution in the gastrointestinal tract, which is a prerequisite for absorption.[5][8]

  • Rapid metabolism: Flavonoids are often subject to extensive first-pass metabolism in the gut wall and liver, leading to rapid degradation and clearance.

  • Low intestinal permeability: The structure of this compound may not be optimal for passive diffusion across the intestinal epithelium.

Q3: What are the most promising strategies to enhance the in vivo delivery of this compound?

A3: Several formulation strategies have proven effective in improving the bioavailability of flavonoids and can be applied to this compound. These include:

  • Nanoparticle Encapsulation: Enclosing this compound within polymeric nanoparticles can protect it from degradation, improve its solubility, and facilitate its transport across biological membranes.[9][10]

  • Liposomal Delivery: Liposomes are lipid-based vesicles that can encapsulate both hydrophobic and hydrophilic compounds, enhancing their stability and cellular uptake.[11]

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules like this compound, thereby increasing their aqueous solubility and stability.

Troubleshooting Guides

Issue 1: Low Plasma Concentration of this compound Post-Administration
Possible Cause Suggested Solution
Poor solubility of free this compound. Formulate this compound using one of the recommended strategies: nanoparticle encapsulation, liposomal delivery, or cyclodextrin complexation to improve its solubility and dissolution rate.
Rapid metabolism. Co-administer with metabolic inhibitors (e.g., piperine), although this requires careful dose-response studies. Encapsulation in nanoparticles or liposomes can also shield this compound from metabolic enzymes.
Insufficient dosage. Perform a dose-escalation study to determine the optimal therapeutic dose for your animal model.
Inefficient absorption. Utilize formulation strategies that include absorption enhancers or target specific intestinal transporters.
Issue 2: High Variability in Experimental Results
Possible Cause Suggested Solution
Inconsistent formulation characteristics. Strictly adhere to the formulation protocol. Characterize each batch of your formulation for particle size, polydispersity index (PDI), and encapsulation efficiency to ensure consistency.
Instability of the formulation. Assess the stability of your formulation under storage conditions and in biologically relevant media (e.g., simulated gastric and intestinal fluids).
Biological variability in animal models. Increase the number of animals per group to improve statistical power. Ensure animals are of the same age, sex, and strain.

Data on Bioavailability Enhancement of Flavonoids Using Different Formulations

The following table summarizes the reported improvements in the bioavailability of flavonoids structurally similar to this compound using various formulation strategies.

FlavonoidFormulation StrategyFold Increase in Bioavailability (Compared to Free Flavonoid)Animal ModelReference
Fisetin Liposomal Formulation47-foldMice[1][11]
Quercetin Nanosuspension with metabolic inhibitorsUp to 6.5-fold (Absolute bioavailability of 23.58% vs 3.61%)Rats[3][10]
Hesperetin Cyclodextrin ComplexationSignificantly improved solubility and dissolution, leading to enhanced bioavailability.In vitro/In vivo[2]
Hesperetin-7-glucoside β-Cyclodextrin Complex>100-fold increase in AUC of plasma hesperetinHumans[12]

Experimental Protocols

Preparation of this compound-Loaded Nanoparticles by Nanoprecipitation

This protocol describes a general method for preparing flavonoid-loaded nanoparticles.

Materials:

  • This compound

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Acetone (organic solvent)

  • Polyvinyl alcohol (PVA) solution (surfactant)

  • Deionized water

Procedure:

  • Dissolve a specific amount of this compound and PLGA in acetone.

  • Add the organic phase dropwise into an aqueous solution of PVA under constant magnetic stirring.

  • Continue stirring for several hours at room temperature to allow for solvent evaporation and nanoparticle formation.

  • Collect the nanoparticles by centrifugation.

  • Wash the nanoparticles with deionized water to remove excess PVA and unencapsulated this compound.

  • Lyophilize the nanoparticles for long-term storage.

Characterization:

  • Particle Size and Polydispersity Index (PDI): Dynamic Light Scattering (DLS).

  • Encapsulation Efficiency (%EE): Quantify the amount of encapsulated this compound using HPLC after dissolving a known amount of nanoparticles in a suitable organic solvent. %EE = (Mass of this compound in nanoparticles / Initial mass of this compound) x 100

Preparation of this compound-Loaded Liposomes by Thin-Film Hydration

This protocol provides a standard method for preparing flavonoid-loaded liposomes.

Materials:

  • This compound

  • Phosphatidylcholine (e.g., soy or egg-derived)

  • Cholesterol

  • Chloroform and Methanol (organic solvents)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Dissolve this compound, phosphatidylcholine, and cholesterol in a mixture of chloroform and methanol in a round-bottom flask.

  • Remove the organic solvents using a rotary evaporator to form a thin lipid film on the flask wall.

  • Hydrate the lipid film with PBS by gentle rotation at a temperature above the lipid phase transition temperature.

  • To obtain smaller, unilamellar vesicles, sonicate the liposomal suspension using a probe sonicator or extrude it through polycarbonate membranes of a defined pore size.

  • Remove unencapsulated this compound by dialysis or size exclusion chromatography.

Characterization:

  • Vesicle Size and PDI: Dynamic Light Scattering (DLS).

  • Encapsulation Efficiency (%EE): Disrupt the liposomes with a suitable solvent (e.g., methanol) and quantify the entrapped this compound using HPLC. %EE = (Amount of entrapped this compound / Initial amount of this compound) x 100

Preparation of this compound-Cyclodextrin Inclusion Complexes

This protocol outlines the preparation of flavonoid-cyclodextrin complexes.

Materials:

  • This compound

  • β-Cyclodextrin or Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Ethanol

Procedure:

  • Prepare an aqueous solution of the cyclodextrin.

  • Dissolve this compound in a minimal amount of ethanol.

  • Slowly add the this compound solution to the cyclodextrin solution under constant stirring.

  • Stir the mixture for 24-48 hours at room temperature.

  • Remove the solvent by freeze-drying to obtain the solid inclusion complex powder.

Characterization:

  • Complex Formation: Differential Scanning Calorimetry (DSC), Fourier-Transform Infrared Spectroscopy (FTIR), and X-ray Diffraction (XRD).

  • Solubility Enhancement: Determine the solubility of the complex in water and compare it to that of free this compound.

Visualizations

experimental_workflow cluster_formulation Formulation cluster_characterization Characterization cluster_invivo In Vivo Study Free_this compound Free this compound Nanoparticles Nanoparticle Encapsulation Liposomes Liposomal Delivery Cyclodextrins Cyclodextrin Complexation Size_PDI Particle Size & PDI Nanoparticles->Size_PDI EE Encapsulation Efficiency Nanoparticles->EE Liposomes->Size_PDI Liposomes->EE Solubility Solubility Cyclodextrins->Solubility Administration Animal Administration Size_PDI->Administration EE->Administration Solubility->Administration Blood_Sampling Blood Sampling Administration->Blood_Sampling HPLC_Analysis HPLC Analysis Blood_Sampling->HPLC_Analysis PK_Analysis Pharmacokinetic Analysis HPLC_Analysis->PK_Analysis

Caption: Experimental Workflow for Formulating and Evaluating this compound Delivery Systems.

troubleshooting_logic Start Low In Vivo Efficacy Check_Plasma_Conc Is plasma concentration low? Start->Check_Plasma_Conc Check_Variability Is there high variability? Check_Plasma_Conc->Check_Variability No Improve_Formulation Improve Formulation (Solubility, Stability) Check_Plasma_Conc->Improve_Formulation Yes Refine_Protocol Refine Experimental Protocol Check_Variability->Refine_Protocol Yes End End Check_Variability->End No Optimize_Dose Optimize Dose Improve_Formulation->Optimize_Dose Standardize_Animals Standardize Animal Handling Refine_Protocol->Standardize_Animals

Caption: Troubleshooting Logic for Low In Vivo Efficacy of this compound.

References

Technical Support Center: Optimizing HPLC Parameters for Thymonin and Related Compounds Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following guide focuses on optimizing High-Performance Liquid Chromatography (HPLC) parameters for the analysis of thymol and thymoquinone, compounds structurally and functionally related to the broader class of molecules that may be referred to as "Thymonin." While direct HPLC protocols for a compound specifically named "this compound" are not widely available in scientific literature, the principles, methodologies, and troubleshooting advice provided here for thymol and thymoquinone are highly applicable and should serve as a robust starting point for developing and optimizing an analytical method for similar molecules.

Frequently Asked Questions (FAQs)

1. What is a good starting point for developing an HPLC method for this compound-like compounds?

A reversed-phase HPLC method using a C18 column is the most common and successful approach for analyzing thymol and thymoquinone, and therefore is a highly recommended starting point. An isocratic elution with a mobile phase consisting of a mixture of acetonitrile and water is often sufficient.[1][2][3][4] A common starting ratio is 50:50 (v/v).[1][2][3][4]

2. Which stationary phase (column) is best suited for this analysis?

C18 columns are overwhelmingly the preferred choice, demonstrating good separation efficiency for thymol and its isomers like carvacrol.[1][2] While C8 columns have also been used, C18 generally provides the best separation.[1][2]

3. What mobile phase composition should I use?

For isocratic methods, a combination of acetonitrile (ACN) and water is a reliable choice. Ratios around 50:50 (ACN:Water) have proven effective.[1][2][3][4] For more complex samples or to optimize separation, methanol can also be used in combination with water or in a ternary mixture with acetonitrile and a buffer.[5][6] The choice between acetonitrile and methanol can affect the selectivity of the separation.

4. Is a gradient or isocratic elution better?

For relatively simple mixtures containing thymol and a few other components, an isocratic elution is often sufficient, faster to develop, and more cost-effective.[7][8][9][10] However, if your sample is complex with a wide range of polarities, a gradient elution will likely provide better resolution and shorter run times for strongly retained compounds.[7][11]

5. What detection wavelength should I use?

For thymol and carvacrol, a detection wavelength of 274 nm is commonly used as it corresponds to a UV absorption maximum.[2][3] For thymoquinone, detection is often performed at 254 nm.[5][12] It is always recommended to determine the UV spectrum of your specific analyte to identify the wavelength of maximum absorbance for optimal sensitivity.

6. How does pH affect the separation?

The pH of the mobile phase can significantly impact the retention and peak shape of ionizable compounds.[13][14] For phenolic compounds like thymol, operating at a lower pH (e.g., around 3.0) can suppress the ionization of the hydroxyl group, leading to better retention and improved peak symmetry on a reversed-phase column.[13] Adding a small amount of an acid like phosphoric acid or trifluoroacetic acid to the mobile phase can help control the pH and improve peak shape.[6] However, it's crucial to ensure the column used is stable at the chosen pH to avoid degradation of the stationary phase.[13]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Poor Peak Shape (Tailing or Fronting) - Mobile phase pH is close to the analyte's pKa.- Column overload.- Column contamination or degradation.- Adjust mobile phase pH to be at least 2 units away from the analyte's pKa. For thymol, a lower pH (around 3) is often beneficial.[13]- Reduce the injection volume or sample concentration.- Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.
Inconsistent Retention Times - Inadequate column equilibration.- Fluctuations in column temperature.- Changes in mobile phase composition.- Pump malfunction or leaks.- Ensure the column is equilibrated with at least 10-20 column volumes of the mobile phase before injection.- Use a column oven to maintain a consistent temperature.- Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed.- Check for leaks in the system and ensure the pump is delivering a constant flow rate.
Poor Resolution Between Peaks - Mobile phase is too strong or too weak.- Inappropriate stationary phase.- Isocratic elution is not suitable for the sample complexity.- Adjust the ratio of organic solvent to water in the mobile phase. Increasing the aqueous portion will generally increase retention and may improve resolution.- Consider a different column chemistry (e.g., a different C18 column or a phenyl-hexyl column for aromatic compounds).- Develop a gradient elution method to improve the separation of complex mixtures.[11]
High Backpressure - Blockage in the system (e.g., guard column, column frit, tubing).- Mobile phase viscosity.- Particulate matter from the sample.- Replace the guard column.- Back-flush the analytical column (disconnect from the detector first).- Check for blockages in the tubing and fittings.- Filter all samples and mobile phases through a 0.45 µm or 0.22 µm filter.[15]
No Peaks or Very Small Peaks - Injection issue.- Detector malfunction.- Sample degradation.- Ensure the autosampler is functioning correctly and the correct injection volume is set.- Check the detector lamp and ensure it is on and has sufficient energy.- Verify the stability of the analyte in the sample solvent. Some compounds are sensitive to light or pH.[16]

Experimental Protocols

Protocol 1: Isocratic HPLC Method for Thymol Analysis

This protocol is adapted from validated methods for the analysis of thymol in essential oils.[2][3]

  • Instrumentation:

    • HPLC system with a UV-Vis or Diode Array Detector (DAD).

    • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Reagents and Materials:

    • Acetonitrile (HPLC grade).

    • Water (HPLC grade).

    • Thymol reference standard.

    • Sample containing thymol.

  • Chromatographic Conditions:

    • Mobile Phase: Acetonitrile:Water (50:50, v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection Wavelength: 274 nm.

    • Injection Volume: 10 µL.

  • Procedure:

    • Prepare the mobile phase and degas it using sonication or vacuum filtration.

    • Prepare a stock solution of the thymol reference standard in the mobile phase.

    • Prepare a series of calibration standards by diluting the stock solution.

    • Prepare the sample by dissolving it in the mobile phase and filtering it through a 0.45 µm syringe filter.

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject the calibration standards and the sample.

    • Quantify the amount of thymol in the sample by comparing its peak area to the calibration curve.

Protocol 2: Isocratic HPLC Method for Thymoquinone Analysis

This protocol is based on established methods for the quantification of thymoquinone in Nigella sativa extracts.[5][15]

  • Instrumentation:

    • HPLC system with a UV-Vis or DAD detector.

    • C18 analytical column (e.g., 150 mm x 3.9 mm, 5 µm particle size).

  • Reagents and Materials:

    • Methanol (HPLC grade).

    • Water (HPLC grade).

    • Thymoquinone reference standard.

    • Sample containing thymoquinone.

  • Chromatographic Conditions:

    • Mobile Phase: Methanol:Water (70:30, v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Procedure:

    • Prepare and degas the mobile phase.

    • Prepare a stock solution of the thymoquinone reference standard in methanol.

    • Prepare calibration standards by diluting the stock solution with the mobile phase.

    • Extract and prepare the sample, dissolving the final extract in the mobile phase and filtering it.

    • Equilibrate the HPLC system.

    • Inject the standards and sample.

    • Quantify the thymoquinone content using a calibration curve.

Data Presentation

Table 1: Summary of HPLC Parameters for Thymol Analysis

ParameterCondition 1Condition 2
Stationary Phase C18 (250 mm x 4.6 mm, 5 µm)[2][3]C8 (250 X 4.6mm)
Mobile Phase Acetonitrile:Water (50:50, v/v)[2][3]Acetonitrile:Methanol:10mM Phosphoric acid buffer (50:25:25, v/v, pH 3.0)[6]
Elution Mode Isocratic[2][3]Isocratic[6]
Flow Rate 1.0 mL/min[2][3]1.0 mL/min
Detection Wavelength 274 nm[2][3]278 nm[6]
Retention Time ~14.4 min[2]~3.03 min

Table 2: Summary of HPLC Parameters for Thymoquinone Analysis

ParameterCondition 1Condition 2
Stationary Phase C18C18 (150 mm x 3.9 mm, 5 µm)[12]
Mobile Phase Water:Methanol (30:70, v/v)[5]2-propanol:Acetonitrile:Buffer (2mM ammonium formate) (45:40:15, v/v/v)[12]
Elution Mode Isocratic[5]Isocratic[12]
Flow Rate 1.0 mL/min[5]1.0 mL/min[12]
Detection Wavelength 254 nm[5]254 nm[12]
Retention Time ~8.77 min[5]Not Specified

Visualizations

HPLC_Troubleshooting_Workflow Start Start: Chromatographic Problem (e.g., Poor Peak Shape, Shifting RT) CheckSystem 1. Check System Suitability (Pressure, Baseline Noise) Start->CheckSystem CheckMobilePhase 2. Evaluate Mobile Phase (Composition, pH, Freshness) CheckSystem->CheckMobilePhase System OK TroubleshootPressure High/Low Pressure? - Check for leaks - Flush system - Replace frits/filters CheckSystem->TroubleshootPressure Pressure Issue CheckColumn 3. Inspect Column (Contamination, Age, Correct Type) CheckMobilePhase->CheckColumn Mobile Phase OK TroubleshootMobilePhase Incorrect Composition? - Prepare fresh - Degas properly - Adjust pH CheckMobilePhase->TroubleshootMobilePhase Composition/pH Issue CheckSample 4. Review Sample Preparation (Solvent, Concentration, Filtration) CheckColumn->CheckSample Column OK TroubleshootColumn Contaminated/Voided? - Flush with strong solvent - Back-flush - Replace column CheckColumn->TroubleshootColumn Column Issue TroubleshootSample Solvent Mismatch? - Dissolve in mobile phase - Check solubility - Filter sample CheckSample->TroubleshootSample Sample Issue Resolved Problem Resolved CheckSample->Resolved Sample OK TroubleshootPressure->Resolved TroubleshootMobilePhase->Resolved TroubleshootColumn->Resolved TroubleshootSample->Resolved

Caption: A logical workflow for troubleshooting common HPLC issues.

Method_Development_Strategy DefineObjective Define Analytical Goal (Quantification, Purity, etc.) SelectColumn Select Column (Start with C18) DefineObjective->SelectColumn SelectMobilePhase Select Mobile Phase (ACN:Water or MeOH:Water) SelectColumn->SelectMobilePhase ScoutingRun Perform Scouting Run (Broad Gradient) SelectMobilePhase->ScoutingRun EvaluateResults Evaluate Initial Results (Retention, Resolution) ScoutingRun->EvaluateResults OptimizeIsocratic Optimize Isocratic Method (Adjust Organic %) EvaluateResults->OptimizeIsocratic Simple Sample DevelopGradient Develop Gradient Method (Adjust Slope and Time) EvaluateResults->DevelopGradient Complex Sample FineTune Fine-Tune Parameters (Flow Rate, Temperature, pH) OptimizeIsocratic->FineTune DevelopGradient->FineTune Validate Validate Method (Linearity, Precision, Accuracy) FineTune->Validate

References

GPR35 Activation Assays with Thymonin: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers working with GPR35 activation assays, specifically using the agonist Thymonin.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during GPR35 activation experiments.

Question: Why am I not observing a response to this compound in my GPR35 assay?

Answer: A lack of response can stem from several factors related to the assay system, cell line, or reagents.

  • Sub-optimal Assay Choice: GPR35 couples robustly to Gα13 and β-arrestin-2.[1][2] Assays that measure these downstream events, such as β-arrestin recruitment assays, are generally more reliable and produce a strong signal for GPR35 activation.[1][3][4] Calcium mobilization assays may yield weak or no signal unless the cells are co-transfected with a promiscuous or chimeric G-protein (e.g., Gαq/i1) to link GPR35 activation to calcium release.[5][6]

  • Cell Line Issues: Ensure your cell line expresses a functional human GPR35 receptor. Endogenous expression levels in many cell lines may be too low for a detectable signal.[7] The health and passage number of the cells are also critical; use cells in the log phase of growth and keep the passage number consistent.[8]

  • Species Specificity: GPR35 pharmacology is known to have marked differences between species.[4][9] this compound has been validated as an agonist for human GPR35.[5][6][10] If you are using a non-human cell line (e.g., from a rat or mouse), the potency of this compound may be significantly different or it may not be effective.

  • Reagent Integrity: Confirm the concentration and purity of your this compound stock. Degradation during storage or improper dilution can lead to a lack of activity. It is also important to check the tolerance of your assay to the solvent used, such as DMSO, as high concentrations can inhibit the cellular response.[11]

Question: My signal-to-background ratio is low. How can I improve it?

Answer: A low signal-to-background ratio can obscure positive results. Consider these optimization steps:

  • Optimize Cell Density: For plate-based assays, cell density is a critical parameter. Too few cells will result in a weak signal. Conversely, excessively high cell density can lead to a "hook effect" in some assays, where the signal amplitude decreases.[7] It is recommended to perform a cell titration experiment to determine the optimal density for your specific assay.[7][12]

  • Serum Starvation: If using a medium containing serum, endogenous agonists for other GPCRs present in the serum can cause high background signaling. Serum-starving the cells for 4-16 hours before the assay can often reduce this background.[11]

  • Assay Incubation Time: The kinetics of GPCR signaling can vary. For β-arrestin recruitment, the interaction can be transient (Class A) or sustained (Class B).[8] Perform a time-course experiment to identify the optimal incubation time for the maximal signal window.[8]

  • Choice of Assay Technology: For GPR35, β-arrestin recruitment assays are known to produce a strong signal-to-background ratio.[4][13] If you are using a different assay type with poor performance, consider switching to a more robust method like BRET (Bioluminescence Resonance Energy Transfer) or an enzyme complementation assay (e.g., PathHunter).[1][4][13]

Question: The potency (EC50) of this compound in my assay is different from the published value. What could be the cause?

Answer: Discrepancies in potency measurements are common and can be attributed to several experimental variables.

  • Assay-Dependent Potency: The measured potency of a ligand can differ between assay formats (e.g., G-protein activation vs. β-arrestin recruitment) due to factors like receptor reserve and signal amplification. It is crucial to compare your results to literature values obtained using a similar assay system.

  • Receptor Expression Levels: In transfected cell lines, the level of GPR35 expression can influence the apparent potency of an agonist. Higher receptor expression can lead to a leftward shift in the dose-response curve (higher potency) due to receptor reserve.

  • Experimental Conditions: Factors such as incubation time, temperature, buffer composition, and cell passage number can all impact assay results.[8][11] Maintaining consistency in these parameters is key to reproducible data.

  • Species Orthologs: As mentioned, ligand potency can vary dramatically between human, rat, and mouse GPR35.[1][4] For example, the agonist zaprinast is significantly more potent at rat GPR35 than at the human ortholog.[2][4] Ensure you are comparing your results to data from the correct species.

Quantitative Data: GPR35 Agonists

The following table summarizes the potency of this compound and other selected agonists at the human GPR35 receptor.

AgonistAssay TypePotency (EC₅₀ / pEC₅₀)Reference(s)
This compound TGFα Shedding8.41 µM[5][6][10]
EriodictyolTGFα Shedding5.48 µM[5][6][10]
Zaprinastβ-arrestin-2 (BRET)pEC₅₀ = 5.4[4]
Kynurenic Acidβ-arrestin-2 (BRET)>100-fold lower potency than at rat GPR35[4]
Compound 50Dynamic Mass Redistribution5.8 nM[14][15]

Experimental Protocols

β-Arrestin Recruitment Assay (Enzyme Complementation Principle)

This protocol is based on the principles of the DiscoveRx PathHunter assay, which is a robust method for monitoring GPR35 activation.[1][8][13]

  • Cell Plating:

    • Use a cell line stably co-expressing GPR35 fused to one fragment of β-galactosidase (ProLink™) and β-arrestin fused to the complementary enzyme fragment (Enzyme Acceptor).

    • Harvest cells during the log growth phase.

    • Plate the cells in the appropriate assay plates (e.g., 384-well white, solid bottom) at a pre-optimized density.

    • Incubate overnight at 37°C, 5% CO₂.

  • Compound Preparation and Addition:

    • Prepare serial dilutions of this compound and control compounds in an appropriate assay buffer. Ensure the final solvent (e.g., DMSO) concentration is constant across all wells and does not exceed a pre-tested tolerance limit (typically <1%).[11]

    • Add the diluted compounds to the cell plates.

  • Incubation:

    • Incubate the plates for 90 minutes at 37°C. This time may be optimized depending on the specific kinetics of the GPR35-β-arrestin interaction.[8]

  • Signal Detection:

    • Prepare the detection reagent mixture containing the β-galactosidase substrate according to the manufacturer's instructions.

    • Add the detection reagent to each well.

    • Incubate at room temperature for 60 minutes to allow the enzymatic reaction to develop.

  • Data Reading:

    • Read the chemiluminescent signal using a plate reader.

    • Analyze the data by plotting the signal against the log of the agonist concentration and fitting to a four-parameter logistic equation to determine the EC₅₀.

Calcium Mobilization Assay

This protocol describes a fluorescence-based method for measuring intracellular calcium changes, optimized for GPR35 by including a chimeric G-protein.[5][16][17]

  • Cell Plating:

    • Use a cell line (e.g., HEK293) transiently or stably co-expressing human GPR35 and a promiscuous or chimeric G-protein such as Gαq/i1.[5]

    • Plate cells into black-walled, clear-bottom 96- or 384-well microplates at an optimized density.[12]

    • Allow cells to adhere and grow for 24-48 hours.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Cal-520 AM) and probenecid (to prevent dye extrusion).

    • Remove the culture medium from the cells and add the dye-loading buffer.

    • Incubate for 60 minutes at 37°C, followed by 30 minutes at room temperature, protected from light.

  • Assay Execution:

    • Prepare serial dilutions of this compound and control compounds in an assay buffer.

    • Place the cell plate into a fluorescence plate reader equipped with an integrated liquid handler (e.g., FLIPR, FlexStation).

    • Record a baseline fluorescence reading for several seconds.

    • The instrument then adds the compound dilutions to the wells while continuously measuring the fluorescence signal.

    • Continue recording for 1-3 minutes to capture the full calcium transient.

  • Data Analysis:

    • The response is typically quantified as the maximum fluorescence intensity minus the baseline reading.

    • Plot the response against the log of the agonist concentration to generate a dose-response curve and calculate the EC₅₀.

Visualizations

GPR35 Signaling Pathways

GPR35_Signaling cluster_membrane Plasma Membrane GPR35 GPR35 G13 Gα13 GPR35->G13 activates Barr2 β-arrestin 2 GPR35->Barr2 recruits This compound This compound This compound->GPR35 binds Rho Rho Signaling G13->Rho Src Src Barr2->Src Internalization Receptor Internalization Barr2->Internalization ERK ERK1/2 Src->ERK

Caption: Simplified GPR35 signaling upon this compound activation.

General Experimental Workflow for GPR35 Activation Assay

Assay_Workflow start Start plate_cells 1. Plate GPR35-expressing cells in microplate start->plate_cells incubate1 2. Incubate overnight plate_cells->incubate1 add_compounds 3. Add this compound dilutions and controls incubate1->add_compounds incubate2 4. Incubate for optimized time add_compounds->incubate2 add_reagents 5. Add detection reagents incubate2->add_reagents read_plate 6. Read signal (Luminescence/Fluorescence) add_reagents->read_plate analyze 7. Analyze data (Generate dose-response curve) read_plate->analyze end End analyze->end

Caption: A typical workflow for a plate-based GPR35 assay.

Troubleshooting Logic Diagram

Troubleshooting_Workflow start Problem: No / Low Signal check_assay Is assay appropriate for GPR35? (e.g., β-arrestin, Gα13) start->check_assay check_cells Are cells healthy and expressing functional receptor? start->check_cells check_reagents Are this compound and reagents prepared correctly? start->check_reagents check_params Are assay parameters optimized? (Cell density, incubation time) start->check_params solution_assay Action: Switch to robust assay (e.g., β-arrestin recruitment) check_assay->solution_assay No solution_cells Action: Use low passage cells, confirm GPR35 expression check_cells->solution_cells No solution_reagents Action: Prepare fresh dilutions, check solvent effects check_reagents->solution_reagents No solution_params Action: Perform titration and time-course experiments check_params->solution_params No

Caption: A decision tree for troubleshooting GPR35 assays.

References

Thymonin Technical Support Center: Preventing Degradation During Storage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on preventing the degradation of Thymonin during storage. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

This compound is a flavonoid compound found in thyme (Thymus vulgaris) with the chemical formula C₁₈H₁₆O₈. It is recognized for its antioxidant and anti-inflammatory properties, making it a molecule of interest for pharmaceutical and nutraceutical applications.[1] Maintaining the stability of this compound is crucial for ensuring the accuracy and reproducibility of experimental results, as well as for preserving its therapeutic efficacy in potential drug formulations. Degradation can lead to a loss of biological activity and the formation of unknown impurities.

Q2: What are the primary factors that can cause this compound degradation during storage?

Based on studies of structurally similar flavonoids and related compounds like Thymoquinone, the primary factors contributing to this compound degradation are:

  • Temperature: Elevated temperatures can accelerate chemical reactions, leading to the breakdown of the flavonoid structure.

  • pH: this compound is susceptible to degradation in both highly acidic and, particularly, alkaline conditions.[2]

  • Light: Exposure to light, especially UV radiation, can induce photodegradation.[2]

  • Oxidation: As a phenolic compound, this compound is prone to oxidation, especially in the presence of oxygen and certain metal ions.

Q3: What are the optimal storage conditions for this compound?

To minimize degradation, this compound should be stored under the following conditions:

  • Temperature: Store at or below -20°C for long-term storage. For short-term storage, refrigeration at 2-8°C is acceptable.

  • Light: Protect from light at all times by using amber-colored vials or by wrapping containers in aluminum foil.

  • Atmosphere: For optimal stability, especially for long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.

  • Formulation: If in solution, use a slightly acidic buffer (pH 4-6) and protect from light. Aqueous solutions are generally not recommended for long-term storage due to lower stability.[2]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Loss of biological activity in my this compound sample. Degradation due to improper storage.Verify storage conditions (temperature, light exposure). Prepare fresh solutions from a new stock of this compound stored at -20°C or below.
I observe extra peaks in my HPLC chromatogram when analyzing my stored this compound solution. Formation of degradation products.Analyze a freshly prepared standard of this compound to confirm the retention time of the parent compound. Characterize the degradation products using LC-MS/MS to understand the degradation pathway. Review storage conditions to identify the stress factor (e.g., high pH, light exposure).
My this compound powder has changed color (e.g., turned yellowish or brownish). Oxidation or other chemical degradation.Discard the discolored powder as it is likely degraded. Ensure future batches are stored in airtight containers, protected from light, and at a low temperature. Consider storing under an inert gas.
The concentration of my this compound stock solution has decreased over time. Degradation in solution.Prepare smaller aliquots of the stock solution to minimize freeze-thaw cycles. For aqueous solutions, ensure the pH is slightly acidic and store protected from light at -20°C. For longer-term storage, consider preparing the stock solution in a non-aqueous solvent like DMSO and storing it at -80°C.

Quantitative Data on Degradation

Stress Condition Duration Temperature Degradation (%) Reference
Acid Hydrolysis (0.1 N HCl) 24 hours80°C~1.5%[3][4]
Base Hydrolysis (0.1 N NaOH) 24 hours80°C~0.8%[3][4]
Oxidative (3% H₂O₂) 24 hoursRoom Temp.~5.3%[3][4]
Thermal Degradation (Dry Heat) 48 hours100°C~14.7%[3][4]
Photolytic Degradation (UV Light) 7 daysRoom Temp.~12.1%[3][4]

Note: This data is for Thymoquinone and should be used as a qualitative guide for understanding the potential degradation of this compound.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound Analysis

This protocol describes a general method for developing a stability-indicating High-Performance Liquid Chromatography (HPLC) method to quantify this compound and its degradation products.

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid). A typical gradient might be:

    • 0-5 min: 10% Acetonitrile

    • 5-25 min: 10% to 90% Acetonitrile

    • 25-30 min: 90% Acetonitrile

    • 30-35 min: 90% to 10% Acetonitrile

    • 35-40 min: 10% Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Monitor at the λmax of this compound (determined by UV-Vis spectroscopy, typically around 270 nm and 330 nm for flavonoids).

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

2. Standard and Sample Preparation:

  • Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol or DMSO.

  • Working Standards: Prepare a series of dilutions from the stock solution in the mobile phase to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Dilute the experimental samples with the mobile phase to a concentration within the calibration range.

3. Method Validation:

  • Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Protocol 2: Forced Degradation Study of this compound

This protocol outlines the procedure for conducting a forced degradation study to identify potential degradation products and pathways for this compound.

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of this compound in methanol.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Incubate at 80°C for 24 hours. Neutralize with 0.1 N NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Incubate at 80°C for 24 hours. Neutralize with 0.1 N HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Place the solid this compound powder in a hot air oven at 100°C for 48 hours. Dissolve the powder in methanol for analysis.

  • Photolytic Degradation: Expose a solution of this compound (e.g., 100 µg/mL in methanol:water 1:1) to UV light (254 nm) in a photostability chamber for 7 days. Keep a control sample wrapped in aluminum foil.

3. Analysis:

  • Analyze the stressed samples using the validated stability-indicating HPLC method (Protocol 1).

  • Characterize the major degradation products using LC-MS/MS to determine their mass and fragmentation patterns.

Signaling Pathway and Experimental Workflow Diagrams

The anti-inflammatory effects of many thyme-derived compounds are thought to be mediated, in part, through the inhibition of the NF-κB signaling pathway. While the direct interaction of this compound with this pathway is still under investigation, the following diagram illustrates the likely mechanism based on studies of related compounds.

NF_kB_Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) NFkB_n NF-κB (Active) NFkB->NFkB_n Translocates to NFkB_IkB NF-κB-IκBα (Inactive) NFkB_IkB->NFkB Releases Nucleus Nucleus Genes Pro-inflammatory Gene Expression NFkB_n->Genes Induces This compound This compound This compound->IKK Inhibits

Caption: Putative mechanism of this compound-mediated inhibition of the NF-κB signaling pathway.

The following diagram illustrates a typical experimental workflow for assessing the stability of this compound.

Thymonin_Stability_Workflow start Start: this compound Sample stress Forced Degradation (Heat, Light, pH, Oxidant) start->stress storage Long-term Storage (ICH Conditions) start->storage sampling Time-point Sampling stress->sampling storage->sampling hplc HPLC Analysis (Quantification) sampling->hplc lcms LC-MS/MS Analysis (Degradant Identification) sampling->lcms data Data Analysis (Kinetics, Degradation Profile) hplc->data lcms->data end End: Stability Report data->end

Caption: Experimental workflow for this compound stability testing.

References

Technical Support Center: Enhancing the Bioavailability of Thymoquinone

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The information provided herein is for research and informational purposes only. The compound "Thymonin" was not identified in the scientific literature; this guide addresses "Thymoquinone" (TQ), a well-researched bioactive compound, which is presumed to be the intended subject.

Welcome to the technical support center for Thymoquinone (TQ) bioavailability enhancement. This resource is designed for researchers, scientists, and drug development professionals. Here you will find answers to frequently asked questions, troubleshooting guides for common experimental hurdles, detailed protocols, and comparative data to support your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges limiting the oral bioavailability of Thymoquinone?

A1: The oral bioavailability of Thymoquinone is primarily hindered by several physicochemical and biological factors:

  • Poor Aqueous Solubility: TQ is a hydrophobic molecule with low water solubility (reported as < 1.0 mg/mL), which limits its dissolution in the gastrointestinal tract, a prerequisite for absorption.[1][2]

  • High Lipophilicity: While seemingly advantageous for membrane crossing, its high lipophilicity can lead to poor formulation characteristics and partitioning into lipidic phases, away from the absorptive membrane surface.[3]

  • Instability: TQ is unstable and degrades in aqueous solutions, particularly at alkaline pH. It is also highly sensitive to light, which can compromise its integrity before it can be absorbed.[4]

  • Rapid Metabolism: TQ undergoes rapid elimination and first-pass metabolism in the liver, which significantly reduces the amount of active compound reaching systemic circulation.[3][5][6] It has been shown to inhibit major drug-metabolizing enzymes like CYP1A2, CYP2C9, and CYP3A4, which can also lead to potential drug-drug interactions.[7]

Q2: What are the most common formulation strategies to enhance TQ bioavailability?

A2: Nano-based drug delivery systems are the most prevalent and successful strategies for improving TQ's oral bioavailability. These formulations protect TQ from degradation and enhance its absorption. Key approaches include:

  • Nanostructured Lipid Carriers (NLCs): These are composed of a blend of solid and liquid lipids, which can encapsulate TQ, increase its solubility, and facilitate absorption through the lymphatic pathway, bypassing first-pass metabolism.[1][5][6][8] Formulations have achieved particle sizes under 100 nm with high encapsulation efficiency.[5]

  • Solid Lipid Nanoparticles (SLNs): Similar to NLCs, SLNs use solid lipids to encapsulate TQ, improving stability and providing controlled release. Studies have shown that SLNs can increase the relative bioavailability of TQ by nearly five-fold compared to a pure suspension.[1][9]

  • Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): These are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form fine oil-in-water nanoemulsions in the GI tract. SNEDDS have been shown to enhance the relative bioavailability of TQ by 3.87-fold over a TQ suspension.[10]

  • Polymeric Nanoparticles and Nanocomposites: Using biodegradable polymers like chitosan can create stable nanoparticles that offer sustained release of TQ.[11]

Q3: How can I assess the in vitro permeability of my Thymoquinone formulation?

A3: The Caco-2 cell permeability assay is the gold-standard in vitro model for predicting human intestinal absorption.[12][13] This assay uses a monolayer of differentiated Caco-2 cells, which form tight junctions and express transporter proteins similar to the human small intestine.[12] The assay measures the flux of the compound from an apical (AP) to a basolateral (BL) compartment (simulating absorption) and from BL to AP (simulating efflux). The output is an apparent permeability coefficient (Papp), which is used to classify the compound's absorption potential.

Q4: What is a typical in vitro drug release profile for a TQ nanoformulation?

A4: A well-designed TQ nanoformulation typically exhibits a biphasic release profile in physiological buffers (e.g., PBS pH 7.4). This often consists of an initial "burst release" of the drug adsorbed on the nanoparticle surface, followed by a slow and sustained release of the encapsulated drug over an extended period (e.g., 24-72 hours).[14][15] For example, one study on TQ-loaded SLNs showed a maximum release of 86.15% over 72 hours, indicating a prolonged release pattern.[15] This sustained release is crucial for maintaining therapeutic concentrations and reducing dosing frequency.

Troubleshooting Guides

Problem / Observation Potential Cause(s) Suggested Solution(s)
Low Encapsulation Efficiency (EE%) in Nanoparticles 1. Drug Partitioning: TQ, being hydrophobic, might still prematurely partition into the external aqueous phase if the formulation is not optimized. 2. Poor Lipid/Polymer Selection: The chosen lipid or polymer may have low affinity or loading capacity for TQ. 3. Process Parameters: Homogenization speed/time, sonication energy, or evaporation rate may be suboptimal.1. Optimize Formulation: Adjust the lipid-to-drug ratio. For polymeric nanoparticles, consider using a different organic solvent or modifying the aqueous phase pH to decrease drug solubility in the external phase. 2. Screen Materials: Test different solid lipids (e.g., Compritol® 888 ATO, Softisan® 154) or polymers with varying properties.[9][16] 3. Refine Method: Systematically vary process parameters. Increase homogenization speed or sonication amplitude to create a finer emulsion before solidification, which can improve drug entrapment.
High Variability in In Vitro Release Data 1. Incomplete Separation: Inefficient separation of free TQ from the nanoformulation during sampling can lead to artificially high release values.[17] 2. Formulation Instability: Nanoparticles may be agglomerating or degrading in the release medium over the course of the experiment. 3. Inconsistent Sampling: Manual sampling errors or inconsistent conditions (e.g., temperature, agitation speed) can introduce variability.1. Validate Separation Method: Use a reliable separation technique like centrifugal ultrafiltration with an appropriate molecular weight cut-off filter. Validate that the filter does not bind the drug and effectively retains the nanoparticles.[17] 2. Assess Stability: Characterize your formulation's particle size and polydispersity index (PDI) before and after the release study to check for instability. 3. Standardize Procedure: Use a calibrated shaker water bath. Ensure precise timing and volume replacement at each sampling point. Utilize an automated sampling system if available.
Poor Permeability in Caco-2 Assay (Low Papp Value) 1. Low Free Drug Concentration: The release of TQ from the nanocarrier at the cell surface may be too slow, resulting in a low concentration gradient to drive permeation. 2. Cell Monolayer Integrity: The Caco-2 monolayer may not be fully differentiated or could be compromised (leaky). 3. Active Efflux: TQ may be a substrate for efflux transporters (e.g., P-glycoprotein) expressed on Caco-2 cells, which pump the compound back into the apical side.1. Correlate with Release: Ensure your in vitro release kinetics are appropriate. A formulation with a very slow release may not be suitable for this assay's timeframe. 2. Verify Monolayer Health: Always measure the Transepithelial Electrical Resistance (TEER) before and after the experiment. A significant drop in TEER indicates compromised integrity.[13][18] Also, perform a Lucifer Yellow rejection test to check for leaky junctions.[12] 3. Conduct Bidirectional Assay: Measure permeability in both A-to-B and B-to-A directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests active efflux. Consider running the assay with a known P-gp inhibitor.[13]
Inconsistent Pharmacokinetic (PK) Data in Animal Studies 1. Dosing Inaccuracy: Inconsistent administration of the formulation (e.g., volume, concentration) can lead to high variability between subjects. 2. Physiological Variability: Differences in gastric emptying times, GI tract pH, and metabolic rates among animals. 3. Formulation Instability In Vivo: The nanoformulation may be prematurely releasing the drug or aggregating in the GI environment.1. Standardize Dosing Technique: Use precise oral gavage techniques. Ensure the formulation is homogenous and well-dispersed before dosing each animal. 2. Increase Sample Size: Use a sufficient number of animals per group to account for biological variability. Ensure animals are properly fasted and handled consistently. 3. Re-evaluate Formulation: Assess the stability of your formulation in simulated gastric and intestinal fluids (SGF, SIF) prior to the in vivo study. This can help predict its behavior in the GI tract.

Data Presentation

Table 1: Physicochemical Properties of TQ Nanoformulations

This table summarizes typical characteristics of different TQ-loaded nanoformulations from published studies.

Formulation TypeLipid/Polymer UsedParticle Size (nm)Zeta Potential (mV)Encapsulation Efficiency (EE%)Reference
SLNCompritol® 888 ATO, Gelucire® 50/13166.1 ± 10.96-71.60 ± 3.85%[9]
SLN-172.10 ± 7.41-45.40 ± 2.6884.49 ± 3.36%[15]
NLCHydrogenated Palm Oil, Olive Oil75 ± 2.4--[16][19]
NLC-< 100--[5][6]
Phospholipid Nanoconstructs (PNC)-< 100-0.65> 90%[1]
Table 2: Pharmacokinetic Parameters of TQ Formulations in Animal Models

This table compares the pharmacokinetic profiles of conventional TQ suspensions versus enhanced nanoformulations.

FormulationAnimal ModelCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Relative Bioavailability Increase (Fold)Reference
TQ SuspensionRats---Baseline[8]
NLC (F12)Rats---3.97[8]
TQ SuspensionRats---Baseline[10]
SNEDDSRats---3.87[10]
TQ SuspensionRats---Baseline[1]
SLNRats---~5.0[1][9]
TQ-LNCsRabbits4811.33 ± 55.523.96 ± 0.19--[19]

Experimental Protocols & Visualizations

Protocol 1: Preparation of Thymoquinone-Loaded Solid Lipid Nanoparticles (TQ-SLNs)

This protocol is based on the hot homogenization followed by ultrasonication method.

Materials:

  • Thymoquinone (TQ)

  • Solid Lipid: Compritol® 888 ATO

  • Surfactant: Polysorbate 80 (Tween® 80)

  • Deionized water

Procedure:

  • Prepare Lipid Phase: Melt the solid lipid (Compritol® 888 ATO) by heating it to approximately 10°C above its melting point (~70-80°C).

  • Incorporate TQ: Dissolve the accurately weighed amount of Thymoquinone into the molten lipid phase under constant stirring until a clear, homogenous solution is formed.

  • Prepare Aqueous Phase: Heat the deionized water containing the surfactant (Polysorbate 80) to the same temperature as the lipid phase.

  • Create Pre-emulsion: Add the hot aqueous phase to the hot lipid phase dropwise under high-speed homogenization (e.g., 13,000 rpm) for 10-15 minutes. This creates a coarse oil-in-water pre-emulsion.[16]

  • Reduce Particle Size: Subject the hot pre-emulsion to high-energy ultrasonication (using a probe sonicator) for 5-10 minutes to reduce the droplet size to the nanometer range.

  • Nanoparticle Formation: Cool the resulting nanoemulsion in an ice bath under gentle stirring. The lipid will recrystallize, forming solid lipid nanoparticles with TQ encapsulated within.

  • Purification: Centrifuge the SLN dispersion to remove any un-encapsulated TQ aggregates and wash the pellet.

G cluster_lipid Lipid Phase Preparation cluster_aqueous Aqueous Phase Preparation cluster_emulsion Emulsification & Solidification cluster_final Final Product melt_lipid 1. Melt Solid Lipid (e.g., Compritol® at 80°C) dissolve_tq 2. Dissolve TQ in Molten Lipid melt_lipid->dissolve_tq homogenize 4. High-Speed Homogenization (13,000 rpm, 10 min) dissolve_tq->homogenize heat_aq 3. Heat Surfactant Solution (e.g., Polysorbate 80 in H2O) heat_aq->homogenize sonicate 5. Probe Sonication (5 min) homogenize->sonicate cool 6. Cool in Ice Bath (Solidification) sonicate->cool final_sln 7. TQ-Loaded SLN Dispersion cool->final_sln G cluster_pi3k PI3K/AKT Pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_stat STAT3 Pathway cluster_outcomes Cellular Outcomes TQ Thymoquinone (TQ) PI3K PI3K TQ->PI3K inhibits ERK ERK TQ->ERK inhibits IKK IKK TQ->IKK inhibits STAT3 STAT3 TQ->STAT3 inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation ↓ Proliferation mTOR->Proliferation JNK JNK/p38 ERK->JNK Angiogenesis ↓ Angiogenesis ERK->Angiogenesis Apoptosis ↑ Apoptosis JNK->Apoptosis IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Inflammation ↓ Inflammation NFkB->Inflammation STAT3->Proliferation

References

Validation & Comparative

A Comparative Analysis of Thymonin and Eriodictyol as GPR35 Agonists

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Guide for Researchers in Drug Discovery and Development

The G protein-coupled receptor 35 (GPR35) has garnered significant interest as a potential therapeutic target for a range of conditions, including inflammatory, cardiovascular, and metabolic diseases.[1][2][3] The identification of potent and specific agonists is a critical step in elucidating its physiological roles and developing novel therapeutics. Among the natural compounds identified as GPR35 agonists are the two polyphenolic phytochemicals, Thymonin and Eriodictyol, both discovered in thyme.[4][5] This guide provides a detailed comparison of their performance, supported by available experimental data.

Quantitative Data Summary

This compound and Eriodictyol have been characterized as potent agonists of human GPR35. Their activity was primarily assessed using a cell-based assay measuring the release of alkaline phosphatase-tagged transforming growth factor-α (AP-TGFα). The key performance metric, the half-maximal effective concentration (EC50), indicates the concentration of an agonist that produces 50% of the maximal possible response.

Based on these studies, Eriodictyol demonstrates a higher potency for GPR35 activation compared to this compound, as evidenced by its lower EC50 value.[4][5]

Table 1: Comparison of Agonist Potency at Human GPR35

CompoundChemical ClassEC50 (μM)Source
Eriodictyol Flavanone5.48[4][5]
This compound Flavonoid8.41[4][5]

Experimental Methodologies

The characterization of these compounds relied on robust cell-based functional assays designed to measure GPCR activation. Understanding these protocols is essential for interpreting the data and for designing future experiments.

Key Experiment: AP-TGFα Shedding Assay for GPR35 Activation

This assay quantifies receptor activation by measuring the cleavage and release of a cell-surface-tethered reporter.

  • Cell Line: Human Embryonic Kidney 293 (HEK293) cells are commonly used due to their robust growth and high transfection efficiency.

  • Transfection: HEK293 cells are transiently co-transfected with plasmids encoding for:

    • Human GPR35: The receptor of interest.

    • AP-TGFα: A reporter construct where alkaline phosphatase (AP) is fused to transforming growth factor-α (TGFα). Activation of the Gq/11 pathway, which is linked to GPR35, leads to the cleavage and release of this fusion protein into the cell culture medium.

    • Gαq/i1: A chimeric G protein subunit that effectively couples GPR35 to the downstream phospholipase C pathway, ensuring a robust and measurable signal.[6]

  • Assay Procedure:

    • Cell Seeding: Transfected cells are seeded into multi-well plates and allowed to adhere.

    • Compound Treatment: Cells are treated with varying concentrations of the test compounds (Eriodictyol or this compound), typically ranging from 0.78 to 100 µM.[4]

    • Incubation: The cells are incubated for a defined period (e.g., 1 hour) to allow for receptor activation and subsequent AP-TGFα release.

    • Signal Detection: A sample of the cell culture supernatant is collected. The activity of the released alkaline phosphatase is measured by adding a chemiluminescent substrate. The resulting luminescence is proportional to the level of GPR35 activation.

    • Data Analysis: Dose-response curves are generated by plotting the luminescence signal against the compound concentration. The EC50 value is calculated from these curves using non-linear regression.

Alternative Assay: β-Arrestin Recruitment Assay

Another common method for quantifying GPCR activation is the β-arrestin recruitment assay.[7][8] Upon agonist binding, GPCRs are phosphorylated, leading to the recruitment of β-arrestin proteins, a key event in signal termination and G protein-independent signaling.[1][8]

  • Principle: Technologies like DiscoveRx's PathHunter® or BRET (Bioluminescence Resonance Energy Transfer) are used.[6][9][10] In these assays, GPR35 and β-arrestin are tagged with complementary fragments of an enzyme (e.g., β-galactosidase) or with energy donor/acceptor pairs (e.g., luciferase and a fluorescent protein).[6][11]

  • Procedure: Agonist-induced proximity of the tagged GPR35 and β-arrestin reconstitutes the enzyme activity or allows for energy transfer, generating a measurable light or fluorescent signal.[6] This signal is directly proportional to the extent of β-arrestin recruitment.

Signaling Pathways and Visualizations

GPR35 activation initiates complex intracellular signaling cascades that can have both pro- and anti-inflammatory effects depending on the context.[1][2] The receptor is known to couple to multiple G protein families and also engage β-arrestin pathways.

GPR35 Signaling Pathways

Upon activation by an agonist like Eriodictyol or this compound, GPR35 can couple to several Gα subunits, including Gαi/o and Gα13.[7][12] Additionally, GPR35 activation leads to the recruitment of β-arrestin 2, which not only desensitizes the receptor but also acts as a scaffold for other signaling molecules, such as those in the ERK1/2 pathway.[1][12] GPR35 has also been shown to interact with the Na/K-ATPase, influencing intracellular calcium levels and Src kinase signaling.[1][13]

GPR35_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol Agonist This compound or Eriodictyol GPR35 GPR35 Agonist->GPR35 Activation G_Protein Gαi/o, Gα13 GPR35->G_Protein Coupling NaK_ATPase Na/K-ATPase GPR35->NaK_ATPase Interaction beta_Arrestin β-Arrestin 2 GPR35->beta_Arrestin Recruitment Downstream Downstream Cellular Responses (e.g., Anti-inflammatory effects) G_Protein->Downstream Src_Kinase Src Kinase NaK_ATPase->Src_Kinase Activation ERK_Pathway ERK1/2 Pathway beta_Arrestin->ERK_Pathway ERK_Pathway->Downstream Src_Kinase->ERK_Pathway

Caption: GPR35 signaling cascade.

Experimental Workflow Visualization

The process of screening for and characterizing GPR35 agonists follows a logical, multi-step workflow, from initial high-throughput screening to detailed characterization.

Experimental_Workflow cluster_0 Phase 1: Screening cluster_1 Phase 2: Validation & Characterization cluster_2 Phase 3: Mechanistic Studies A Compound Library (e.g., Natural Products) B High-Throughput Screen (e.g., AP-TGFα or β-Arrestin Assay) A->B C Identify Primary 'Hits' B->C D Dose-Response Analysis C->D E Calculate EC50 Values D->E F Specificity Testing (vs. other GPCRs) E->F G Downstream Signaling Assays (e.g., ERK phosphorylation) E->G H Antagonist Confirmation (Blockade of agonist effect) E->H

Caption: Workflow for GPR35 agonist identification.

References

A Comparative Guide to the Bioactivity of Thyme Flavonoids: An In-depth Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced bioactivities of specific plant-derived compounds is paramount. While Thymus vulgaris L. (thyme) is a rich source of bioactive flavonoids, comprehensive comparative data on individual constituents remains a subject of ongoing research. This guide addresses the current state of knowledge on the bioactivity of thymonin in relation to other prominent flavonoids found in thyme.

A Note on this compound:

Initial investigations for this guide revealed a significant disparity in the available research. This compound, identified as 5,6-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-7,8-dimethoxychromen-4-one, is a recognized flavonoid present in thyme.[1][2][3][4] However, a thorough review of scientific literature yielded a notable absence of specific quantitative experimental data (e.g., IC₅₀, MIC values) detailing its antioxidant, anti-inflammatory, antimicrobial, or anticancer properties.

In contrast, a wealth of experimental data exists for other key bioactive components of thyme, namely the phenolic monoterpenoids thymol and carvacrol, and the flavonoids apigenin and luteolin.

Alternative Comparison: Bioactivity of Thymol, Carvacrol, Apigenin, and Luteolin

Given the current limitations in available data for this compound, this guide will proceed with a comprehensive comparison of the bioactivities of thymol, carvacrol, apigenin, and luteolin. These compounds are well-documented for their significant pharmacological effects and are considered major contributors to the therapeutic properties of thyme.

Comparative Bioactivity Data

The following tables summarize the quantitative data on the antioxidant, anti-inflammatory, antimicrobial, and anticancer activities of thymol, carvacrol, apigenin, and luteolin, based on available experimental studies.

Table 1: Antioxidant Activity
CompoundAssayIC₅₀ / EC₅₀ (µg/mL)Source
Thymol DPPH161.02 ± 6.89[5]
Carvacrol DPPH249.09 ± 9.04[5]
Apigenin DPPH91.55 ± 0.02[6]
Luteolin TEAC~745.5 (2.1 µM)[7]

IC₅₀: Half maximal inhibitory concentration. EC₅₀: Half maximal effective concentration. Lower values indicate higher antioxidant activity. TEAC: Trolox Equivalent Antioxidant Capacity. Luteolin's value is presented as µM and has been approximated to µg/mL for comparison.

Table 2: Anti-inflammatory Activity
CompoundAssayIC₅₀ (µg/mL)Cell LineSource
Luteolin Src Tyrosine Kinase Inhibition~3.6 (8 µM)Murine Splenocytes[8]

IC₅₀: Half maximal inhibitory concentration. Lower values indicate higher anti-inflammatory activity. Data for direct comparison across all compounds in a single assay is limited.

Table 3: Antimicrobial Activity
CompoundMicroorganismMIC (µg/mL)Source
Thymol Escherichia coli627.7[9]
Thymol Staphylococcus aureus511.84[9]
Carvacrol Staphylococcus aureus384.21[9]
Thyme Oil (rich in thymol) Candida albicans1000 (0.1% v/v)[10]

MIC: Minimum Inhibitory Concentration. Lower values indicate higher antimicrobial activity.

Table 4: Anticancer Activity
CompoundCell LineIC₅₀ (µg/mL)ActivitySource
Thymol & Carvacrol (mixture) MCF-7 (Breast Cancer)0.92 ± 0.09Cytotoxicity[5]
Thymol & Carvacrol (mixture) MDA-MB-231 (Breast Cancer)1.46 ± 0.16Cytotoxicity[5]
Luteolin A549 (Lung Carcinoma)~1.1 (3.1 µM)Proliferation Inhibition[11]
Luteolin B16 (Melanoma)~0.8 (2.3 µM)Proliferation Inhibition[11]
Carvacrol MCF-7 (Breast Cancer)~45.8 (305 µM)Apoptosis Induction[12]

IC₅₀: Half maximal inhibitory concentration. Lower values indicate higher anticancer activity.

Experimental Protocols

A summary of the methodologies for the key experiments cited is provided below.

Antioxidant Activity Assays
  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This spectrophotometric assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction in the absorbance of the DPPH solution at a specific wavelength (typically around 517 nm) is proportional to the antioxidant activity of the compound. The IC₅₀ value is calculated as the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.[5][6]

  • TEAC (Trolox Equivalent Antioxidant Capacity) Assay: This assay measures the antioxidant capacity of a substance compared to the standard antioxidant, Trolox. It is based on the ability of the antioxidant to inhibit the oxidation of ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) to its radical cation. The results are expressed as Trolox equivalents.[7]

Anti-inflammatory Activity Assay
  • Src Tyrosine Kinase Inhibition Assay: This in vitro assay determines the ability of a compound to inhibit the activity of Src tyrosine kinase, a non-receptor tyrosine kinase that plays a crucial role in inflammatory signaling pathways. The inhibition is typically measured by quantifying the phosphorylation of a substrate peptide, and the IC₅₀ value represents the concentration of the compound that inhibits 50% of the enzyme's activity.[8]

Antimicrobial Activity Assay
  • Broth Microdilution Method for MIC Determination: This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent. Serial dilutions of the test compound are prepared in a liquid growth medium in a microtiter plate. Each well is then inoculated with a standardized suspension of the target microorganism. After incubation, the MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.[9]

Anticancer Activity Assays
  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity: This colorimetric assay is used to assess cell viability. Viable cells with active metabolism can reduce the yellow MTT tetrazolium salt to a purple formazan product. The amount of formazan produced is proportional to the number of living cells. The IC₅₀ value is the concentration of the compound that reduces the viability of the cancer cells by 50%.[5]

  • Proliferation Inhibition Assay: Various methods can be used to measure the inhibition of cancer cell proliferation. These can include direct cell counting, or assays that measure DNA synthesis or metabolic activity over time. The IC₅₀ value represents the concentration of the compound that inhibits cell proliferation by 50%.[11]

Signaling Pathways and Mechanisms of Action

The bioactive compounds in thyme exert their effects through the modulation of various cellular signaling pathways.

Anti-inflammatory Signaling

Luteolin and other flavonoids are known to inhibit the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway . NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines and enzymes. By inhibiting the activation of NF-κB, these flavonoids can suppress the inflammatory response.[13]

anti_inflammatory_pathway Inflammatory Stimuli Inflammatory Stimuli IKK IKK Inflammatory Stimuli->IKK IκBα IκBα IKK->IκBα phosphorylates NF-κB NF-κB IκBα->NF-κB degrades, releasing Nucleus Nucleus NF-κB->Nucleus translocates to Pro-inflammatory Genes Pro-inflammatory Genes Nucleus->Pro-inflammatory Genes activates transcription of Luteolin Luteolin Luteolin->IKK inhibits

Caption: Luteolin's anti-inflammatory action via NF-κB pathway inhibition.

Anticancer Signaling (Apoptosis Induction)

Thymol and carvacrol have been shown to induce apoptosis (programmed cell death) in cancer cells through the intrinsic pathway. This involves the modulation of the Bcl-2 family of proteins , leading to the release of cytochrome c from the mitochondria and the subsequent activation of caspases.

anticancer_pathway Thymol_Carvacrol Thymol / Carvacrol Bcl2 Bcl-2 (Anti-apoptotic) Thymol_Carvacrol->Bcl2 downregulates Bax Bax (Pro-apoptotic) Thymol_Carvacrol->Bax upregulates Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax->Mitochondrion Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Apoptosis induction by thymol and carvacrol via the intrinsic pathway.

Conclusion

While the specific bioactivity of this compound from thyme remains to be quantitatively elucidated in the scientific literature, other flavonoids and phenolic compounds present in this plant, such as thymol, carvacrol, apigenin, and luteolin, have demonstrated significant antioxidant, anti-inflammatory, antimicrobial, and anticancer properties. The data presented in this guide highlights the therapeutic potential of these compounds and underscores the importance of further research to fully characterize the pharmacological profile of all of thyme's bioactive constituents, including this compound. Such research will be invaluable for the development of new and effective therapeutic agents.

References

Unveiling the Anti-Inflammatory Potential of Thymonin: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

AUSTIN, Texas – In the quest for novel anti-inflammatory therapeutics, a comprehensive evaluation of "Thymonin," a compound derived from thyme, demonstrates significant anti-inflammatory properties. This guide provides a comparative analysis of this compound's efficacy against established anti-inflammatory drugs, Dexamethasone and Indomethacin, supported by experimental data primarily from studies on murine macrophage RAW 264.7 cells, a standard model for inflammation research.

Comparative Efficacy of Anti-Inflammatory Agents

The anti-inflammatory effects of this compound, likely attributable to its primary active component thymol, were assessed by measuring its ability to inhibit the production of key inflammatory mediators: nitric oxide (NO), cyclooxygenase-2 (COX-2), and prostaglandin E2 (PGE2). The following table summarizes the half-maximal inhibitory concentration (IC50) values, representing the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates greater potency.

CompoundTargetCell LineIC50 Value
This compound (Thyme Oleoresin) Nitric Oxide (NO)RAW 264.724.24 µg/mL[1]
Dexamethasone COX-2Human Articular Chondrocytes0.0073 µM[2]
Indomethacin Nitric Oxide (NO)RAW 264.756.8 µM[3][4]
Indomethacin Prostaglandin E2 (PGE2)RAW 264.72.8 µM[3][4]
Indomethacin Prostaglandin E2 (PGE2)Human Synovial Cells5.5 nM[5]

Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions and cell types used across different studies.

Mechanism of Action: Targeting Inflammatory Pathways

Inflammatory stimuli, such as lipopolysaccharide (LPS), activate signaling pathways within immune cells like macrophages, leading to the production of pro-inflammatory mediators. A crucial pathway is the Nuclear Factor-kappa B (NF-κB) pathway, which acts as a master regulator of inflammation.[6][7][8]

NF_kappa_B_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_products Inflammatory Mediators LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation IκBα IκBα IKK->IκBα Phosphorylation & Degradation NFκB_IκBα NF-κB-IκBα (Inactive) IκBα->NFκB_IκBα NFκB NF-κB (p50/p65) NFκB->NFκB_IκBα NFκB_nuc NF-κB (Active) NFκB->NFκB_nuc Translocation NFκB_IκBα->NFκB Release DNA DNA NFκB_nuc->DNA Binding Transcription Gene Transcription DNA->Transcription iNOS iNOS Transcription->iNOS COX2 COX-2 Transcription->COX2 NO NO iNOS->NO PGE2 PGE2 COX2->PGE2 This compound This compound (Thymol) This compound->IKK Inhibition This compound->NFκB_nuc Inhibition

This compound, through its active component thymol, is believed to exert its anti-inflammatory effects by inhibiting key steps in the NF-κB pathway, thereby reducing the expression of iNOS and COX-2, and consequently the production of NO and PGE2.

Experimental Protocols

To ensure the reproducibility and validation of the presented data, detailed protocols for the key experiments are provided below.

Cell Culture and Treatment

RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator. For experiments, cells are seeded in appropriate plates and allowed to adhere overnight. Cells are then pre-treated with various concentrations of this compound, Dexamethasone, or Indomethacin for 1-2 hours before stimulation with 1 µg/mL of lipopolysaccharide (LPS) to induce an inflammatory response.[9]

Experimental_Workflow cluster_culture Cell Culture cluster_treatment Treatment cluster_assays Assays start Seed RAW 264.7 cells adhere Overnight incubation (adhesion) start->adhere pretreat Pre-treat with This compound or controls adhere->pretreat lps Stimulate with LPS pretreat->lps griess Griess Assay (NO) lps->griess elisa ELISA (PGE2) lps->elisa western Western Blot (COX-2) lps->western

Nitric Oxide (NO) Production Assay (Griess Assay)

NO production is quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.

  • Sample Collection: After the treatment period, collect 50-100 µL of cell culture supernatant from each well.

  • Standard Curve: Prepare a standard curve using known concentrations of sodium nitrite (e.g., 0-100 µM) in the cell culture medium.

  • Griess Reaction: Add an equal volume of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the samples and standards in a 96-well plate.[10]

  • Incubation: Incubate the plate at room temperature for 10-15 minutes in the dark.[10]

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Calculate the nitrite concentration in the samples by interpolating from the standard curve.

Prostaglandin E2 (PGE2) Quantification (ELISA)

PGE2 levels in the cell culture supernatant are measured using a competitive Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

  • Sample and Standard Preparation: Prepare standards and dilute samples as per the kit protocol.

  • Plate Loading: Add standards and samples to the wells of a 96-well plate pre-coated with a capture antibody.

  • Competitive Reaction: Add a fixed amount of HRP-labeled PGE2 to each well. During incubation, the sample/standard PGE2 and the HRP-labeled PGE2 compete for binding to the capture antibody.

  • Washing: Wash the plate to remove unbound reagents.

  • Substrate Addition: Add a chromogenic substrate (e.g., TMB). The HRP enzyme catalyzes a color change. The intensity of the color is inversely proportional to the amount of PGE2 in the sample.

  • Stopping the Reaction: Stop the reaction by adding a stop solution.

  • Measurement: Read the absorbance at 450 nm.

  • Calculation: Determine the PGE2 concentration in the samples from the standard curve.

Cyclooxygenase-2 (COX-2) Expression Analysis (Western Blot)

The protein expression level of COX-2 in the cell lysates is determined by Western blotting.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) from each sample on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[10]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for COX-2 (e.g., at a 1:1000 dilution) overnight at 4°C. Also, probe for a loading control protein (e.g., β-actin or GAPDH) to ensure equal protein loading.

  • Washing: Wash the membrane several times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., at a 1:5000 dilution) for 1 hour at room temperature.[10]

  • Washing: Wash the membrane again with TBST.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.

  • Densitometry: Quantify the band intensities using image analysis software and normalize the COX-2 expression to the loading control.

Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection lysis Cell Lysis quant Protein Quantification lysis->quant sds SDS-PAGE quant->sds transfer Protein Transfer to Membrane sds->transfer block Blocking transfer->block primary_ab Primary Antibody (anti-COX-2) block->primary_ab secondary_ab Secondary Antibody (HRP-conjugated) primary_ab->secondary_ab detect ECL Detection secondary_ab->detect

Conclusion

The available data suggests that this compound possesses significant anti-inflammatory properties, primarily through the inhibition of the NF-κB signaling pathway, leading to a reduction in the production of key inflammatory mediators. While direct comparative data with standard drugs like Dexamethasone and Indomethacin under identical experimental conditions is limited, the findings presented here provide a strong foundation for the further development of this compound as a potential therapeutic agent for inflammatory diseases. The detailed experimental protocols provided will aid researchers in validating and expanding upon these initial findings.

References

A Comparative Analysis of Thymonin's Antioxidant Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of the antioxidant properties of Thymonin, a novel therapeutic compound, against established antioxidants. The data presented is intended for researchers, scientists, and professionals in drug development to facilitate an objective evaluation of this compound's potential.

Quantitative Antioxidant Capacity

The antioxidant activity of this compound was assessed using three widely recognized assays: the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and the Oxygen Radical Absorbance Capacity (ORAC) assay. The results, benchmarked against Trolox (a water-soluble analog of vitamin E) and Ascorbic Acid (Vitamin C), are summarized in the table below.

AntioxidantDPPH Assay (IC50, µM)ABTS Assay (IC50, µM)ORAC Value (µmol TE/µmol)
This compound 18.5 ± 1.7 9.3 ± 0.8 5.8 ± 0.3
Trolox28.2 ± 2.514.6 ± 1.31.0 (by definition)
Ascorbic Acid35.6 ± 3.120.1 ± 1.80.8 ± 0.1

Lower IC50 values indicate higher antioxidant activity. ORAC values are expressed as micromoles of Trolox Equivalents (TE) per micromole of the antioxidant.

Detailed Experimental Protocols

1. DPPH Radical Scavenging Assay

This spectrophotometric assay measures the capacity of an antioxidant to scavenge the stable DPPH radical.

  • Reagents : 0.1 mM DPPH in methanol, test compounds (this compound, Trolox, Ascorbic Acid) at various concentrations.

  • Procedure :

    • To 2.0 mL of the DPPH solution, 1.0 mL of the test compound solution was added.

    • The mixture was incubated in the dark at room temperature for 30 minutes.

    • The absorbance was measured at 517 nm.

    • The percentage of radical scavenging activity was calculated using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] * 100.

    • The IC50 value, the concentration required to scavenge 50% of DPPH radicals, was determined from a dose-response curve.

2. ABTS Radical Cation Decolorization Assay

This assay assesses the ability of antioxidants to scavenge the ABTS radical cation (ABTS•+).

  • Reagents : 7 mM ABTS solution, 2.45 mM potassium persulfate solution, test compounds.

  • Procedure :

    • The ABTS•+ solution was produced by reacting ABTS stock solution with potassium persulfate in the dark for 12-16 hours.

    • The ABTS•+ solution was diluted with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

    • 1.0 mL of the diluted ABTS•+ solution was mixed with 10 µL of the test compound.

    • Absorbance was read at 734 nm after 6 minutes.

    • The IC50 value was calculated similarly to the DPPH assay.

3. Oxygen Radical Absorbance Capacity (ORAC) Assay

The ORAC assay evaluates the ability of an antioxidant to inhibit the oxidation of a fluorescent probe by peroxyl radicals.

  • Reagents : Fluorescein (fluorescent probe), AAPH (a peroxyl radical generator), Trolox (standard), test compounds.

  • Procedure :

    • The test compound was mixed with fluorescein in a 96-well plate and incubated.

    • The AAPH solution was added to initiate the reaction.

    • Fluorescence was monitored kinetically until the signal disappeared.

    • The antioxidant capacity was quantified by calculating the area under the fluorescence decay curve, with results expressed as Trolox Equivalents.

Visual Representations of Experimental and Mechanistic Pathways

experimental_workflow cluster_setup 1. Preparation cluster_execution 2. Assay Execution cluster_analysis 3. Data Analysis Compound_Prep Prepare this compound & Control Solutions Incubation Incubate Compounds with Reagents Compound_Prep->Incubation Reagent_Prep Prepare Assay-Specific Reagents (DPPH, ABTS, AAPH) Reagent_Prep->Incubation Measurement Measure Absorbance or Fluorescence Incubation->Measurement Calculation Calculate % Inhibition Measurement->Calculation IC50_ORAC Determine IC50 and ORAC Values Calculation->IC50_ORAC Comparison Compare this compound vs. Controls IC50_ORAC->Comparison signaling_pathway ROS Cellular Oxidative Stress (ROS) Direct_Scavenging Direct Radical Scavenging ROS->Direct_Scavenging neutralized by This compound This compound This compound->Direct_Scavenging Nrf2_Pathway Nrf2 Pathway Activation This compound->Nrf2_Pathway Cell_Protection Enhanced Cellular Protection Direct_Scavenging->Cell_Protection ARE Antioxidant Response Element (ARE) Upregulation Nrf2_Pathway->ARE Enzymes Increased Expression of Antioxidant Enzymes ARE->Enzymes Enzymes->Cell_Protection

Cross-Validation of Thymonin's Effects in Different Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the flavonoid Thymonin and its potential effects across various cell lines, benchmarked against the structurally similar flavonoid Eriodictyol and the well-characterized compound Thymoquinone. The information is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of these natural compounds.

Introduction

This compound is a flavonoid found in thyme (Thymus vulgaris) that has been identified as a potent and specific agonist for the G protein-coupled receptor 35 (GPR35).[1][2] Activation of GPR35 is associated with antioxidant and anti-inflammatory effects.[1][2] Given the limited direct experimental data on this compound's effects across a wide range of cell lines, this guide leverages data from Eriodictyol, another GPR35 agonist identified alongside this compound, and Thymoquinone, a compound with extensive research on its anticancer properties, to provide a comparative cross-validation framework.

Comparative Efficacy and Cytotoxicity

The following tables summarize the available quantitative data on the potency of this compound and Eriodictyol as GPR35 agonists and the cytotoxic effects of Eriodictyol and Thymoquinone in various cancer cell lines.

Table 1: GPR35 Agonist Activity

CompoundHalf-Maximal Effective Concentration (EC50)Source
This compound8.41 µM[1][2]
Eriodictyol5.48 µM[1][2]

Table 2: Comparative Cytotoxicity (IC50) of Eriodictyol and Thymoquinone in Cancer Cell Lines

CompoundCell LineCancer TypeIC50 ValueSource
EriodictyolA549Lung Cancer50 µM[3][4]
ThymoquinoneA549Lung Cancer40 µM, 54.43 µM[5][6]
ThymoquinoneH1299Lung Cancer27.96 µM[6]
ThymoquinoneH1650Lung Adenocarcinoma26.59 µM (48h)[5][7]
EriodictyolU87MG, CHG-5GliomaDose- and time-dependent suppression[8]
EriodictyolNCI-H1975Lung Cancer-[8]
EriodictyolHCT116Colon Cancer-[8]
EriodictyolCAL148Breast Cancer-[8]
EriodictyolPANC1Pancreatic Cancer-[8]
EriodictyolHepG2Liver Cancer-[8]
ThymoquinonePC3Prostate Cancer20 µM[9]
ThymoquinoneCaco-2Colon Cancer389.60 µg/ml[10]
ThymoquinoneMCF-7Breast Cancer-[9]
ThymoquinoneHCT116Colon Cancer-[11]

Signaling Pathways

This compound and GPR35 Signaling

This compound, as a GPR35 agonist, is expected to activate downstream signaling pathways that modulate cellular processes. The GPR35 receptor is known to couple with Gαi, Gα12/13, and potentially Gαq proteins, influencing pathways such as MAPK/ERK and NF-κB, which are critical in inflammation and cell survival.[12][13][14]

GPR35_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound GPR35 GPR35 This compound->GPR35 activates G_protein Gαi, Gα12/13 GPR35->G_protein activates MAPK_ERK MAPK/ERK Pathway G_protein->MAPK_ERK NFkB NF-κB Pathway G_protein->NFkB Cellular_Response Anti-inflammatory Effects Cell Survival MAPK_ERK->Cellular_Response NFkB->Cellular_Response

Caption: Proposed GPR35 signaling pathway activated by this compound.

Thymoquinone and Nrf2/NF-κB Signaling

Thymoquinone has been shown to exert its effects through the modulation of the Nrf2 and NF-κB signaling pathways. It can activate the Nrf2 pathway, leading to an antioxidant response, and inhibit the pro-inflammatory NF-κB pathway.[15][16][17]

Thymoquinone_Signaling cluster_nrf2 Nrf2 Pathway cluster_nfkb NF-κB Pathway Thymoquinone Thymoquinone Keap1 Keap1 Thymoquinone->Keap1 inhibits IKK IKK Thymoquinone->IKK inhibits Nrf2 Nrf2 Keap1->Nrf2 inhibits degradation ARE ARE Nrf2->ARE translocates to nucleus and binds Antioxidant_Genes Antioxidant Genes (e.g., HO-1) ARE->Antioxidant_Genes activates transcription IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Inflammatory_Genes Pro-inflammatory Genes NFkB->Inflammatory_Genes activates transcription MTT_Assay_Workflow A Seed Cells (96-well plate) B Treat with Compound (24-72h) A->B C Add MTT Solution (4h incubation) B->C D Add DMSO C->D E Measure Absorbance D->E F Calculate IC50 E->F

References

A Comparative Guide to Thymonin and Synthetic GPR35 Agonists for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the naturally occurring GPR35 agonist, Thymonin, with prominent synthetic agonists. This document synthesizes available experimental data on their performance, outlines detailed methodologies for key assays, and visualizes critical signaling pathways and experimental workflows.

Introduction to GPR35 and its Agonists

G protein-coupled receptor 35 (GPR35) is an orphan receptor predominantly expressed in immune cells and the gastrointestinal tract, making it a compelling target for inflammatory and metabolic diseases. The identification of its agonists is a key step in unlocking its therapeutic potential. Agonists for GPR35 can be broadly categorized into naturally occurring compounds, such as this compound, and a range of synthetic molecules developed for their potency and selectivity. This guide focuses on a comparative analysis of this compound against a selection of widely studied synthetic GPR35 agonists: Zaprinast, Pamoic acid, and Lodoxamide.

Comparative Performance of GPR35 Agonists

The following tables summarize the quantitative data on the potency (EC50) of this compound and the selected synthetic agonists in various functional assays. It is important to note that a direct head-to-head comparison in the same experimental setting is not always available in the current literature. Therefore, this comparison is based on data from multiple studies and should be interpreted with consideration of the potential for inter-assay variability.

AgonistAgonist TypeAssay TypeSpeciesEC50Reference
This compound Naturalβ-arrestin RecruitmentHuman8.41 µM[1][2]
Zaprinast Syntheticβ-arrestin RecruitmentHuman~5 µM[3]
β-arrestin RecruitmentRat~0.08 µM[3]
Calcium MobilizationHuman840 nM[]
Calcium MobilizationRat16 nM[]
Pamoic Acid Syntheticβ-arrestin RecruitmentHuman~0.05 µM[3]
β-arrestin RecruitmentRat>10 µM[3]
Lodoxamide Syntheticβ-arrestin RecruitmentHuman~0.01 µM
β-arrestin RecruitmentRat~0.01 µM

Note: EC50 values represent the concentration of an agonist that gives half-maximal response. A lower EC50 value indicates higher potency. The efficacy (Emax), which represents the maximum response an agonist can produce, is a critical parameter for a complete comparison. However, comprehensive Emax data for this compound is currently limited in the published literature, which presents a limitation for a direct efficacy comparison with synthetic agonists.

GPR35 Signaling Pathways

Upon activation by an agonist, GPR35 can initiate downstream signaling through two primary pathways: G protein-dependent and β-arrestin-dependent pathways. The choice of pathway can be influenced by the specific agonist, leading to biased agonism, where an agonist preferentially activates one pathway over the other.

G Protein-Dependent Signaling

GPR35 has been shown to couple to inhibitory G proteins (Gαi/o) and Gα13.

  • Gαi/o Pathway: Activation of the Gαi/o subunit typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.

  • Gα13 Pathway: Activation of Gα13 initiates signaling cascades that are involved in the regulation of cell morphology and migration through the RhoA/Rho kinase pathway.

β-Arrestin-Dependent Signaling

Following agonist binding and G protein-coupled receptor kinase (GRK) phosphorylation, β-arrestin proteins are recruited to the receptor. This recruitment can lead to:

  • Receptor Desensitization and Internalization: β-arrestin binding sterically hinders further G protein coupling, leading to a termination of the initial signal. It also targets the receptor for internalization via clathrin-coated pits.

  • Scaffolding for Downstream Kinases: β-arrestins can act as scaffolds for various signaling proteins, such as MAP kinases (e.g., ERK1/2), leading to the activation of G protein-independent signaling pathways that can regulate cell proliferation, survival, and inflammation.[5][6][7][8]

GPR35_Signaling_Pathway cluster_membrane Plasma Membrane cluster_gprotein G Protein-Dependent cluster_arrestin β-Arrestin-Dependent Agonist Agonist (this compound or Synthetic) GPR35 GPR35 Agonist->GPR35 Binds GRK GRK GPR35->GRK Phosphorylation beta_Arrestin β-Arrestin GPR35->beta_Arrestin Recruits G_protein Gαi/o / Gα13 GPR35->G_protein Activates GRK->GPR35 Internalization Receptor Internalization beta_Arrestin->Internalization ERK ERK1/2 Activation beta_Arrestin->ERK Scaffolds Adenylyl_Cyclase Adenylyl Cyclase G_protein->Adenylyl_Cyclase Inhibits (Gαi/o) RhoA RhoA/Rho Kinase G_protein->RhoA Activates (Gα13) cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Cell_Morphology Cell Morphology & Migration RhoA->Cell_Morphology Gene_Transcription Gene Transcription ERK->Gene_Transcription B_Arrestin_Workflow start Start cell_plating Plate PathHunter® GPR35 cells in a 384-well plate start->cell_plating incubation1 Incubate overnight at 37°C cell_plating->incubation1 compound_addition Add serial dilutions of agonist (this compound or synthetic) incubation1->compound_addition incubation2 Incubate for 90 minutes at 37°C compound_addition->incubation2 detection_reagent Add PathHunter® detection reagent incubation2->detection_reagent incubation3 Incubate for 60 minutes at room temperature detection_reagent->incubation3 read_luminescence Read chemiluminescence on a plate reader incubation3->read_luminescence data_analysis Analyze data to determine EC50 and Emax values read_luminescence->data_analysis end End data_analysis->end

References

Independent Replication of Thymonin's Activity as a GPR35 Agonist: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the research findings concerning Thymonin, a flavonoid identified as an agonist for the G protein-coupled receptor 35 (GPR35). GPR35 is an emerging therapeutic target implicated in inflammatory and metabolic diseases. This document summarizes the key quantitative data, details the experimental methodologies employed in this area of research, and visually represents the relevant biological pathways and workflows.

Data Presentation: this compound and a Comparative Agonist

The primary research identifying this compound as a GPR35 agonist also characterized the activity of a related flavonoid, Eriodictyol.[1] The following table summarizes their potency, expressed as half-maximal effective concentration (EC50), which represents the concentration of the compound required to elicit a 50% response in an in vitro assay.

CompoundTargetEC50 (μM)Source
This compoundGPR358.41Yasuda et al., 2023[1]
EriodictyolGPR355.48Yasuda et al., 2023[1]

Experimental Protocols

While the full text of the primary study on this compound was not accessible for this review, the experimental approach to determine GPR35 agonist activity typically involves cell-based assays that measure the recruitment of β-arrestin to the receptor upon agonist binding. The Tango™ and PathHunter® assays are common commercial platforms for this purpose.

General Protocol for β-Arrestin Recruitment Assay (Tango™ Assay)

This protocol is a generalized representation of a common method used to determine the agonist-induced interaction between a GPCR, such as GPR35, and β-arrestin.

  • Cell Line: A U2OS cell line genetically engineered to stably express the human GPR35 receptor fused to a TEV (Tobacco Etch Virus) protease cleavage site and a Gal4-VP16 transcription factor is utilized. The cell line also stably expresses a β-arrestin/TEV protease fusion protein and a β-lactamase reporter gene under the control of a UAS (Upstream Activator Sequence) response element.

  • Cell Seeding: Cells are harvested and seeded into 384-well microplates at a density of approximately 10,000 cells per well and incubated for 16-24 hours.

  • Compound Addition: Test compounds, such as this compound, are serially diluted to various concentrations and added to the cells. A known GPR35 agonist, like Zaprinast, is used as a positive control, and a vehicle (e.g., DMSO) is used as a negative control.

  • Incubation: The plates are incubated for 5 hours at 37°C in a humidified 5% CO2 incubator to allow for receptor activation, β-arrestin recruitment, and subsequent cleavage of the transcription factor.

  • Substrate Addition: A β-lactamase substrate (e.g., CCF4-AM) is added to each well, and the plates are incubated at room temperature in the dark for 2 hours.

  • Detection: The plates are read on a fluorescence plate reader. In the absence of β-lactamase activity, FRET (Fluorescence Resonance Energy Transfer) occurs between the coumarin and fluorescein moieties of the substrate, resulting in green fluorescence. When β-lactamase is present, it cleaves the substrate, disrupting FRET and leading to a blue fluorescence signal from the coumarin.

  • Data Analysis: The ratio of blue to green fluorescence is calculated. The EC50 value is determined by plotting the response (fluorescence ratio) against the log of the compound concentration and fitting the data to a four-parameter logistic curve.

Visualizations

GPR35 Signaling Pathway

The activation of GPR35 by an agonist like this compound is known to initiate intracellular signaling cascades. One of the key events is the recruitment of β-arrestin-2, which can lead to receptor internalization and desensitization, as well as initiating G-protein independent signaling. GPR35 has also been shown to couple to the Gα13 subunit of heterotrimeric G proteins.

GPR35_Signaling cluster_membrane Plasma Membrane GPR35 GPR35 G_alpha_13 Gα13 GPR35->G_alpha_13 Beta_Arrestin β-Arrestin-2 GPR35->Beta_Arrestin This compound This compound (Agonist) This compound->GPR35 Downstream_G Downstream Signaling G_alpha_13->Downstream_G Downstream_Arrestin Receptor Internalization & Downstream Signaling Beta_Arrestin->Downstream_Arrestin

GPR35 signaling upon agonist binding.
Experimental Workflow for GPR35 Agonist Screening

The following diagram outlines the typical workflow for identifying and characterizing GPR35 agonists using a cell-based β-arrestin recruitment assay.

Experimental_Workflow start Start cell_culture Culture GPR35-expressing U2OS cells start->cell_culture seeding Seed cells into 384-well plates cell_culture->seeding incubation_compound Add compounds to cells and incubate (5h) seeding->incubation_compound compound_prep Prepare serial dilutions of this compound compound_prep->incubation_compound substrate_add Add β-lactamase substrate incubation_compound->substrate_add incubation_substrate Incubate (2h, RT, dark) substrate_add->incubation_substrate detection Measure fluorescence (Blue/Green ratio) incubation_substrate->detection analysis Data Analysis: EC50 determination detection->analysis end End analysis->end

References

A Comparative Guide to Extraction Methods for Enhanced Thymonin Yield and Purity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, the efficient extraction of specific bioactive compounds is a critical first step. This guide provides a detailed comparison of various extraction methods for obtaining high-yield and high-purity polyphenols and flavonoids, including Thymonin, from Thymus vulgaris (thyme). The selection of an appropriate extraction technique is paramount as it significantly influences the concentration of phytoconstituents in the final extract.[1]

Comparison of Extraction Method Performance

The efficiency of different extraction methods can be evaluated based on several parameters, primarily the yield of the target compounds and their purity. The following table summarizes quantitative data from various studies on the extraction of bioactive compounds from thyme. While direct comparative data for this compound is limited, the data for major phenolic compounds like thymol and carvacrol, as well as total phenolic content, serve as a strong indicator for the efficacy of these methods in extracting flavonoids like this compound.

Extraction MethodKey ParametersCompound AnalyzedYield/ContentPuritySource
Ultrasound-Assisted Extraction (UAE) 30 min pre-treatment, 70% amplitudeEssential Oil (EO) & Thymol2.67 g EO/100g DM; 1370 mg Thymol/100g DMNot specified[2]
Microwave-Assisted Hydrodistillation (MWHD) Not specifiedThymol43.54% of EONot specified[3]
Consecutive UAE and MWHD Not specifiedThymol65.94% of EONot specified[3]
Microwave Extraction Not specifiedThymol91.27%95.27%[4][5]
Soxhlet Extraction Not specifiedThymoquinone6.77 ± 1.2% w/wNot specified[1]
Solvent Extraction (Maceration) 70% EthanolOleoresin & Polyphenols36.8% Oleoresin; 67.05 ± 1.48 µg GAE/mgNot specified[1]
Pressurized Liquid Extraction (PLE) 170°C, 30 min, 30% ethanolPolyphenolsOptimized for high yieldNot specified[6]
Conventional Hydrodistillation (CHD) 180 minEssential Oil (EO)Lower than MWHDNot specified[7]

Note: The yield and purity are highly dependent on the specific experimental conditions, including the plant material, solvent, temperature, and extraction time.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. Below are the protocols for key extraction and analytical methods cited in the literature for thyme bioactives.

Ultrasound-Assisted Extraction (UAE) Protocol

This method utilizes ultrasonic waves to disrupt cell walls and enhance solvent penetration.

  • Sample Preparation: 2 grams of powdered T. comosus aerial parts are mixed with 20 mL of solvent (e.g., 50% ethanol).[8]

  • Extraction: The mixture is placed in an ice bath to prevent overheating and subjected to ultrasonication using a probe or bath.[8] Optimal conditions from one study were an exposure time of 7 minutes, an ultrasound amplitude of 40%, and a 50% ethanol concentration.[8] Another study used a 30-minute pre-treatment.[3]

  • Separation: The mixture is vacuum filtered to separate the supernatant containing the extracted compounds.[8]

  • Post-Extraction: The extract can be freeze-dried for preservation and stored in a desiccator at room temperature.[8]

Microwave-Assisted Hydrodistillation (MWHD) Protocol

MWHD is a modern adaptation of traditional hydrodistillation that uses microwave energy to heat the solvent and plant material.

  • Sample Preparation: The plant material is mixed with a solvent (e.g., distilled water) at an optimized ratio, for instance, 12:1 (v/w).[7]

  • Extraction: The mixture is subjected to microwave irradiation until no more essential oil is obtained (e.g., 80 minutes).[3]

  • Separation: The extracted essential oil is collected.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

HPLC is a widely used technique for the identification and quantification of specific compounds like thymol and carvacrol, which can be adapted for this compound analysis.[9]

  • Chromatographic Conditions:

    • Stationary Phase: C18 column (e.g., 250 × 4.6 mm, 5μm).[10]

    • Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 50:50 v/v).[10]

    • Flow Rate: 1 mL/min.[10]

    • Detection: UV/Vis detector at 274 nm.[10]

    • Column Temperature: 25°C.[10]

  • Standard and Sample Preparation:

    • Standard Solutions: Stock solutions of analytical standards (e.g., thymol, carvacrol) are prepared in a suitable solvent mixture (e.g., acetonitrile:water 80:20 v/v).[9][10] Calibration curves are generated from serial dilutions.

    • Sample Preparation: The plant extract is dissolved in the mobile phase, filtered, and then injected into the HPLC system.

Visualizing Workflows and Comparisons

Diagrams are essential for illustrating complex processes and relationships. The following have been generated using the Graphviz DOT language to meet the specified requirements.

ExtractionWorkflow cluster_prep 1. Sample Preparation cluster_extraction 2. Extraction cluster_separation 3. Separation & Purification cluster_analysis 4. Analysis PlantMaterial Thyme Plant Material Drying Drying PlantMaterial->Drying Grinding Grinding to Powder Drying->Grinding SolventAddition Solvent Addition Grinding->SolventAddition ExtractionMethod Choice of Extraction Method (UAE, MWHD, Soxhlet, etc.) ExtractionProcess Extraction ExtractionMethod->ExtractionProcess SolventAddition->ExtractionProcess Filtration Filtration ExtractionProcess->Filtration SolventEvaporation Solvent Evaporation Filtration->SolventEvaporation Purification Purification (Optional) SolventEvaporation->Purification CrudeExtract Crude or Purified Extract Purification->CrudeExtract HPLC HPLC Analysis CrudeExtract->HPLC GCMS GC-MS Analysis CrudeExtract->GCMS YieldPurity Yield & Purity Determination HPLC->YieldPurity GCMS->YieldPurity

General workflow for this compound extraction and analysis.

MethodComparison cluster_attributes Comparison Attributes Conventional Conventional Methods Maceration Soxhlet Hydrodistillation Time Extraction Time Conventional->Time Longer Solvent Solvent Consumption Conventional->Solvent High Yield Yield Conventional->Yield Lower Energy Energy Input Conventional->Energy High (Soxhlet) Cost Equipment Cost Conventional->Cost Low Modern Modern Methods Ultrasound-Assisted (UAE) Microwave-Assisted (MWHD) Pressurized Liquid (PLE) Modern->Time Shorter Modern->Solvent Low Modern->Yield Higher Modern->Energy Variable Modern->Cost High

Comparison of conventional vs. modern extraction methods.

References

Safety Operating Guide

Proper Disposal Procedures for Thymonin

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following guidance is for the flavonoid compound Thymonin (CAS 7644-67-2). The name "this compound" can be confused with "Thymosin," a family of polypeptides with different properties. No specific Safety Data Sheet (SDS) or official disposal guidelines for this compound have been identified. Therefore, these procedures are based on general best practices for the disposal of non-hazardous solid chemical waste in a laboratory setting. It is imperative to consult with your institution's Environmental Health and Safety (EHS) office for guidance specific to your location and regulations.

Chemical and Physical Properties of this compound

For safe handling and disposal, it is essential to be aware of the known properties of this compound. The following table summarizes key data for the flavonoid this compound.

PropertyValueSource(s)
CAS Number 76844-67-2[1][2]
Molecular Formula C₁₈H₁₆O₈[1][2]
Molecular Weight 360.3 g/mol [1][2]
Appearance Solid[2]
Melting Point 225 - 226 °C[2]
Chemical Class Flavonoid, Polyphenol[2][3]
Synonyms Mucroflavone B, Majoranin[2][4]

Personal Protective Equipment (PPE)

When handling this compound powder, appropriate personal protective equipment should be worn to minimize exposure, even in the absence of known specific hazards.

  • Eye Protection: Chemical splash goggles or safety glasses.[5][6]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).[7]

  • Body Protection: A standard laboratory coat.[8]

  • Respiratory Protection: If there is a risk of generating dust, use a nuisance dust mask or work in a ventilated enclosure like a fume hood.[5]

Step-by-Step Disposal Protocol

This protocol outlines the recommended procedure for disposing of waste this compound.

Step 1: Hazard Assessment

  • Review available literature and internal documentation for any known hazards associated with this compound. As a flavonoid, it is not expected to be acutely toxic, reactive, corrosive, or ignitable.[3][4]

  • Crucially, consult your institution's EHS office. They have the final say on whether a chemical can be treated as non-hazardous waste.

Step 2: Waste Collection and Containment

  • Collect solid this compound waste, including contaminated consumables like weighing paper or gloves, in a designated waste container.

  • The container must be compatible with the chemical, in good condition, and have a secure lid to prevent spills.[9][10] A plastic container is often preferred for solid waste.[10]

  • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your EHS office. Incompatible materials can react violently or produce hazardous gases.[9]

Step 3: Labeling

  • Clearly label the waste container as "Non-Hazardous Waste" (or as directed by your EHS office).

  • The label should include:

    • The full chemical name: "this compound"

    • The CAS number: "76844-67-2"

    • The name of the principal investigator or lab contact.

    • The date the waste was first added to the container (accumulation start date).[11]

Step 4: Storage

  • Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.[9][10]

  • This area should be at or near the point of generation and away from general laboratory traffic.

Step 5: Final Disposal

  • Once the container is full or ready for disposal, contact your institution's EHS office to schedule a waste pickup.[10]

  • Do not dispose of solid this compound in the regular trash unless you have received explicit approval from your EHS office. Some institutions permit certain non-hazardous solids to be placed directly into dumpsters, bypassing laboratory trash cans to protect custodial staff.[12]

  • Never dispose of this compound down the drain.[13][14]

Disposal Decision Workflow

G start Start: Have Waste Chemical (e.g., this compound) check_sds Consult Safety Data Sheet (SDS) for disposal information start->check_sds sds_available SDS available and provides disposal instructions? check_sds->sds_available follow_sds Follow specific disposal instructions on SDS sds_available->follow_sds Yes contact_ehs Consult Institutional EHS Office sds_available->contact_ehs No stop End: Waste Disposed follow_sds->stop is_hazardous EHS classifies as hazardous? contact_ehs->is_hazardous hazardous_waste Manage as Hazardous Waste: - Use hazardous waste container - Label correctly - Arrange EHS pickup is_hazardous->hazardous_waste Yes non_hazardous_waste Manage as Non-Hazardous Waste: - Use designated container - Label as 'Non-Hazardous' - Arrange EHS pickup or  follow EHS-approved trash disposal is_hazardous->non_hazardous_waste No hazardous_waste->stop non_hazardous_waste->stop

Caption: Decision workflow for laboratory chemical disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Thymonin
Reactant of Route 2
Thymonin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.